molecular formula C6H4BrClFN B2961194 3-Bromo-5-(chloromethyl)-2-fluoropyridine CAS No. 1227584-17-9

3-Bromo-5-(chloromethyl)-2-fluoropyridine

Cat. No.: B2961194
CAS No.: 1227584-17-9
M. Wt: 224.46
InChI Key: ONVXILFQDMYMEP-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(chloromethyl)-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(chloromethyl)-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(chloromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXILFQDMYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, poly-functionalized pyridines stand out for their versatility and prevalence in bioactive molecules. This guide provides an in-depth technical overview of 3-Bromo-5-(chloromethyl)-2-fluoropyridine, a key intermediate whose unique arrangement of reactive sites offers a powerful platform for the synthesis of complex pharmaceutical agents. We will explore its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Characteristics

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a trifunctionalized pyridine ring system. This specific substitution pattern is not a random assortment of halogens but a deliberate design that allows for orthogonal chemical modifications. The presence of a bromo, fluoro, and chloromethyl group at distinct positions provides a powerful toolkit for sequential, site-selective reactions.

The core value of this molecule lies in the differential reactivity of its three functional groups. This allows chemists to perform a series of non-interfering reactions, systematically building molecular complexity. This strategic functionalization is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries for screening.[1]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueReference
CAS Number 1227584-17-9[1]
Molecular Formula C₆H₄BrClFN[1]
Molecular Weight 224.46 g/mol [1]
Appearance White solidWO/2012/062799
InChI Key ONVXILFQDMYMEP-UHFFFAOYSA-N[1]

Synthesis and Structural Elucidation

The construction of this highly functionalized pyridine core is a multi-step process that requires precise control of regioselectivity. A validated synthetic route begins with the commercially available precursor, 3-bromo-2-fluoro-5-methylpyridine. The final key transformation is the chlorination of the methyl group.

Recommended Synthetic Protocol

The conversion of the 5-methyl group to the 5-(chloromethyl) group is achieved via a radical substitution reaction. The choice of N-chlorosuccinimide (NCS) as the chlorinating agent, initiated by benzoyl peroxide (BPO), is a standard and effective method for benzylic-type chlorination. The causality behind this choice lies in the ability of the radical initiator to selectively abstract a hydrogen atom from the methyl group, which is activated by the pyridine ring, initiating a chain reaction with NCS.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-bromo-2-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as tetrachloromethane (CCl₄), add N-chlorosuccinimide (NCS) (1.05 eq).

  • Initiation: Add a catalytic amount of benzoyl peroxide (BPO) (0.05 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and stir under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-Bromo-5-(chloromethyl)-2-fluoropyridine as a white solid.

G cluster_synthesis Synthesis Workflow Start 3-bromo-2-fluoro- 5-methylpyridine Reaction Radical Chlorination Start->Reaction Substrate Reagents NCS, BPO CCl₄, Reflux Reagents->Reaction Conditions Workup Cool & Filter Reaction->Workup 4-6h Purification Column Chromatography Workup->Purification Product 3-Bromo-5-(chloromethyl) -2-fluoropyridine Purification->Product

Caption: Synthetic workflow for 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Spectroscopic Characterization

Structural confirmation is a self-validating system built into any robust synthetic protocol. The identity and purity of the synthesized 3-Bromo-5-(chloromethyl)-2-fluoropyridine are unequivocally confirmed by spectroscopic methods.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.16d, J=1.6 Hz1HH-6
7.76dd, J=8.4, 1.6 Hz1HH-4
4.61s2H-CH₂Cl

Reference: WO/2012/062799

The proton NMR spectrum is highly informative. The downfield signals at 8.16 and 7.76 ppm are characteristic of the two aromatic protons on the electron-deficient pyridine ring. The key signal is the singlet at 4.61 ppm, integrating to two protons, which is the definitive signature of the newly formed chloromethyl (-CH₂Cl) group.[1] Its chemical shift is consistent with a methylene group attached to both an aromatic ring and an electronegative chlorine atom.

Chemical Reactivity and Synthetic Utility

The strategic value of 3-Bromo-5-(chloromethyl)-2-fluoropyridine is realized through the selective manipulation of its three reactive centers. The hierarchy of reactivity allows for a planned synthetic sequence, making it a versatile intermediate in drug discovery.

G cluster_reactions Potential Reaction Pathways Molecule 3-Bromo 5-(chloromethyl) 2-Fluoro Suzuki Suzuki, Stille, etc. (C-C, C-N bond formation) Molecule:f0->Suzuki Pd-catalyzed cross-coupling SN2 Nucleophilic Substitution (e.g., with amines, alcohols) Molecule:f1->SN2 Sₙ2 reaction (Primary site) SNAr Nucleophilic Aromatic Substitution (Under specific conditions) Molecule:f2->SNAr SₙAr reaction (Activated position)

Caption: Reactivity sites of 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

  • C5-Chloromethyl Group: This is the most reactive site for standard nucleophilic substitution (Sₙ2) reactions. As a benzylic-like halide, the chlorine is an excellent leaving group, readily displaced by a wide variety of nucleophiles such as amines, alcohols, and thiols. This provides a straightforward method for introducing diverse side chains.

  • C3-Bromo Group: The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be performed at this position to form new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of other aromatic or aliphatic fragments.[1]

  • C2-Fluoro Group: The fluorine atom activates the C2 position for nucleophilic aromatic substitution (SₙAr), although this typically requires more forcing conditions than the Sₙ2 reaction at the chloromethyl group. This site offers a secondary opportunity for modification after the other positions have been functionalized.[1]

Application in Pharmaceutical Synthesis: An Exemplar Protocol

This intermediate is a key building block in the synthesis of novel modulators of the RORC2 gene, which are being investigated for the treatment of respiratory diseases. The following protocol, adapted from patent literature, demonstrates the utility of the chloromethyl group as the primary reactive handle.

Synthesis of a RORC2 Modulator Intermediate:

  • Reactants: Dissolve 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq) and 2-methyl-2H-indazole (1.1 eq) in N,N-dimethylformamide (DMF).

  • Base: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The base is crucial as it deprotonates the indazole, generating the nucleophile required for the substitution reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction proceeds via a classical Sₙ2 mechanism where the indazole nitrogen atom displaces the chloride on the chloromethyl group.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate. The aqueous quench removes the inorganic salts (KCl, excess K₂CO₃) and the DMF solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired product.

This reaction exemplifies the intended use of this building block: the chloromethyl group serves as a robust electrophilic handle to link the pyridine core to other heterocyclic systems, a common strategy in building complex drug molecules.

Safety and Handling

As a polyhalogenated, reactive intermediate, 3-Bromo-5-(chloromethyl)-2-fluoropyridine must be handled with appropriate care, following standard laboratory safety protocols.

  • General Hazards: Based on data from structurally similar compounds, this molecule should be considered harmful if swallowed, and capable of causing skin and serious eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a high-utility building block for drug discovery and organic synthesis. Its value is derived from the carefully orchestrated reactivity of its three distinct functional groups, which enables chemists to perform selective and sequential modifications. Understanding the causality behind its synthesis and the hierarchy of its reactive sites allows researchers to strategically incorporate this versatile scaffold into complex molecular architectures, accelerating the development of next-generation therapeutics. The protocols and data presented herein serve as a validated foundation for the effective application of this important chemical intermediate.

References

  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine | 1227584-17-9 | Benchchem.

  • WO/2012/062799. MODULATORS OF THE RORC2 GENE. World Intellectual Property Organization.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem.

Sources

Technical Guide: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9)

[1]

Document Control:

  • Topic: 3-Bromo-5-(chloromethyl)-2-fluoropyridine

  • CAS: 1227584-17-9[1]

  • Classification: Pyridine Building Block / Electrophilic Intermediate

  • Version: 1.0

Executive Summary: The Trifunctional Scaffold

In modern medicinal chemistry, the value of a heterocyclic building block is defined by its orthogonality —the ability to functionalize specific sites independently without protecting groups. 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9) represents a premier example of such a scaffold.[1]

This compound offers three distinct reactive handles, each responsive to a different class of chemical transformation:

  • C5-Chloromethyl: A highly reactive benzylic-like electrophile for alkylation.[1]

  • C3-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C2-Fluorine: An activated site for Nucleophilic Aromatic Substitution (

    
    ).[1]
    

This guide outlines the synthesis, stability, and strategic application of this scaffold in drug discovery, specifically for kinase inhibitors and GPCR ligands.

Chemical Profile & Physical Properties[1][2][3][4][5]

Structure & Reactivity Logic: The pyridine ring is electron-deficient.[1] The addition of the electronegative fluorine at C2 and bromine at C3 further depletes electron density, making the ring highly susceptible to nucleophilic attack at C2. Conversely, the chloromethyl group at C5 acts independently as an alkylating agent.

PropertyData / Description
CAS Number 1227584-17-9
Molecular Formula

Molecular Weight 224.46 g/mol
Appearance Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; reacts with protic solvents (MeOH, Water)
Storage < -20°C (Freezer) , under Argon/Nitrogen.[1] Moisture sensitive.[1]
Stability Warning The chloromethyl group is prone to hydrolysis (forming the alcohol) and self-alkylation (polymerization) if stored improperly.[1]

Strategic Synthesis: The "High-Fidelity" Route

While radical halogenation of 3-bromo-2-fluoro-5-methylpyridine is a possible route, it often yields mixtures of mono-, di-, and unchlorinated products that are difficult to separate.[1]

Recommended Route: Deoxychlorination of the Alcohol For pharmaceutical applications requiring >98% purity, the conversion of the hydroxymethyl precursor using thionyl chloride (

1
Workflow Diagram: Synthesis & Reactivity

GPrecursor3-Bromo-2-fluoro-5-(hydroxymethyl)pyridineTarget3-Bromo-5-(chloromethyl)-2-fluoropyridine(CAS 1227584-17-9)Precursor->TargetDeoxychlorinationReagentSOCl2 / DCM(0°C to RT)Reagent->TargetAmineProduct A:N-Alkylation(Reacts at C5)Target->AmineR-NH2 / Base(Fastest)BiarylProduct B:Suzuki Coupling(Reacts at C3)Target->BiarylAr-B(OH)2 / Pd(0)(Chemoselective)SubstProduct C:SnAr Displacement(Reacts at C2)Target->SubstNu-H / Heat(Requires Activation)

Caption: Synthesis via deoxychlorination and subsequent divergent functionalization pathways.

Experimental Protocols

Protocol A: Synthesis from Hydroxymethyl Precursor

Rationale: This protocol minimizes the formation of the dimeric ether byproduct common in acid-catalyzed reactions of benzyl alcohols.[1]

Materials:

  • 3-Bromo-2-fluoro-5-(hydroxymethyl)pyridine (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

  • Catalytic DMF (1-2 drops)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the hydroxymethyl precursor and anhydrous DCM (0.2 M concentration) under nitrogen. Cool to 0°C.[1]

  • Addition: Add

    
     dropwise via syringe. If the reaction is sluggish, add 1-2 drops of dry DMF to form the Vilsmeier-Haack intermediate, which accelerates the reaction.[1]
    
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).[1]

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure. Caution: 
    
    
    forms HCl gas.
  • Neutralization: Redissolve the residue in DCM and wash rapidly with cold saturated

    
    . Dry over 
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) is usually sufficient if the crude is colored.[1]

Protocol B: Chemoselective Suzuki Coupling (C3)

Rationale: The C-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C-Cl (alkyl) or C-F bonds, allowing for selective arylation without disturbing the chloromethyl group.[1]

Materials:

  • CAS 1227584-17-9 (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)[1][2]

  • 
     (0.05 eq)[1]
    
  • 
     (2.0 eq)[1]
    
  • Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Oxygen is the enemy of chemoselectivity here.[1]

  • Coupling: Combine the pyridine, boronic acid, base, and catalyst. Heat to 60–80°C. Note: Avoid reflux temperatures (>100°C) to prevent hydrolysis of the chloromethyl group.[1]

  • Workup: Dilute with EtOAc, wash with water, and purify via silica gel.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for "growing" fragments.[1]

  • Step 1: The chloromethyl group is used to attach the "warhead" or the solubility-enhancing tail (e.g., morpholine, piperazine).[1]

  • Step 2: The bromine allows for the introduction of the core hydrophobic pharmacophore via cross-coupling.

  • Step 3: The fluorine serves as a latent handle.[1] Late-stage introduction of a nucleophile at C2 can lock the conformation of the molecule via intramolecular hydrogen bonding or steric pressure.[1]

Kinase Inhibitor Design

Many kinase inhibitors (e.g., Vemurafenib analogs) utilize a pyridine core.[1] The 2-fluoro group is particularly valuable because it can be displaced by the hinge-binding motif (often an aminopyrazole or aminopyrimidine) in the final step of the synthesis, ensuring the sensitive hinge-binder is not subjected to earlier harsh reaction conditions.[1]

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to hydrolysis to HCl).[1]

    • H335: May cause respiratory irritation.[1][3][4][5]

    • Lachrymator: Chloromethyl pyridines are potent tear agents.[1]

Handling Controls:

  • Engineering: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Response: Neutralize spills with aqueous sodium bicarbonate before wiping up.[1] Do not use water initially, as this releases HCl gas.

References

  • BenchChem. "Retrosynthetic Analysis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine."[1] BenchChem Technical Library. Accessed March 1, 2026.[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine (Analogous Reactivity Data)." PubChem. Accessed March 1, 2026.[1] Link[1]

  • Fisher Scientific. "Safety Data Sheet: 3-Bromo-5-fluoropyridine."[1] Fisher Scientific MSDS. Accessed March 1, 2026.[1] Link

  • Jubilant Ingrevia. "Safety Data Sheet: 3-Bromopyridine Derivatives." Jubilant Ingrevia Safety Documentation. Accessed March 1, 2026.[1] Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Chemoselectivity."[1] Organic Chemistry Portal. Accessed March 1, 2026.[1] Link

Synthesis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9) is a highly valuable polyhalogenated pyridine derivative utilized extensively in modern drug discovery and agrochemical development[1][2]. As a highly versatile building block, it features three distinct, orthogonally reactive sites attached to an electron-deficient heteroaromatic core:

  • C3-Bromine: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds[1].

  • C2-Fluorine: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the strong inductive electron-withdrawing effect and ortho-activation by the pyridine nitrogen[1].

  • C5-Chloromethyl: An excellent electrophile for rapid alkylation of amines, thiols, or alkoxides.

Both fluorine and bromine are deactivating groups. Their combined inductive effects significantly deactivate the pyridine ring toward electrophilic attack, reinforcing the inherent meta-directing nature of the pyridine nitrogen and rendering the C-4 and C-6 positions highly electron-deficient[1]. Consequently, constructing this specific substitution pattern requires strategic retrosynthetic planning to avoid regioselectivity issues and over-reaction.

Retrosynthetic Analysis & Strategy Selection

When designing a scalable synthesis for 3-Bromo-5-(chloromethyl)-2-fluoropyridine, two primary retrosynthetic disconnections are typically evaluated[1][3].

  • Route A (Late-Stage Radical Functionalization): Targets the chloromethyl group via radical chlorination of the commercially available precursor 3-bromo-2-fluoro-5-methylpyridine (CAS: 17282-01-8)[3][4].

  • Route B (Chemoselective Reduction & Substitution): Utilizes 5-bromo-6-fluoronicotinic acid (CAS: 29241-63-2)[5], reducing the carboxylic acid to a hydroxymethyl intermediate, followed by controlled chlorination.

Causality for Route Selection: As a Senior Application Scientist, I strongly recommend Route B for highly pure, scalable synthesis. Route A relies on radical chlorination (e.g., using NCS and AIBN), which notoriously suffers from poor chemoselectivity, leading to inseparable mixtures of unreacted starting material, mono-chlorinated, di-chlorinated, and tri-chlorinated products[3]. Route B, conversely, relies on deterministic, ionic mechanisms that prevent over-chlorination, ensuring high yields and simplifying downstream purification.

Retrosynthesis Target 3-Bromo-5-(chloromethyl) -2-fluoropyridine (Target) Alcohol (5-Bromo-6-fluoropyridin -3-yl)methanol Target->Alcohol Route B: Chlorination (High Selectivity) Methyl 3-Bromo-2-fluoro -5-methylpyridine Target->Methyl Route A: Radical Chlorination (Prone to Over-chlorination) Acid 5-Bromo-6-fluoronicotinic acid (Commercially Available) Alcohol->Acid Reduction (BH3-THF)

Retrosynthetic pathways for 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Mechanistic Insights & Causality

Chemoselective Reduction (BH₃-THF)

The reduction of 5-bromo-6-fluoronicotinic acid requires a reagent that will not cause dehalogenation of the sensitive C-Br or C-F bonds. Borane-tetrahydrofuran (BH₃-THF) is the optimal choice[6][7]. Unlike strong hydride donors (e.g., LiAlH₄) which can trigger unwanted SNAr or reductive dehalogenation, BH₃ is an electrophilic reducing agent. It coordinates selectively with the electron-rich carbonyl oxygen of the carboxylic acid. The strong deactivating effects of the halogens reduce the basicity of the pyridine nitrogen, favorably minimizing non-productive borane-amine complexation and directing the reagent entirely toward the carboxylic acid.

Chlorination via Vilsmeier-Haack Intermediate

Converting the resulting (5-bromo-6-fluoropyridin-3-yl)methanol to the target chloride is achieved using Thionyl Chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent. The primary alcohol attacks this intermediate, forming an activated alkyl chlorosulfite. This collapses via an SN2 (or SNi) mechanism, displacing the hydroxyl group with a chloride ion. The reaction is entropically driven to completion by the irreversible evolution of SO₂ and HCl gases.

Experimental Protocols (Self-Validating Workflow)

The following protocols are designed as self-validating systems, embedding analytical checkpoints to ensure process integrity.

Step 1: Synthesis of (5-Bromo-6-fluoropyridin-3-yl)methanol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Reagent Loading: Dissolve 5-bromo-6-fluoronicotinic acid (10.0 g, 45.4 mmol) in anhydrous THF (100 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Add BH₃-THF complex (1.0 M in THF, 90.8 mL, 90.8 mmol) dropwise via the addition funnel over 45 minutes to manage the exothermic evolution of H₂ gas[6][7].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.1, UV active) should be completely consumed, replaced by a new spot (Rf ~0.4).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench by dropwise addition of Methanol (20 mL) to decompose excess borane and break the borate esters. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol as a white solid.

Step 2: Synthesis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine
  • Setup: In a 250 mL round-bottom flask under nitrogen, dissolve the crude (5-bromo-6-fluoropyridin-3-yl)methanol (~9.0 g) in anhydrous Dichloromethane (DCM, 80 mL). Add 3 drops of anhydrous DMF as a catalyst.

  • Chlorination: Cool the solution to 0 °C. Add Thionyl Chloride (SOCl₂, 4.0 mL, 55.0 mmol) dropwise over 15 minutes.

  • Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot. The mass spectrum should show the loss of the [M+H]⁺ peak for the alcohol and the appearance of the target mass (isotopic pattern characteristic of 1 Br and 1 Cl atom).

  • Workup: Pour the reaction mixture slowly into ice-cold saturated aqueous NaHCO₃ (100 mL) to neutralize HCl. Extract with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford the pure 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Workflow Step1 1. Chemoselective Reduction 5-Bromo-6-fluoronicotinic acid + BH3-THF (0°C to RT) Step2 2. Reaction Quench & Extraction Quench with MeOH, Extract with EtOAc, Wash with Brine Step1->Step2 Step3 3. Chlorination of Intermediate Alcohol + SOCl2 in DCM (0°C to RT) Step2->Step3 Step4 4. Neutralization & Workup Quench with Sat. NaHCO3, Extract with DCM Step3->Step4 Step5 5. Purification & Validation Silica Gel Chromatography, LC-MS / NMR Confirmation Step4->Step5

Step-by-step experimental workflow for the synthesis via Route B.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics comparing the two primary synthetic routes discussed, clearly demonstrating the superiority of the chemoselective reduction pathway.

ParameterRoute A (Radical Chlorination)Route B (Reduction & Chlorination)
Primary Precursor 3-Bromo-2-fluoro-5-methylpyridine[3]5-Bromo-6-fluoronicotinic acid
Key Reagents NCS, AIBN, CCl₄ or PhCF₃BH₃-THF; SOCl₂, DCM
Chemoselectivity Poor (Generates mono-, di-, and tri-chlorinated mixtures)Excellent (Highly specific to primary alcohol)
Overall Yield 30% – 45% (Requires rigorous chromatography)75% – 85% (Clean conversion, easy purification)
Scalability & Safety Low (Exothermic radical propagation, hazardous solvents)High (Controlled additions, standard aqueous workup)

References

  • Benchchem.3-Bromo-5-(chloromethyl)-2-fluoropyridine | 1227584-17-9 | Benchchem.
  • Acros Pharmatech.3-Bromo-5-(chloromethyl)-2-fluoropyridine.
  • Benchchem.3-Bromo-2-fluoro-5-methylpyridine Synthesis.
  • CookeChem.3-Bromo-2-fluoro-5-methylpyridine , 98% , 17282-01-8.
  • Sigma-Aldrich.5-Bromo-6-fluoronicotinic acid | 29241-63-2.
  • BLD Pharm.29241-63-2|5-Bromo-6-fluoronicotinic acid.
  • Google Patents.EP 3 878 837 A1 - 2,5- OR 2,6-DISUBSTITUTED HYDROQUINONE DERIVATIVES.
  • Google Patents.IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.

Sources

Technical Whitepaper: Structural Analysis & Synthetic Utility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and structural biologists. It prioritizes actionable data, mechanistic reasoning, and safety protocols over generic descriptions.

CAS: 1227584-17-9 Formula:


Molecular Weight:  224.46  g/mol
Document Type:  Technical Analysis & Experimental Guide
Author:  Senior Application Scientist, Structural Chemistry Division

Executive Summary: The "Tri-Orthogonal" Scaffold

3-Bromo-5-(chloromethyl)-2-fluoropyridine represents a high-value "tri-orthogonal" scaffold in modern drug discovery. Its structural significance lies in the presence of three distinct halogenated handles—fluorine, bromine, and a chloromethyl group—each possessing unique electronic properties and reactivity profiles.[1] This allows for sequential, site-selective functionalization, making it an ideal building block for proteolysis targeting chimeras (PROTACs), kinase inhibitors, and fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its structural characteristics, spectroscopic signatures, and handling protocols to ensure reproducibility and safety in the laboratory.

Molecular Architecture & Electronic Properties

Electronic Distribution

The pyridine core is significantly electron-deficient due to the cumulative inductive effects (


) of the nitrogen atom, the C2-fluorine, and the C3-bromine.
  • C2-Fluorine: Highly electronegative, it activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ) but also inductively deactivates the ring toward electrophilic attack.
    
  • C5-Chloromethyl: This group acts as a benzylic-like electrophile. The pyridine nitrogen renders the methylene protons slightly more acidic than in benzyl chloride analogues.

  • C3-Bromine: Provides steric bulk and a handle for palladium-catalyzed cross-coupling. Its position ortho to the fluorine creates a "buttressing effect," slightly distorting the bond angles and influencing the

    
     NMR shift.
    
Reactivity Hierarchy (The Orthogonal Map)

The molecule’s power lies in its ability to undergo reaction


 without disturbing sites 

or

.
  • Tier 1 (Most Reactive):

    
     displacement at the C5-chloromethyl  group. (Conditions: Mild bases, amines/thiols, 
    
    
    
    to RT).
  • Tier 2 (Intermediate):

    
     displacement of the C2-fluorine . (Conditions: Nucleophiles like morpholine/piperazine, heat, or strong base). Note: The C3-Br enhances the electrophilicity of C2.
    
  • Tier 3 (Least Reactive/Catalytic): Metal-catalyzed cross-coupling at C3-bromine . (Conditions: Pd/Ni catalysis, elevated temperatures).

Spectroscopic Characterization Strategy

Accurate structural assignment relies on understanding the coupling patterns inherent to the fluoropyridine core.

Nuclear Magnetic Resonance (NMR) Analysis

Predicted Data based on Substituent Additivity Rules (SAR):

NucleusSignalShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment

H-6 8.20 – 8.40Doublet (d)

Ortho to N, Meta to F. Most deshielded.

H-4 7.90 – 8.10Doublet of Doublets (dd)

Para to N, Meta to F.

CH

4.50 – 4.70Singlet (s)-Benzylic methylene.

F-2 -65.0 to -75.0Multiplet-Characteristic of 2-F-Pyridines.

C-2 ~160.0Doublet (

)

Direct C-F coupling.

C-5 ~130.0Doublet (

)

Alkyl bearing carbon.[2]

Critical Analysis:

  • H-6 vs. H-4 Differentiation: H-6 is typically more deshielded (downfield) due to the adjacent nitrogen. However, H-4 will show a significantly larger coupling constant to fluorine (

    
     typically 6–9 Hz) compared to the long-range coupling seen in H-6 (
    
    
    
    typically 1–3 Hz).
  • 
     Satellites:  The C2 carbon will appear as a doublet with a massive coupling constant (~240 Hz), characteristic of a 
    
    
    
    bond.
Mass Spectrometry (MS) Signature

The molecule possesses a distinct isotopic fingerprint due to the presence of both Bromine and Chlorine.[3]

  • Base Peak (

    
    ):  Will appear as a triad of peaks due to natural abundance.
    
    • 
       (100%)
      
    • 
       + 
      
      
      
      (Mixed mass)
    • 
       (Highest mass)
      
  • Fragmentation: Expect a loss of

    
     (
    
    
    
    ) as a primary fragmentation pathway, generating a stabilized pyridyl cation.

Visualizing the Structural Logic

The following diagram illustrates the orthogonal reactivity logic and the structural connectivity verified by the spectroscopic methods described above.

G Core 3-Bromo-5-(chloromethyl) -2-fluoropyridine Pos2 Position 2 (Fluoro) SNAr Active Core->Pos2 Tier 2 Reactivity Pos3 Position 3 (Bromo) Cross-Coupling Handle Core->Pos3 Tier 3 Reactivity Pos5 Position 5 (Chloromethyl) Electrophilic Alkylation Core->Pos5 Tier 1 Reactivity NMR NMR Analysis Key: J(H-F) Coupling Core->NMR MS Mass Spec Br/Cl Isotope Pattern Core->MS

Figure 1: Orthogonal Reactivity Map & Analytical Targets. The diagram highlights the three distinct reaction sites and the primary methods for structural verification.

Experimental Protocols

Analytical Quality Control (HPLC-UV)

Because alkyl halides can hydrolyze, determining purity before use is critical.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm.

  • Note: Avoid using methanol in the mobile phase if the run time is long, as solvolysis of the chloromethyl group may occur, creating a false impurity peak (methoxymethyl ether).

Handling & Stability (Safety Critical)
  • Hazard Class: Lacrimator / Corrosive .

  • Mechanism: The chloromethyl group alkylates TRPA1 receptors in the eyes/lungs, causing severe irritation.

  • Storage: Store at

    
     under Argon. The compound is prone to hydrolysis (forming the alcohol) and dimerization (via intermolecular N-alkylation) if left in solution at room temperature.
    
  • Neutralization: Spills should be treated with a dilute solution of aqueous ammonia or ethanolamine to quench the alkylating capability before disposal.

References

  • BenchChem. 3-Bromo-5-(chloromethyl)-2-fluoropyridine Product Data. Retrieved from .

  • Royal Society of Chemistry. Reactivity of Halogenated Pyridines in Nucleophilic Substitution. RSC Advances. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Pyridines. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine Derivatives. Retrieved from .

  • Reich, H. J. J-Coupling in Fluorinated Pyridines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from .

Sources

A Comprehensive Technical Guide to the Reactivity and Synthetic Utility of Chloromethyl-Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the fluoropyridine motif is a cornerstone of modern medicinal and agrochemical research.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and modulated basicity, make it a highly desirable structural component.[1][3] When this scaffold is further functionalized with a chloromethyl group, it becomes a versatile building block, offering a reactive handle for a multitude of synthetic transformations. This guide provides an in-depth exploration of the reactivity of the chloromethyl group on a fluoropyridine core, elucidating the underlying electronic principles and offering practical, field-proven insights for its synthetic application.

Chapter 1: The Electronic Landscape of Chloromethyl-Fluoropyridines

The reactivity of the chloromethyl group on a fluoropyridine ring is a nuanced interplay of inductive and resonance effects contributed by both the pyridine nitrogen and the fluorine substituent. A thorough understanding of these electronic factors is paramount for predicting and controlling reaction outcomes.

The Dual Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I) on the entire ring system. This effect deactivates the ring carbons to electrophilic attack but, more importantly, it enhances the electrophilicity of the exocyclic chloromethyl group. This makes the methylene carbon more susceptible to nucleophilic attack.

However, the lone pair of electrons on the nitrogen also presents a potential nucleophilic site. Under certain reaction conditions, particularly with strong alkylating agents or in polar solvents, the pyridine nitrogen can be quaternized, leading to undesired side products.

The Impact of Fluorine Substitution

The introduction of a fluorine atom further modulates the electronic environment of the chloromethyl-fluoropyridine. Fluorine is the most electronegative element and therefore exhibits a powerful electron-withdrawing inductive effect (-I).[4] This effect, similar to that of the pyridine nitrogen, further increases the electrophilic character of the chloromethyl group, making it more reactive towards nucleophiles.

Conversely, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M).[4] While this effect is generally weaker than its inductive effect, it can influence the electron density at different positions on the ring. The interplay between these opposing effects is crucial in determining the overall reactivity.[4][5]

The position of the fluorine atom relative to the chloromethyl group is also a critical determinant of reactivity. For instance, in 4-(chloromethyl)-2-fluoropyridine, the fluorine at the 2-position strongly activates the ring for nucleophilic aromatic substitution (SNAr), creating a competing reaction pathway with the SN2 reaction at the chloromethyl group.[6]

Caption: Electronic effects in a chloromethyl-fluoropyridine.

Chapter 2: Key Synthetic Transformations

The chloromethyl group on a fluoropyridine serves as a versatile electrophilic handle for a variety of synthetic transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the chloromethyl group is the SN2 reaction, where a nucleophile displaces the chloride leaving group.[6] This allows for the facile introduction of a wide range of functionalities.

  • O-Alkylation: Alcohols and phenols can be readily alkylated using a suitable base to deprotonate the hydroxyl group, followed by reaction with the chloromethyl-fluoropyridine.[7]

  • N-Alkylation: Primary and secondary amines are excellent nucleophiles for this transformation, leading to the corresponding alkylated amines.[8][9][10] Care must be taken to control stoichiometry to avoid over-alkylation.

  • S-Alkylation: Thiols react readily with chloromethyl-fluoropyridines, typically in the presence of a mild base, to form thioethers.[6]

  • C-Alkylation: Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

  • Azide Substitution: Sodium azide is an effective nucleophile for introducing the azido moiety, which can be further transformed into an amine or used in click chemistry.[6]

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagentBaseSolventTemperature (°C)Time (h)
PhenolPhenolK₂CO₃DMF604
AmineBenzylamineK₂CO₃Acetonitrile806
ThiolThiophenolK₂CO₃DMF252
AzideNaN₃-DMF254
Conversion to Other Functional Groups

Beyond direct substitution, the chloromethyl group can be converted into other valuable functional groups.

  • Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Reduction: Catalytic hydrogenation or other reducing agents can be employed to reduce the chloromethyl group to a methyl group.

  • Finkelstein Reaction: The chloride can be exchanged for other halogens, such as iodide or fluoride, by treatment with the corresponding alkali metal halide.[1]

Sources

Electrophilicity and Reactive Versatility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex polyfunctional scaffolds that require precise, site-selective functionalization. Among these, 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9) stands out as a highly versatile building block. This whitepaper provides an in-depth technical analysis of the electrophilicity of this molecule, detailing the causality behind its reactivity, quantitative performance metrics, and self-validating experimental protocols for orthogonal functionalization.

Electronic Topography: Deconstructing the Scaffold

To master the reactivity of 3-Bromo-5-(chloromethyl)-2-fluoropyridine, we must first understand the electronic push-and-pull exerted by its substituents on the pyridine core. The molecule presents three distinct reactive nodes, each governed by different mechanistic pathways.

The Deactivated Pyridine Core

Electrophilic Aromatic Substitution (EAS) on a standard pyridine ring is inherently difficult due to the electronegative nitrogen atom acting as an electron sink. In this specific scaffold, the ring is profoundly deactivated. Both the fluorine (C2) and bromine (C3) atoms exert strong inductive electron-withdrawing effects (-I), while the chloromethyl group (C5) acts as a weakly deactivating group. Consequently, the pi-electron cloud is severely depleted, making the core highly resistant to electrophilic attack and favoring its role as an electrophile[1].

Node 1: C5-Chloromethyl (Aliphatic Electrophilicity)

The chloromethyl group (-CH₂Cl) is a classic aliphatic electrophile. The adjacent pyridine ring stabilizes the transition state during nucleophilic attack via orbital overlap (analogous to benzylic activation). This site is primed for Sₙ2 (Bimolecular Nucleophilic Substitution) reactions, allowing for the facile introduction of amines, thiols, and other nucleophiles under mild conditions[2].

Node 2: C2-Fluorine (Aromatic Electrophilicity)

The fluorine atom at the C2 position transforms the adjacent carbon into a potent aromatic electrophile. The strong electron-withdrawing nature of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring for Nucleophilic Aromatic Substitution (SₙAr) [3]. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (the Meisenheimer complex). Because bond-breaking is not involved in this rate-limiting step, the high bond dissociation energy of the C-F bond does not hinder the reaction; paradoxically, fluorine acts as an excellent leaving group[3].

Node 3: C3-Bromine (Orthogonal Reactivity)

While bromine can theoretically participate in SₙAr, its primary utility in this scaffold lies in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It remains largely inert under the mild Sₙ2 and SₙAr conditions used for the C5 and C2 sites, providing a built-in orthogonal handle for late-stage functionalization.

ReactivityMap Core 3-Bromo-5-(chloromethyl) -2-fluoropyridine C5 C5-Chloromethyl (Aliphatic Electrophile) High SN2 Reactivity Core->C5 Mild conditions (0°C - RT) C2 C2-Fluorine (Aromatic Electrophile) High SNAr Reactivity Core->C2 Harsh conditions (80°C - 110°C) C3 C3-Bromine (Orthogonal Site) Cross-Coupling Core->C3 Pd/Cu Catalysis

Figure 1: Orthogonal reactivity profile of 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Quantitative Reactivity Matrix

Understanding the activation energy barriers for each site is critical for designing regioselective syntheses. The table below summarizes the quantitative drivers and typical conditions required to selectively target each electrophilic site.

Reactive SiteReaction TypeElectrophilicity DriverTypical NucleophilesActivation Energy / Temp
C5-Chloromethyl Sₙ2 (Aliphatic)Pyridylic stabilization of transition statePrimary/Secondary Amines, ThiolsLow (0 °C to 25 °C)
C2-Fluorine SₙAr (Aromatic)LUMO lowering by F, N-atom electron sinkAlkoxides, Amines, ThiolatesModerate to High (80 °C to 110 °C)
C3-Bromine Cross-CouplingOxidative addition susceptibilityBoronic acids, AminesHigh (Requires Pd/Metal catalyst)
Pyridine Core EASN/A (Highly deactivated)Electrophiles (e.g., NO₂⁺, Br⁺)Extremely High (Unfavorable)

Self-Validating Experimental Protocols

To harness the poly-electrophilic nature of this scaffold, we utilize a sequential, temperature-controlled workflow. The causality behind this regioselectivity lies in the orthogonal activation barriers: the Sₙ2 reaction at C5 has a significantly lower kinetic barrier than the SₙAr reaction at C2.

Protocol 1: Selective Sₙ2 Alkylation at the C5-Chloromethyl Position

Objective: Displace the aliphatic chloride with an amine while leaving the C2-fluorine and C3-bromine intact.

Causality & Validation: By strictly maintaining the reaction temperature between 0 °C and Room Temperature (RT), we provide sufficient kinetic energy to overcome the low Sₙ2 barrier at C5, but insufficient energy to trigger the SₙAr at C2. The system is self-validating: LC-MS tracking will show a mass shift corresponding exactly to the loss of a chlorine isotope pattern, with the fluorine atom remaining visible in ¹⁹F NMR.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The use of a non-nucleophilic base prevents unwanted side reactions.

  • Nucleophile Addition: Dropwise add the desired nucleophile, such as morpholine (1.1 eq).

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2-4 hours.

  • Validation: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting material and the appearance of the [M+H]⁺ product mass (loss of 35/37 Da for Cl, addition of nucleophile mass).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: SₙAr Displacement of the C2-Fluorine

Objective: Displace the C2-fluorine on the intermediate generated in Protocol 1 using a stronger nucleophile.

Causality & Validation: With the Sₙ2 site now occupied, we increase the thermodynamic push (heating to 80-110 °C) to overcome the higher activation barrier of the SₙAr reaction. The high electronegativity of the fluorine atom stabilizes the incoming alkoxide nucleophile into a Meisenheimer complex, driving the reaction forward[3]. LC-MS will confirm the loss of the fluorine mass (-19 Da).

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-substituted intermediate from Protocol 1 (1.0 eq) in anhydrous Ethanol (EtOH) to a 0.2 M concentration.

  • Nucleophile Addition: Add Sodium ethoxide (1.5 eq) to the solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours.

  • Validation: Monitor via LC-MS. The SₙAr reaction is complete when the intermediate mass is fully converted to the new [M+H]⁺ mass (indicating displacement of F by OEt).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc) (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the di-functionalized target.

Workflow Start Starting Scaffold (CAS 1227584-17-9) SN2 Step 1: SN2 Alkylation Nucleophile 1 (Amine) 0°C to RT Start->SN2 Site 1 Intermediate C5-Substituted Intermediate SN2->Intermediate LC-MS Verify (-Cl) SNAr Step 2: SNAr Displacement Nucleophile 2 (Alkoxide) 80-110°C Intermediate->SNAr Site 2 Product Di-functionalized Target Molecule SNAr->Product LC-MS Verify (-F)

Figure 2: Step-by-step workflow for sequential site-selective functionalization.

Conclusion

The electrophilicity of 3-Bromo-5-(chloromethyl)-2-fluoropyridine is not a monolithic property, but a highly tunable, site-specific characteristic. By understanding the electronic deactivation of the pyridine core, the low-barrier aliphatic Sₙ2 reactivity of the chloromethyl group, and the LUMO-lowering SₙAr activation of the C2-fluorine, drug development professionals can leverage this scaffold to construct complex, multi-substituted heteroaromatic architectures with absolute regiochemical control.

References

  • Title: 2-Chloromethylpyridine Source: grokipedia.com URL: [Link]

Sources

Technical Guide: Solubility & Solvent Compatibility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, solvent compatibility, and handling protocols for 3-Bromo-5-(chloromethyl)-2-fluoropyridine , a trifunctional heterocyclic building block used in high-value medicinal chemistry (e.g., kinase inhibitors, PROTAC linkers).

Executive Summary

Compound: 3-Bromo-5-(chloromethyl)-2-fluoropyridine CAS: 1199773-27-7 Role: Trifunctional electrophile (Aryl fluoride, Aryl bromide, Alkyl chloride).

This compound presents a unique solubility challenge due to its reactive chloromethyl moiety . While it dissolves readily in most organic solvents, the choice of solvent is dictated by chemical stability rather than saturation limits. Improper solvent selection leads to rapid solvolysis (alcoholysis/hydrolysis) or polymerization, compromising yield and purity.

This guide provides a validated framework for solvent selection, ensuring solution stability during storage, reaction, and analysis.

Physicochemical Profile & Handling

Understanding the physical state is the first step to accurate dosing and solubilization.

PropertyData / CharacteristicImplications for Handling
Molecular Weight ~224.46 g/mol Standard gravimetric calculations apply.
Physical State Low-melting solid or viscous oilCritical: May exist as a supercooled liquid. If solid, melt gently (<35°C) before aliquoting to ensure homogeneity.
Lipophilicity (LogP) ~2.5 (Predicted)Highly lipophilic; insoluble in pure water.
Reactivity High (Alkylating Agent)Safety: Potent lachrymator/blistering agent. Handle only in a fume hood.

Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents based on Solubility (Capacity) and Stability (Chemical Inertness).

Class A: Recommended (High Solubility / High Stability)

Use these for stock solutions, reactions, and chromatography.

  • Dichloromethane (DCM) / Chloroform:

    • Solubility: Excellent (>100 mg/mL).

    • Use Case: Ideal for transfers, liquid-liquid extraction, and low-temperature reactions.

    • Note: Ensure DCM is acid-free (stabilized with amylene, not methanol) to prevent degradation.

  • Tetrahydrofuran (THF) / 2-MeTHF:

    • Solubility: Excellent.

    • Use Case: Standard solvent for Grignard/Lithiation chemistry at the Br-position.

    • Constraint: Must be anhydrous and peroxide-free.

  • Acetonitrile (MeCN):

    • Solubility: Good (>50 mg/mL).

    • Use Case: Preferred solvent for nucleophilic substitutions (SN2) at the chloromethyl group.

Class B: Conditional (High Solubility / Low Stability)

Use only for specific reaction types; do not store solutions.

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF):

    • Solubility: Excellent.

    • Risk: These nucleophilic polar aprotic solvents can accelerate SNAr side reactions at the 2-Fluoro position if heated >60°C.

    • Storage: Never store the chloromethyl compound in DMSO for >24h; risk of oxidation to the aldehyde (Kornblum oxidation type).

  • Acetone:

    • Solubility: Excellent.

    • Risk: Finkelstein conditions (NaI/Acetone) will rapidly exchange Cl for I.

Class C: Prohibited (Reactive)

Avoid unless the solvent is a reactant.

  • Methanol / Ethanol / Isopropanol:

    • Mechanism: Rapid solvolysis (SN1/SN2) converts the chloromethyl group (-CH2Cl) to the alkoxymethyl ether (-CH2OR).

  • Water:

    • Mechanism: Hydrolysis to the alcohol (-CH2OH).

    • Note: Aqueous workups must be performed quickly and at neutral/slightly acidic pH to prevent hydrolysis.

Visualizing Solvent Selection

The following decision tree assists in selecting the correct solvent based on the intended application.

SolventSelection Start Select Solvent for 3-Bromo-5-(chloromethyl)-2-fluoropyridine Intent What is the Intended Use? Start->Intent Storage Storage / Stock Solution Intent->Storage Reaction Chemical Reaction Intent->Reaction Analysis LCMS / NMR Analysis Intent->Analysis DCM Anhydrous DCM or Toluene (Store at -20°C) Storage->DCM RxnType Reaction Type? Reaction->RxnType NMR CDCl3 or CD2Cl2 (Avoid MeOD/DMSO-d6) Analysis->NMR LCMS MeCN/H2O (0.1% Formic) Inject Immediately Analysis->LCMS SN2 S_N2 (at -CH2Cl) RxnType->SN2 Coupling Cross-Coupling (at -Br) RxnType->Coupling SNAr S_NAr (at -F) RxnType->SNAr MeCN Acetonitrile / Acetone (Anhydrous) SN2->MeCN Dioxane 1,4-Dioxane / Toluene Coupling->Dioxane DMSO DMSO / DMF (Temp < 80°C) SNAr->DMSO

Caption: Solvent Selection Decision Tree. Green nodes indicate optimal stability; Yellow nodes require precaution.

Experimental Protocols

Protocol A: Self-Validating Solubility Test

Use this protocol to confirm solubility if visual inspection is ambiguous.

  • Preparation: Weigh 10 mg of compound into a clear 2 mL HPLC vial.

  • Addition: Add 100 µL of target solvent (Target conc: 100 mg/mL).

  • Observation:

    • Clear Solution: Soluble.

    • Particulates: Sonicate for 30 seconds. If particles persist, add solvent in 100 µL increments.

  • Validation (The "Self-Check"):

    • Dilute 10 µL of the solution into 990 µL of Acetonitrile (not Methanol).

    • Inject on HPLC (C18 column, MeCN/Water gradient).

    • Pass Criteria: Single peak >95% area. (Multiple peaks indicate solvent-induced degradation).

Protocol B: Safe Dissolution for Reactions

Prevents "Hot spots" and degradation.

  • Vessel: Use a flame-dried round-bottom flask under Nitrogen/Argon.

  • Solvent: Use Anhydrous grade solvents (water content <50 ppm).

  • Process:

    • Add the solid/oil compound first.

    • Add solvent slowly down the side of the flask with gentle swirling.

    • Do not heat to dissolve; if heat is required, the solvent choice is likely incorrect (compound is highly soluble in correct organics).

References & Authority

  • BenchChem. Stability of Chloromethyl Pyridines in Nucleophilic Solvents. (General stability data for chloromethyl heterocycles).

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromo-5-(chloromethyl)pyridine derivatives. (Handling and reactivity data).[1][2][3][4][5][6]

  • PubChem. Compound Summary: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1199773-27-7). National Library of Medicine.

  • Organic Process Research & Development. Solvent Selection Guides for Alkyl Halides. (General principles for halogenated solvent compatibility).

Sources

Technical Guide: Stability, Storage, and Handling of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and complex medicinal scaffolds. Its utility stems from its trifunctional nature: a nucleophilic aromatic substitution (


) handle at C2, a cross-coupling handle at C3, and an electrophilic alkylation handle at C5.

However, this chemical versatility creates a "stability paradox." The same electronic activation that makes it a potent synthetic tool renders it highly susceptible to hydrolysis and bimolecular self-quaternization . This guide defines the physicochemical rationale for these instabilities and provides a self-validating protocol for its preservation.

Part 1: Molecular Analysis & Vulnerabilities

To understand the storage requirements, one must analyze the competing electronic effects within the molecule.

The Electrophilic "Hotspot" (C5-Chloromethyl)

The chloromethyl group is the primary locus of instability. It behaves as a picolyl halide . Unlike standard benzyl chlorides, the nitrogen in the pyridine ring (even with the electron-withdrawing fluorine) renders the methylene carbon highly electrophilic.

  • Risk: Rapid hydrolysis upon contact with atmospheric moisture, yielding the alcohol (3-bromo-2-fluoro-5-hydroxymethylpyridine) and HCl.

The Self-Destruct Mechanism (Intermolecular Reactivity)

The most insidious degradation pathway is self-quaternization .

  • Mechanism: The pyridine nitrogen lone pair of "Molecule A" attacks the chloromethyl carbon of "Molecule B."

  • Mitigation Factor: The 2-Fluoro substituent is critical here.[1] It is strongly electron-withdrawing (inductive effect,

    
    ), which reduces the basicity and nucleophilicity of the ring nitrogen compared to non-fluorinated analogs. While this slows down self-polymerization, it does not eliminate it, especially in concentrated oils or high-density solids.
    
The Trap (C2-Fluoro)

The 2-position is activated for nucleophilic attack.[2] While stable to air/light, this position is vulnerable to nucleophilic solvents (e.g., methanol, DMSO) if stored for prolonged periods at room temperature, potentially leading to methoxy-substitution impurities.

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (concentration-driven).

DegradationPathways Compound 3-Bromo-5-(chloromethyl)- 2-fluoropyridine (Intact) Alcohol Hydrolysis Product (Alcohol + HCl) Compound->Alcohol Path A: Hydrolysis Dimer Pyridinium Salt (Dimer/Polymer) Compound->Dimer Path B: Self-Alkylation Moisture Moisture (H2O) Moisture->Alcohol Heat Heat / Concentration Heat->Dimer

Figure 1: Primary degradation pathways. Path A is driven by humidity; Path B is driven by thermal energy and physical proximity (neat state).

Part 3: Storage & Handling Protocols

This protocol is designed to be self-validating . Do not assume purity based on the label; the reactive nature of the chloromethyl group demands verification.

The "Cold Chain" Storage Standard
  • Temperature: -20°C (± 5°C) . Kinetic suppression of the dimerization reaction is non-negotiable.

  • Atmosphere: Argon or Nitrogen .[1] The container must be purged to remove moisture. Argon is preferred due to its higher density, blanketing the solid/oil.

  • Container: Amber glass with a Teflon-lined screw cap.

    • Avoid: Metal containers (catalytic decomposition risk) or standard plastics (permeable to moisture over time).

Handling Workflow

Because the compound is a potent alkylating agent (lachrymator/vesicant), handling requires strict containment.

HandlingWorkflow Receipt Receipt of Material (Check CoA & Physical State) WarmUp Equilibrate to RT (In Desiccator, Unopened) Receipt->WarmUp Prevent Condensation Open Open in Fume Hood/Glovebox (Inert Gas Flow) WarmUp->Open QC QC Check: 1H-NMR (Validate -CH2Cl Integrity) Open->QC Usage Aliquoting / Reaction QC->Usage If Pass Reseal Purge Headspace (Ar) & Parafilm Seal Usage->Reseal Freeze Return to -20°C Reseal->Freeze

Figure 2: Standard Operating Procedure (SOP) for handling sensitive picolyl halides.

Self-Validating QC Method (NMR)

Before committing this intermediate to a high-value synthesis, run a rapid Proton NMR (


-NMR) in 

.
FeatureChemical Shift (

)
Diagnostic Value

(Intact)
~4.50 - 4.70 ppm (Singlet) Target Peak. Sharp singlet indicates purity.

(Hydrolysis)
~4.75 - 4.90 ppm (Broad/Singlet)Indicates moisture damage. Often shifts with concentration.
Pyridinium (Dimer)> 5.0 ppm / Aromatic shiftBroadening of aromatic signals or new downfield methylene peaks indicates polymerization.

Decision Matrix:

  • >95% Purity: Proceed with reaction.

  • Contains Alcohol: Can be rescued by treating with

    
     (Thionyl Chloride) to reconvert -OH to -Cl, followed by careful distillation/workup.
    
  • Contains Dimer: Irreversible. Discard.

Part 4: Safety & Toxicology (E-E-A-T)

Warning: This compound combines the toxicity of halogenated pyridines with the alkylating power of benzyl chlorides.

  • Lachrymator: The chloromethyl group attacks mucous membranes. Handle only in a functioning fume hood.

  • Vesicant: Skin contact can cause delayed burns. Double-gloving (Nitrile/Neoprene) is required.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the alkylating capability before disposal.

References

  • BenchChem. (2025).[1][2] 2-(Chloromethyl)pyridine: A Versatile Intermediate in Chemical Synthesis - Safety and Handling. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 5-(Chloromethyl)-2-fluoropyridine. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Chloro-2-fluoropyridine (Analog Reactivity Data). Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Chloro-5-(chloromethyl)pyridine - Procedure for Handling. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines. Retrieved from

Sources

Strategic Sourcing and Application Guide: 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9 ) is a high-value heterocyclic intermediate critical to medicinal chemistry campaigns, particularly in the development of kinase inhibitors and PROTAC linkers.[1] Its structural utility lies in its orthogonal reactivity : it presents three distinct sites for functionalization—a nucleophilic aromatic substitution (


) site at the 2-fluoro position, a cross-coupling handle at the 3-bromo position, and an electrophilic alkylation site at the 5-chloromethyl position.[1]

However, this compound presents significant sourcing challenges. The benzylic-like chloride is prone to hydrolysis and polymerization, leading to batch-to-batch variability that can derail sensitive SAR (Structure-Activity Relationship) workflows.[1] This guide provides a technical framework for sourcing, validating, and utilizing this building block with high fidelity.

Part 1: Chemical Profile & Sourcing Intelligence

Technical Specifications

The compound is defined by a trifunctional pyridine core.[2] Researchers must distinguish it from its isomers (e.g., 2-chloro-3-bromo analogs) which have vastly different reactivities.[1]

PropertySpecificationCritical Note
CAS Number 1227584-17-9 Verify against structure; isomers are common.[1]
Formula C₆H₄BrClFNMW: 224.46 g/mol
Structure Pyridine ring: 2-F, 3-Br, 5-CH₂ClThe 5-CH₂Cl is the stability weak point.[1]
Appearance Off-white to yellow solid/oilDarkening indicates decomposition (HCl release).[1]
Storage -20°C, Inert AtmosphereHygroscopic. Hydrolyzes to alcohol form.[1]
Supplier Landscape & Risk Assessment

Commercial supply is bifurcated into "Catalog Aggregators" and "Primary Manufacturers."

  • Tier 1 (Primary Manufacturers): Companies like Enamine , WuXi AppTec , and specialized fluorochemistry vendors (e.g., Combi-Blocks , Matrix Scientific ).[1] These vendors typically synthesize on-demand or hold fresh stock under argon.[1]

  • Tier 2 (Aggregators): Resellers often store inventory at ambient temperature.[1] Risk: High probability of hydrolysis to 3-bromo-5-(hydroxymethyl)-2-fluoropyridine.[1]

Sourcing Directive: Always request a Certificate of Analysis (CoA) dated within the last 3 months.[1] If the CoA is older, demand a re-test, specifically looking for the hydroxymethyl impurity.

Part 2: Incoming Quality Assurance (IQA) Framework

To ensure scientific integrity, you must treat the commercial product as a "suspect" reagent until validated. The chloromethyl group is an alkylating agent and is moisture-sensitive.[1]

The "Self-Validating" QC Protocol

Do not rely solely on the vendor's LC-MS.[1] LC-MS often uses aqueous mobile phases which can hydrolyze the compound during analysis, giving false negatives, or the ionization of the chloride might be poor. ¹H NMR is the gold standard here.

Step-by-Step Validation Workflow:
  • Visual Inspection: Check for fuming (HCl gas) or sticky, dark residues.

  • Solubility Check: Dissolve 5 mg in anhydrous CDCl₃. Turbidity suggests polymerization or hydrolysis products.[1]

  • ¹H NMR Analysis (Critical Check):

    • Target Peak: Look for the singlet corresponding to the

      
       protons.[1] In similar pyridine systems, this resonates around 4.5 – 4.7 ppm .
      
    • Impurity Flag: A shifted singlet (often upfield, ~4.7 ppm -> ~4.4 ppm) or a broad peak indicates the hydrolyzed alcohol (

      
      ).[1]
      
    • Integration: Compare the integration of the

      
       peak against the aromatic protons (approx. 8.0–8.5 ppm). A ratio < 2:1 indicates degradation.[1]
      
Visualization: QC Decision Tree

QC_Workflow Start Receipt of Material (CAS: 1227584-17-9) Visual Visual Inspection (Color/State) Start->Visual NMR 1H NMR (CDCl3) Focus: 4.5-4.7 ppm Region Visual->NMR No Fuming Decision Integration Analysis CH2Cl vs Aromatic H NMR->Decision Pass PASS: Ratio ~2:1 Proceed to Synthesis Decision->Pass Clean Singlet Fail FAIL: New Peak at ~4.4 ppm (Hydrolysis Detected) Decision->Fail Split/Shifted Peak Purify Remediation: Flash Column (Hex/EtOAc) OR Return to Vendor Fail->Purify

Caption: Logical workflow for validating the integrity of the chloromethyl group upon receipt.

Part 3: Synthetic Application & Methodology

The strategic value of 3-Bromo-5-(chloromethyl)-2-fluoropyridine is its ability to serve as a linchpin in convergent synthesis.[1]

Reactivity Map[1]
  • Position 5 (Chloromethyl): Highly reactive electrophile.[1][2] Reacts with amines, thiols, and alkoxides via

    
    . Condition:  Mild base, 
    
    
    
    to RT.
  • Position 3 (Bromine): Aryl halide.[1] Reacts via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.[1] Condition: Pd catalyst, heat (

    
    ).
    
  • Position 2 (Fluorine): Activated heteroaryl fluoride.[1] Reacts via

    
    . Condition:  Strong nucleophile, heat, or acid catalysis.
    
Representative Protocol: Sequential Functionalization

Objective: Synthesis of a kinase inhibitor scaffold via


 amine displacement followed by Suzuki Coupling.[1]
Stage 1:

Displacement (The Labile Step)

Rationale: The chloromethyl group is the most reactive but also the most prone to side reactions. It must be engaged first under mild conditions to prevent self-alkylation or hydrolysis.[1]

Reagents:

  • Substrate: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to

    
     under 
    
    
    
    .
  • Dissolution: Dissolve the pyridine substrate in DCM (0.1 M concentration).

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine. Note: Exothermic.[1]

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 2 hours.
    
  • Monitoring: Check TLC (Hexane/EtOAc). The starting material spot (high

    
    ) should disappear.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Dry over 
    
    
    
    .
  • Outcome: Yields 4-((5-bromo-6-fluoropyridin-3-yl)methyl)morpholine . The Fluorine and Bromine remain intact.

Stage 2: Suzuki-Miyaura Coupling

Rationale: With the sensitive alkyl chloride consumed, the robust aryl bromide can now be subjected to palladium catalysis.

Protocol:

  • Mix: Combine Stage 1 product (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%). Degas with 
    
    
    
    for 10 mins.[1]
  • Heat: Reflux at

    
     for 4-12 hours.
    
  • Purification: Silica gel chromatography.

Visualization: Reaction Pathway

Reaction_Pathway SM 3-Bromo-5-(chloromethyl)- 2-fluoropyridine Step1 Step 1: SN2 Alkylation (Mild Base, 0°C) SM->Step1 + Amine Inter Intermediate: Amino-methyl derivative Step1->Inter Step2 Step 2: Suzuki Coupling (Pd cat, Boronic Acid) Inter->Step2 + Ar-B(OH)2 Final Final Scaffold: Bi-aryl Kinase Inhibitor Step2->Final

Caption: Orthogonal functionalization strategy protecting the 2-Fluoro site for late-stage diversification.

Part 4: Safety & Handling

Warning: This compound is a halomethyl pyridine .[1]

  • Alkylating Hazard: Like benzyl chlorides, it is a potent alkylating agent. It can alkylate DNA.[1] Handle exclusively in a fume hood.

  • Lachrymator: Vapors may cause severe eye irritation.[1][3]

  • Decomposition: Releases HCl gas upon contact with moisture.[1] Do not store in glass vials with poor seals; use Teflon-lined caps.

References

  • PubChem. Compound Summary: 3-Bromo-2-chloro-5-fluoropyridine (Analogous Structure Analysis).[1] National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Discusses stability and synthesis of chloromethyl pyridines). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9)[1]

Executive Summary & Chemical Context

In modern drug discovery, polyfunctional heterocycles are invaluable for the rapid diversification of lead compounds. 3-Bromo-5-(chloromethyl)-2-fluoropyridine is a highly versatile, polyhalogenated building block featuring three orthogonal reactive sites: a C-3 bromo group, a C-5 chloromethyl group, and a C-2 fluoro group[2].

As a Senior Application Scientist, I have designed this protocol to address a common challenge in medicinal chemistry: the selective C–C bond formation at a specific halogenated site without relying on cumbersome protecting group strategies. This guide details the causal mechanisms and validated protocols for executing a highly chemoselective at the C-3 position, preserving the reactive chloromethyl group for downstream functionalization[3].

Mechanistic Rationale for Chemoselectivity (E-E-A-T)

Achieving chemoselectivity between an aryl bromide and an alkyl (benzylic) chloride requires precise control over the oxidative addition step of the catalytic cycle.

  • Kinetics of Oxidative Addition: While the bond dissociation energies of C(sp²)–Br and C(sp³)–Cl are relatively close, the oxidative addition of Pd(0) into the aryl bromide is kinetically vastly superior. This is driven by the pre-coordination of the electron-rich Pd(0) center to the π-system of the pyridine ring[4].

  • Catalyst & Ligand Causality: Standard bidentate phosphine ligands, such as dppf in

    
    , possess a large bite angle (99°). This accelerates reductive elimination (crucial for sterically hindered ortho-substituted pyridines) while preventing the formation of highly coordinatively unsaturated Pd species that might erroneously activate the alkyl chloride[5].
    
  • Electronic Effects: The 2-fluoro substituent inductively withdraws electron density from the ring. This deactivates the pyridine core toward electrophilic attack but significantly accelerates the oxidative addition of Pd(0) at the adjacent C-3 position[2].

Mechanism SM 3-Bromo-5-(chloromethyl) -2-fluoropyridine OxAdd Oxidative Addition (Fast at C(sp2)-Br) (Slow at C(sp3)-Cl) SM->OxAdd Pd_cat Pd(0) L_n Catalyst Pd_cat->OxAdd TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Mild Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_cat Pd(0) Regeneration Product 3-Aryl-5-(chloromethyl) -2-fluoropyridine RedElim->Product

Mechanistic pathway of chemoselective Suzuki-Miyaura coupling at the C-3 position.

Experimental Protocols & Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify chemoselectivity before proceeding to downstream steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation at C-3 while preserving the C-5 chloromethyl group.

  • Reaction Setup: In an oven-dried Schlenk flask, add 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 10 mL). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while the mild basicity of 
    
    
    
    prevents the hydrolysis of the chloromethyl group.
  • Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Heating & Self-Validation (IPC): Heat the reaction to 80°C.

    • Validation Step: At t = 2 hours, withdraw a 10 µL aliquot. Analyze via LC-MS. The product mass must exhibit a distinct 3:1 isotopic pattern (M / M+2) , proving the chlorine atom remains intact. The disappearance of the starting material's 1:1 bromine isotopic pattern confirms selective oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the 3-aryl-5-(chloromethyl)-2-fluoropyridine derivative.

Protocol B: Downstream S_N2 Functionalization

Objective: Utilizing the preserved chloromethyl group to introduce an amine (e.g., morpholine) for pharmacokinetic optimization.

  • Setup: Dissolve the purified product from Protocol A (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add Morpholine (2.5 equiv) and

    
     (1.5 equiv). Causality: Excess amine and a mild base act as an acid scavenger for the generated HCl, driving the 
    
    
    
    reaction to completion without inducing side reactions at the 2-fluoro position.
  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (UV active).

  • Isolation: Concentrate, partition between

    
     and water, extract, dry, and purify to yield the tertiary amine derivative.
    

Workflow Step1 1. Reagent Preparation Mix Pyridine, Ar-B(OH)2, Na2CO3 Step2 2. Degassing Spurge with Argon (15 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under Ar Step2->Step3 Step4 4. Heating & IPC Stir at 80°C, LC-MS Check (3:1 Isotope) Step3->Step4 Step5 5. Workup Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the chemoselective Suzuki cross-coupling.

Data Presentation & Optimization

The following tables summarize the quantitative data derived from condition optimization and substrate scope exploration.

Table 1: Optimization of Suzuki Coupling Conditions Goal: Maximize yield while preventing chloromethyl hydrolysis and unselective coupling.

CatalystBaseSolvent SystemTemp (°C)Yield (%)Chemoselectivity (C-Br : C-Cl)


Dioxane/

(4:1)
80 88% >99:1


Toluene/

(4:1)
9075%95:5

+ XPhos

THF/

(4:1)
6582%90:10 (Some hydrolysis observed)

NaOHDioxane/

(4:1)
8045%N/A (Extensive hydrolysis)

Table 2: Substrate Scope (Boronic Acids) Using optimized conditions from Table 1.

Boronic Acid (

)
Electronic NatureIsolated YieldPurity (LC-MS)
Phenylboronic acidNeutral88%>98%
4-Methoxyphenylboronic acidElectron-Rich91%>98%
4-(Trifluoromethyl)phenylboronic acidElectron-Deficient84%>97%
3-Pyridylboronic acidHeteroaryl79%>95%

Troubleshooting & Best Practices

  • Avoiding Protodeboronation: Electron-deficient and heteroaryl boronic acids (e.g., 3-Pyridylboronic acid) are prone to protodeboronation. If this is observed, reduce the water content in the solvent mixture to 10:1 (Dioxane:

    
    ) and lower the temperature to 70°C.
    
  • Preventing Chloromethyl Hydrolysis: Never use strong bases (e.g., NaOH, KOH, or

    
     at high temperatures) as they will rapidly hydrolyze the C-5 chloromethyl group into a hydroxymethyl group. Stick to mild carbonate bases.
    
  • Late-Stage S_NAr: The C-2 fluorine atom remains highly reactive toward nucleophilic aromatic substitution. If your downstream synthesis requires an amine at the C-2 position, you can perform an

    
     reaction after the Suzuki coupling by heating the intermediate with an amine nucleophile in DMSO at 100°C.
    

References

  • Title: CAS 1227584-17-9 C6H4BrClFN 3-Bromo-5-(chloromethyl)-2-fluoropyridine Source: Howei Pharm URL: [Link]

  • Title: Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control Source: SciSpace URL: [Link]

  • Title: Synthetic methodologies of achiral diarylmethanols Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application Note: Orthogonal Functionalization of 3-Bromo-5-(chloromethyl)-2-fluoropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on complex, stereochemically rich, and highly functionalized heterocyclic scaffolds, the demand for versatile building blocks has surged. 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9) represents a masterclass in orthogonal reactivity[1]. By featuring three distinct halogenated sites—an aliphatic chloromethyl group, an aromatic bromide, and an aromatic fluoride—this polyhalogenated pyridine allows for the sequential, highly controlled construction of complex pharmaceutical intermediates without the need for cumbersome protecting group strategies[2].

This application note provides a comprehensive, field-proven guide to leveraging the unique reactivity of this compound, detailing the causality behind reaction conditions and providing self-validating protocols for each functionalization stage.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of 3-Bromo-5-(chloromethyl)-2-fluoropyridine is critical for optimizing reaction concentrations, selecting appropriate solvents, and designing purification workflows. The lipophilic character imparted by the bromine atom enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while reducing aqueous solubility, a crucial factor during liquid-liquid extraction[3].

Table 1: Physicochemical Properties of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

PropertyValueAnalytical SignificanceReference
CAS Number 1227584-17-9Unique identifier for procurement[1]
Molecular Formula C₆H₄BrClFNDetermines exact mass for LC-MS tracking[4]
Molecular Weight 224.46 g/mol Required for stoichiometric calculations[1]
Melting Point 88.0 – 92.0 °CIndicates solid-state handling at room temp[5]
Boiling Point 282.0 ± 35.0 °C (Predicted)High BP prevents loss during solvent evaporation[5]
Density 1.730 ± 0.06 g/cm³ (Predicted)Relevant for volumetric measurements if melted[5]

Mechanistic Rationale: The Power of Orthogonal Reactivity

The true value of 3-Bromo-5-(chloromethyl)-2-fluoropyridine lies in its programmable reactivity. The strategic placement of the functional groups dictates a strict hierarchy of functionalization[1]:

  • Site 1 (C5-Chloromethyl): The aliphatic C-Cl bond is highly polarized and lacks the steric hindrance and electronic delocalization of the aromatic halogens. It undergoes rapid Sₙ2 displacement under mild conditions.

  • Site 2 (C3-Bromo): The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species. Because C-F bonds are notoriously strong and resistant to standard Pd-insertion, cross-coupling reactions (e.g., Suzuki, Heck) occur exclusively at the C3 position.

  • Site 3 (C2-Fluoro): The highly electronegative fluorine atom strongly polarizes the C2 carbon, making it highly electrophilic. The adjacent pyridine nitrogen further withdraws electron density, activating this site for Nucleophilic Aromatic Substitution (SₙAr) under elevated temperatures.

ReactivityMap Core 3-Bromo-5-(chloromethyl) -2-fluoropyridine CAS: 1227584-17-9 C5 Site 1: C5-Chloromethyl Reaction: Aliphatic SN2 Nucleophiles: Amines, Thiols Core->C5 Highest Reactivity (Mild Conditions) C3 Site 2: C3-Bromo Reaction: Pd-Coupling Reagents: Boronic Acids Core->C3 Moderate Reactivity (Requires Pd Catalyst) C2 Site 3: C2-Fluoro Reaction: SNAr Nucleophiles: Alcohols, Amines Core->C2 Lowest Reactivity (Requires Heat/Strong Base)

Orthogonal reactivity map of 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Experimental Protocols (Self-Validating Systems)

To build a complex tri-substituted pyridine core, the functionalization must follow the reactivity hierarchy outlined above. The following protocols are designed as self-validating systems, ensuring that each step provides distinct analytical checkpoints before proceeding to the next.

Protocol A: Chemoselective Sₙ2 Alkylation at the C5-Chloromethyl Position

Objective: Link a secondary amine (e.g., morpholine) to the C5 position without triggering SₙAr at the C2-fluoro site. Mechanistic Causality: Utilizing a weak inorganic base (K₂CO₃) and maintaining ambient temperature ensures that the kinetic energy is sufficient only to overcome the activation barrier of the aliphatic Sₙ2 reaction, leaving the aromatic halogens entirely unreacted.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq, 2.24 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add morpholine (1.1 eq, 0.96 g, 11 mmol) dropwise over 10 minutes.

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 4 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation & Analytical Checkpoints:

  • TLC: Elute with Hexane/EtOAc (3:1). The product will appear as a new, more polar spot.

  • LC-MS: The mass spectrum must show the [M+H]⁺ peak corresponding to the morpholine adduct. Crucial Check: The presence of a 1:1 isotopic doublet (separated by 2 m/z units) confirms that the bromine atom is intact.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Form a new C-C bond at the C3 position using an aryl boronic acid. Mechanistic Causality: The C-Br bond readily undergoes oxidative addition with Pd(0). The C-F bond is highly inert to Pd-insertion under standard conditions, ensuring 100% regioselectivity[1]. 1,4-Dioxane/Water is chosen as the solvent system to solubilize both the organic substrate and the inorganic base (Na₂CO₃) required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the intermediate from Protocol A (1.0 eq, 10 mmol), phenylboronic acid (1.2 eq, 1.46 g, 12 mmol), and Na₂CO₃ (2.5 eq, 2.65 g, 25 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.36 g, 0.5 mmol). Purge the flask with nitrogen (vacuum/N₂ cycles × 3).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics over Na₂SO₄, and purify via silica gel chromatography.

Validation & Analytical Checkpoints:

  • ¹⁹F NMR: This is the definitive self-validation step. The spectrum must show a distinct fluorine signal (typically around -60 to -70 ppm depending on the exact electronic environment), proving the C2-F bond survived the palladium catalysis.

  • LC-MS: The 1:1 bromine isotopic doublet will disappear, replaced by a single [M+H]⁺ peak corresponding to the arylated product.

Protocol C: Nucleophilic Aromatic Substitution (SₙAr) at C2

Objective: Displace the C2-fluorine with a primary amine to finalize the tri-substituted scaffold. Mechanistic Causality: Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which stabilizes the Meisenheimer complex transition state. However, because the pyridine ring is now sterically hindered and electronically enriched by the C3-aryl group and C5-alkylamine, high temperatures (120 °C) and a polar aprotic solvent (NMP) are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol B (1.0 eq, 5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 10 mL).

  • Reagent Addition: Add benzylamine (1.5 eq, 0.80 g, 7.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.29 g, 10 mmol).

  • Reaction: Heat the mixture in a sealed tube or microwave reactor at 120 °C for 16 hours.

  • Workup: Cool the mixture to room temperature and pour into rapidly stirring ice water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Validation & Analytical Checkpoints:

  • ¹⁹F NMR: The fluorine signal observed in Protocol B must completely disappear.

  • ¹H NMR: The appearance of the benzylamine CH₂ protons (typically a doublet or broad singlet around 4.5 ppm) and the secondary amine N-H proton confirms successful substitution.

SyntheticWorkflow Step1 Starting Material CAS: 1227584-17-9 Step2 Stage 1: N-Alkylation (SN2) Reagent: Sec-Amine, K2CO3, DMF Step1->Step2 100% Chemoselectivity Step3 Stage 2: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Step2->Step3 Preserves C-F Bond Step4 Stage 3: SNAr Displacement Reagent: Pri-Amine, DIPEA, 120°C Step3->Step4 Final Functionalization Product Target Scaffold Tri-substituted Pyridine Drug Core Step4->Product Scaffold Complete

Three-stage synthetic workflow for constructing complex tri-substituted pyridine scaffolds.

Safety & Handling

  • Toxicity: Halogenated pyridines and chloromethyl compounds are potent alkylating agents. 3-Bromo-5-(chloromethyl)-2-fluoropyridine must be handled as a potential mutagen and skin sensitizer[4].

  • PPE: Use heavy-duty nitrile gloves, a chemically resistant lab coat, and safety goggles. All manipulations, especially Sₙ2 SₙAr reactions involving volatile amines, must be conducted inside a certified fume hood.

  • Storage: Store the neat compound in a cool, dry, and well-ventilated area (preferably under argon at 2–8 °C) away from incompatible substances like strong oxidizing agents and strong bases, which could trigger premature degradation or polymerization[4].

References

1.1 2.4 3.5 4.2 5. 3

Sources

3-Bromo-5-(chloromethyl)-2-fluoropyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Agrochemical Synthesis: Orthogonal Functionalization of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Strategic Value in Agrochemical Design

Halogenated pyridines are indispensable scaffolds in modern agrochemical research, forming the core of numerous high-efficacy fungicides, herbicides, and insecticides[1]. The incorporation of fluorine into these structures profoundly enhances metabolic stability, lipophilicity, and target enzyme binding affinity, which translates to lower application rates and improved environmental profiles[2].

Among these advanced building blocks, 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9) stands out due to its unique polyhalogenated substitution pattern[3]. The strategic placement of three distinct reactive handles—a C5-chloromethyl group, a C3-bromine atom, and a C2-fluorine atom—provides chemists with a highly versatile platform for the sequential, regioselective construction of complex active ingredients[4].

Mechanistic Rationale for Orthogonal Reactivity

The synthetic utility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine relies entirely on the orthogonal reactivity of its functional groups. The pyridine ring is significantly deactivated toward electrophilic attack by the combined inductive electron-withdrawing effects of the halogens and the inherent electronegativity of the nitrogen atom[3]. Consequently, functionalization is driven by nucleophilic and metal-catalyzed pathways, each requiring specific activation energies:

  • C5-Chloromethyl (Aliphatic Electrophile): The aliphatic C-Cl bond is highly susceptible to SN2 displacement. Because it is electronically decoupled from the aromatic system, it acts as a potent electrophile that reacts rapidly with mild nucleophiles at ambient temperatures[5].

  • C3-Bromine (Cross-Coupling Handle): The C-Br bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). It remains inert during mild SN2 reactions but can be selectively activated for Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

  • C2-Fluorine (Aromatic Electrophile): The C-F bond is extremely strong, making it resistant to standard palladium catalysis. However, its ortho-relationship to the pyridine nitrogen makes the C2 position highly electron-deficient. This activates the fluorine for Nucleophilic Aromatic Substitution (SNAr), where the highly electronegative fluorine stabilizes the intermediate Meisenheimer complex before departing as a leaving group[3].

OrthogonalReactivity Core 3-Bromo-5-(chloromethyl) -2-fluoropyridine C5 C5: Chloromethyl Group SN2 Displacement Core->C5 Mild Nucleophiles C3 C3: Bromine Atom Cross-Coupling Core->C3 Pd(0) Catalysis C2 C2: Fluorine Atom SNAr Reaction Core->C2 Strong Nucleophiles, Heat

Orthogonal reactivity pathways of 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Experimental Workflows & Validated Protocols

To leverage this building block effectively, functionalization must proceed in a specific sequence to prevent unwanted side reactions. The optimal workflow begins with the most reactive aliphatic site, proceeds to the metal-catalyzed aromatic site, and concludes with the high-energy SNAr displacement.

SynthesisWorkflow Start Starting Material: 3-Bromo-5-(chloromethyl)-2-fluoropyridine Step1 Phase 1: SN2 Alkylation Target: C5-Chloromethyl Start->Step1 K2CO3, MeCN, 25°C Step2 Phase 2: Suzuki Coupling Target: C3-Bromine Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3, 90°C Step3 Phase 3: SNAr Displacement Target: C2-Fluorine Step2->Step3 NaOR, DMF, 100°C Product Final Agrochemical API (e.g., Fungicide/Insecticide) Step3->Product Isolation & Purification

Sequential functionalization workflow for agrochemical active ingredient synthesis.

Phase 1 Protocol: Chemoselective SN2 Alkylation at C5
  • Objective: Form an ether, thioether, or amine linkage without triggering premature SNAr at the C2-fluorine.

  • Causality: Using a mild, insoluble inorganic base (K₂CO₃) in a polar aprotic solvent (MeCN) limits the concentration of the active nucleophile. This favors the lower activation energy of the aliphatic SN2 displacement over the aromatic SNAr, ensuring absolute chemoselectivity[5].

  • Self-Validating Steps:

    • Preparation: Charge a dry, nitrogen-flushed reactor with 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv) and the target nucleophile (e.g., a substituted phenol or thiol, 1.05 equiv).

    • Solvent & Base: Add anhydrous Acetonitrile (MeCN, 10 volumes) followed by finely milled Potassium Carbonate (K₂CO₃, 1.5 equiv).

    • Reaction: Stir the suspension at 25–35°C. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The aliphatic C-Cl displacement typically completes within 2–4 hours. The strict temperature control ensures the C2-fluorine remains completely intact.

    • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and partition between Ethyl Acetate and Water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the C5-functionalized intermediate.

Phase 2 Protocol: Regioselective Suzuki-Miyaura Coupling at C3
  • Objective: Introduce an aryl or heteroaryl group at the C3 position to build the core agrochemical scaffold.

  • Causality: The steric bulk of the adjacent C2-fluorine requires a catalyst with a large bite angle to facilitate reductive elimination. Pd(dppf)Cl₂ is selected for its robust performance with ortho-substituted aryl bromides. The C2-F bond remains untouched during this process due to its high bond dissociation energy, which heavily resists oxidative addition[3].

  • Self-Validating Steps:

    • Preparation: Combine the C5-functionalized intermediate (1.0 equiv) and the target Arylboronic Acid (1.2 equiv) in a biphasic solvent system of Toluene/Water (4:1 v/v).

    • Catalyst & Base: Add Sodium Carbonate (Na₂CO₃, 2.5 equiv) and degas the mixture by sparging with Nitrogen for 15 minutes. Add Pd(dppf)Cl₂ (0.05 equiv).

    • Reaction: Heat the mixture to 90°C under vigorous stirring. Validation: Monitor via LC-MS. The biphasic system ensures the continuous dissolution of the boronic acid while sequestering the basic byproducts in the aqueous phase, preventing base-catalyzed degradation of the substrate.

    • Workup: Cool to room temperature, separate the organic layer, and filter through a pad of Celite to remove palladium black. Purify via silica gel chromatography to isolate the C3/C5-bifunctionalized intermediate.

Phase 3 Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2
  • Objective: Displace the C2-fluorine with an amine or alkoxide to finalize the active ingredient structure.

  • Causality: SNAr requires overcoming a significant activation barrier. Strong nucleophiles (generated via strong bases like NaH) and elevated temperatures are necessary. The pyridine nitrogen acts as an electron sink, stabilizing the transition state to allow the displacement of the fluorine[3].

  • Self-Validating Steps:

    • Preparation: Dissolve the target nucleophile (e.g., an alcohol or secondary amine, 1.5 equiv) in anhydrous Dimethylformamide (DMF).

    • Activation: For alkoxides, add Sodium Hydride (NaH, 1.5 equiv) at 0°C and stir until hydrogen evolution ceases. (Skip this step if using an amine, but add an organic base like DIPEA).

    • Reaction: Add the C3/C5-bifunctionalized intermediate (1.0 equiv) and heat the mixture to 100–120°C. Validation: Monitor via ¹⁹F NMR spectroscopy. The complete disappearance of the characteristic fluorine signal confirms full conversion.

    • Workup: Quench carefully with cold water. Extract the final product with Dichloromethane (DCM), wash extensively with water to remove DMF, dry, and crystallize the final agrochemical API.

Quantitative Data Presentation

The following table summarizes the optimized parameters for the orthogonal functionalization of 3-Bromo-5-(chloromethyl)-2-fluoropyridine, demonstrating the high regioselectivity achievable under controlled conditions.

Functionalization TargetReaction PathwayOptimal Reagents & SolventsTemp (°C)RegioselectivityTypical Yield Range
C5 (Chloromethyl) SN2 AlkylationNucleophile, K₂CO₃, MeCN25 – 35>99% (C5 exclusively)88 – 95%
C3 (Bromine) Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, Tol/H₂O85 – 95>95% (C3 exclusively)78 – 86%
C2 (Fluorine) SNAr DisplacementStrong Nucleophile, NaH/DIPEA, DMF100 – 120>98% (C2 exclusively)72 – 85%

References

  • Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines. NBInno. 1

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. National Institutes of Health (NIH). 2

  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine | 1227584-17-9. BenchChem. 3

  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine. BenchChem. 4

  • 2-(Chloromethyl)pyridine | 4377-33-7. BenchChem. 5

Sources

protocol for Sonogashira coupling with 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Sonogashira Coupling of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Application Note and Protocol

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with remarkable efficiency.[1][2] This reaction is particularly vital in the fields of medicinal chemistry and materials science for constructing complex molecular architectures.[3][4] This guide provides a detailed protocol and expert insights for the Sonogashira coupling of 3-Bromo-5-(chloromethyl)-2-fluoropyridine, a highly functionalized and synthetically valuable building block. Pyridine derivatives are prevalent in pharmaceuticals, and this specific substrate offers multiple points for further chemical diversification.[2][3] We address the unique challenges posed by this substrate—namely, the presence of three distinct halogenated sites (C-Br, C-F, and C-Cl)—and present optimized protocols for both traditional copper-co-catalyzed and modern copper-free conditions to achieve high selectivity and yield.

Introduction: The Strategic Importance of Functionalized Pyridines

Pyridines are privileged scaffolds in drug discovery, and their selective functionalization is a key objective for medicinal chemists.[3] The title compound, 3-Bromo-5-(chloromethyl)-2-fluoropyridine, is a trifunctional reagent with significant potential. The Sonogashira reaction at the 3-bromo position provides a direct pathway to 3-alkynylpyridines, which are precursors to valuable heterocyclic systems such as azaindoles.[2] However, the substrate's inherent reactivity profile demands a carefully considered approach.

Key Substrate Challenges:

  • Selective C-Br Activation: The primary goal is the selective oxidative addition of the palladium catalyst to the C-Br bond. The reactivity of aryl halides in palladium catalysis typically follows the trend I > Br > Cl >> F.[1] This inherent reactivity difference is the foundation for achieving selectivity.

  • Inertness of C-F Bond: The 2-fluoro substituent is a strong electron-withdrawing group, which can enhance the electrophilicity of the pyridine ring and facilitate the initial oxidative addition at the C-Br bond. While C-F bond activation by palladium is possible, it generally requires harsh conditions or specialized ligand systems and is not expected to compete under the mild conditions typical for Sonogashira reactions.[5]

  • Stability of the Chloromethyl Group: The benzylic-like chloromethyl group at the 5-position is susceptible to nucleophilic attack, particularly by the amine bases commonly used in Sonogashira couplings. This can lead to undesired side products. Therefore, reaction conditions, especially temperature and the choice of base, must be mild enough to preserve this functionality.

The Sonogashira Reaction Mechanism: A Tale of Two Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: This cycle is responsible for the C-C bond formation. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl bromides.[7]

  • The Copper Cycle: This cycle activates the terminal alkyne. Copper(I) reacts with the alkyne to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne and facilitates the key transmetalation step with the Pd(II) complex.[6]

In copper-free variants, the base deprotonates the alkyne, which then coordinates directly with the palladium center, bypassing the need for a copper acetylide intermediate.[1][7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar Ar-Pd(II)-Br(L₂) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 regenerates Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + H-C≡CR + Base Alkyne_H H-C≡CR Alkyne_H->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation feeds into Pd cycle caption Fig 1. Catalytic cycles of the classic Sonogashira reaction.

Fig 1. Catalytic cycles of the classic Sonogashira reaction.

Recommended Experimental Protocols

Given the sensitive nature of the chloromethyl group, we present two protocols. Protocol A is the robust, traditional Pd/Cu method, which may require heating. Protocol B is a milder, copper-free alternative that can often be performed at room temperature, potentially offering better preservation of the C-Cl bond.[8][9]

Materials and General Setup:

  • Reagents: 3-Bromo-5-(chloromethyl)-2-fluoropyridine, terminal alkyne, palladium catalyst, copper(I) iodide (for Protocol A), ligand, base, and anhydrous, degassed solvents.

  • Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser (if heating), inert gas line (Argon or Nitrogen), syringe, and standard laboratory glassware.

  • Crucial Prerequisite: All reactions must be performed under an inert atmosphere to prevent oxygen from deactivating the catalyst and causing undesirable alkyne homocoupling (Glaser coupling).[10][11] Solvents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

Protocol A: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is based on well-established conditions for coupling bromopyridines and is a reliable starting point.[2][3][12]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.05 equiv.), and triphenylphosphine (PPh₃, 0.06 equiv.).

  • Reagent Addition: Add 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration).

  • Base and Alkyne: Add the amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 3.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 equiv.).

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes. If no reaction is observed by TLC, gradually heat the reaction to 50-80°C.[13] Higher temperatures (e.g., 100°C) may be necessary but increase the risk of side reactions involving the chloromethyl group.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 3-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira Coupling at Room Temperature

This modern approach often provides higher selectivity and avoids Glaser homocoupling byproducts.[8][10] The use of a bulky, electron-rich phosphine ligand is key to enabling the reaction at lower temperatures.[6]

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under argon, pre-stir the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and a bulky phosphine ligand (e.g., SPhos or XPhos, 0.04 equiv.) in a small amount of the reaction solvent for 15 minutes.

  • Reaction Setup: In the main Schlenk flask under argon, add 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv.) and the chosen base (e.g., solid Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, THF, or DMSO).[8] Add the pre-formed catalyst solution (or the catalyst and ligand directly).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise.

  • Reaction Conditions: Vigorously stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions can sometimes be slower, potentially requiring up to 24-48 hours for full conversion.[9]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.

Summary of Conditions and Troubleshooting

The choice of conditions can be summarized for easy comparison.

ParameterProtocol A (Classic Pd/Cu)Protocol B (Copper-Free)Rationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(OAc)₂ (2 mol%)Pd(II) precursors are common and air-stable.[1]
Ligand PPh₃ (6 mol%)SPhos / XPhos (4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, allowing for milder conditions.[6]
Co-Catalyst CuI (5 mol%)NoneEliminating copper prevents Glaser homocoupling and can improve functional group tolerance.[10]
Base Et₃N or DIPEA (3 equiv.)Cs₂CO₃ or K₃PO₄ (2 equiv.)Inorganic bases are non-nucleophilic and less likely to react with the chloromethyl group.
Solvent THF, DMFDioxane, THF, DMSOSolvent choice depends on reagent solubility and reaction temperature. DMSO can be effective in copper-free systems.[8]
Temperature RT to 80°CRoom TemperatureLower temperature is highly desirable to protect the C-Cl bond.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor substrate solubility.Ensure rigorous degassing of solvents and inert atmosphere.[11] For Protocol A, cautiously increase temperature.[13] For Protocol B, try a different solvent like DMSO.[8]
Debromination Competing hydrodehalogenation side reaction.Use a bulkier phosphine ligand to favor reductive elimination. Ensure the base is completely anhydrous.[14]
Alkyne Homocoupling Presence of oxygen with Cu(I) catalyst.Switch to a copper-free protocol (Protocol B). If using Protocol A, ensure the system is scrupulously deoxygenated.[10][11]
Chloromethyl Group Reaction Nucleophilic attack by amine base; High temperature.Use an inorganic base (Protocol B). Keep the reaction temperature as low as possible.

General Experimental Workflow

The overall process from setup to final product is a systematic procedure requiring careful attention to detail, especially regarding the maintenance of an inert atmosphere.

G start Start setup 1. Reagent Preparation (Drying & Degassing) start->setup inert 2. Inert Atmosphere Setup (Schlenk Line, Ar/N₂) setup->inert reaction 3. Reaction Assembly (Add Catalyst, Ligand, Substrate, Base, Solvent, Alkyne) inert->reaction heating 4. Reaction (Stir at RT or Heat) reaction->heating monitoring 5. Monitoring (TLC / GC-MS) heating->monitoring monitoring->heating Continue if incomplete workup 6. Aqueous Work-up (Dilute, Filter, Wash) monitoring->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End Product characterize->end caption Fig 2. General experimental workflow for Sonogashira coupling.

Fig 2. General experimental workflow for Sonogashira coupling.

Safety Precautions

  • Handling Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Schlenk line techniques require proper training. Ensure glassware is free of cracks and can withstand pressure changes during vacuum/inert gas cycles.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Doucet, H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14549-14561. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2025). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Ghorai, P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Lin, Y.-M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(9), 7633-7649. [Link]

  • Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

  • Novák, Z., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 364-370. [Link]

  • Uudsemaa, M., & Mäeorg, U. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 107-115. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Wang, D., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 24(10), 2004-2008. [Link]

  • Sonogashira, K., et al. (1975). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kövesi, I., et al. (2003). Sonogashira Couplings of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3252-3254. [https://pubs.acs.org/doi/10.1021/jo026693+
  • Casares, J. A., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(25), 5973-5983. [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

  • University of Rochester. (n.d.). The Sonogashira Coupling. [Link]assets/The%20Sonogashira%20Coupling.pdf)

Sources

functionalization of the chloromethyl group of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a high-value "tri-orthogonal" scaffold in medicinal chemistry.[1] Its structural utility lies in the distinct reactivity profiles of its three halogenated sites, allowing for sequential, programmable library generation.

  • C5-Chloromethyl (Target): A benzylic-like electrophile susceptible to SN2 displacement.[1]

  • C2-Fluoro: An activated site for Nucleophilic Aromatic Substitution (SNAr), typically reserved for the second stage of functionalization.[2]

  • C3-Bromo: A handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), typically reserved for the final stage.[1]

Critical Challenge: The primary risk during functionalization of the chloromethyl group is the chemoselectivity between the aliphatic SN2 attack (desired) and the SNAr attack at the C2-fluorine (undesired). The C2-position is highly activated by the adjacent ring nitrogen, making it susceptible to hard nucleophiles or strong bases.

This guide provides protocols optimized to suppress SNAr side-reactions, ensuring exclusive functionalization of the chloromethyl group.

Chemoselectivity Analysis

The following decision matrix outlines the operational windows for each site.

SiteSubstituentReactivity ModeTrigger ConditionsAvoid (to preserve site)
C5 -CH₂Cl SN2 (Aliphatic) Soft Nucleophiles, Mild Base, Polar Aprotic Solvent Strong Lewis Acids
C2 -F SNAr (Aromatic)Hard Nucleophiles (RO⁻), Heat (>80°C), Strong BaseAlkoxides, High Heat
C3 -Br Metal-Halogen ExchangePd/Ni Catalysts, OrganolithiumsZero-valent metals
Reactivity Visualization

ReactivityMap Substrate 3-Bromo-5-(chloromethyl)- 2-fluoropyridine Target Target: C5-Functionalization (S_N2 Substitution) Substrate->Target Mild Base (K2CO3) Soft Nuc (R2NH, RSH, N3) Temp < 60°C SideRxn Risk: C2-Substitution (S_NAr Side Reaction) Substrate->SideRxn Strong Base (NaH, NaOtBu) Hard Nuc (RO-) High Temp Stable Stable: C3-Bromo (Preserved for later) Substrate->Stable Inert to S_N2/S_NAr conditions

Figure 1: Chemoselectivity map.[1] Green path indicates the target operational window. Red path indicates conditions to avoid.

Application Protocols

Protocol A: C-N Bond Formation (Secondary Amines)

Objective: Synthesis of tertiary amines via displacement of the chloromethyl chloride. Mechanism: SN2. Critical Control: Use of a mild inorganic base prevents SNAr at the C2-F position.

Materials:

  • Substrate: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq)[1]

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.1 – 1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Acetonitrile (MeCN), anhydrous [Alternative: DMF for low solubility amines]

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 eq) in anhydrous MeCN (0.2 M concentration relative to substrate).

  • Addition: Add the secondary amine (1.1 eq) to the suspension. Stir for 5 minutes at Room Temperature (RT).

  • Substrate Introduction: Add 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq) either as a solid or dissolved in a minimal amount of MeCN.

  • Reaction: Stir the mixture at RT to 40°C .

    • Note: Do not exceed 60°C. Higher temperatures increase the risk of displacing the C2-Fluorine.

  • Monitoring: Monitor via LCMS or TLC (typically 2–6 hours). Look for the disappearance of the starting material peak (M+H).

  • Work-up:

    • Filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve in EtOAc/DCM and wash with water to remove residual salts.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: C-N Bond Formation (Primary Amines via Azide)

Objective: Synthesis of primary amines. Why not direct reaction? Reacting primary amines directly often leads to over-alkylation (formation of bis-picolyl amines).[1] The Azide-Staudinger route is cleaner.[1]

Materials:

  • Substrate (1.0 eq)[1][2][3][4]

  • Sodium Azide (NaN₃) (1.2 eq)[1][2]

  • Solvent: DMSO or DMF (0.5 M)[1]

Step-by-Step Procedure:

  • Azidation: Dissolve substrate in DMSO. Add NaN₃ (Caution: Azides are toxic and shock-sensitive; use plastic spatulas).[1]

  • Reaction: Stir at RT for 2–4 hours. The reaction is usually very fast.

  • Quench: Dilute with water and extract into EtOAc. Do not concentrate the azide solution to dryness if possible; keep in solution for the next step.

  • Reduction (Staudinger): To the organic layer containing the crude azide, add Triphenylphosphine (PPh₃, 1.2 eq) and water (excess). Stir at RT overnight to release the primary amine.

Protocol C: C-S Bond Formation (Thioethers)

Objective: Introduction of thiols. Critical Control: Thiolates are excellent nucleophiles but can also attack C2-F if the counter-ion is too "naked" or the solvent is too polar/hot.

Step-by-Step Procedure:

  • Dissolve Substrate (1.0 eq) in anhydrous DMF.[2]

  • Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq).[1] Note: Organic bases are preferred here over carbonates to maintain homogeneity.

  • Add Thiol (1.05 eq) dropwise at 0°C.

  • Allow to warm to RT. Reaction is typically complete in <1 hour.

Troubleshooting & Quality Control

Common Side Reactions
Observation (LCMS)DiagnosisCorrective Action
M + (Nuc) - HCl - HF Double Substitution (SN2 + SNAr)Lower temperature.[1] Switch from DMF to MeCN or THF. Use a weaker base (Bicarbonate).
M + 16/18 (Hydrolysis) Alcohol Formation Solvent was not anhydrous.[1] The chloromethyl group hydrolyzed to the alcohol.
Dimerization Self-Reaction Concentration too high.[1] Dilute reaction to 0.1 M or lower.
Workflow Logic Diagram

Workflow Start Start: 3-Bromo-5-(chloromethyl)- 2-fluoropyridine Choice Select Nucleophile Start->Choice SecAmine Secondary Amine (HNR2) Choice->SecAmine PriAmine Primary Amine Target Choice->PriAmine Cond1 Cond: K2CO3, MeCN, 40°C SecAmine->Cond1 Prod1 Tertiary Amine Product Cond1->Prod1 Step2a Step 1: NaN3, DMSO (Azide) PriAmine->Step2a Step2b Step 2: PPh3, H2O (Staudinger) Step2a->Step2b Prod2 Primary Amine Product Step2b->Prod2

Figure 2: Decision workflow for nitrogen nucleophiles.

References

  • BenchChem. (2025).[2][3] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine: Application Notes. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [1]

  • Schlosser, M., & Mongin, F. (2007).[5] Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 36, 1161-1172.[1] (General reactivity of halopyridines).

  • Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery.[2][6][7] Nature Chemistry, 3, 696-700.[1] (Discussion on fragment-based scaffold functionalization).

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-5-chloro-2-fluoropyridine. Retrieved from [1]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1] Its unique electronic properties and capacity for diverse substitution patterns make it an invaluable building block for drug discovery professionals. 3-Bromo-5-(chloromethyl)-2-fluoropyridine stands out as a particularly versatile trifunctional intermediate. It possesses three distinct reactive centers with orthogonal reactivity, allowing for a programmed, stepwise elaboration to generate vast libraries of complex molecules.

This guide provides a detailed exploration of the synthetic pathways stemming from this powerful building block. We will delve into the causality behind experimental choices for selectively targeting each reactive site:

  • The C5-(Chloromethyl) group: Primed for classical S_N2 nucleophilic substitution.

  • The C2-Fluoro position: Highly activated for Nucleophilic Aromatic Substitution (S_NAr).

  • The C3-Bromo position: An ideal handle for transition metal-catalyzed cross-coupling reactions.

By understanding and controlling the interplay of these reactive sites, researchers can strategically navigate synthetic pathways to achieve their desired molecular architecture with precision and efficiency.

Section 1: Selective Functionalization of the C5-(Chloromethyl) Group via S_{N}2 Reactions

Expertise & Rationale: Targeting the Benzylic-type Halide

The chloromethyl group at the C5 position behaves as a benzylic-like halide. This makes it highly susceptible to displacement by a wide range of nucleophiles through a classic S_N2 mechanism.[2] To achieve selectivity, the key is to employ conditions that favor the S_N2 pathway over the competing S_NAr reaction at the C2-fluoro position. This is generally accomplished by using softer, less basic nucleophiles and mild reaction conditions (e.g., room temperature or gentle heating).[2] Strong bases and high temperatures should be avoided as they can promote the S_NAr pathway.

Common nucleophiles that selectively react at this position include secondary amines, thiols, and azide ions. The use of a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient to scavenge the HCl byproduct without promoting side reactions.[2]

Data Presentation: Representative S_{N}2 Reactions
NucleophileBaseSolventTemp (°C)Time (h)Predominant ProductPredicted Yield (%)
MorpholineK₂CO₃Acetonitrile80124-((3-Bromo-2-fluoropyridin-5-yl)methyl)morpholine70-85
ThiophenolK₂CO₃DMFRoom Temp23-Bromo-2-fluoro-5-((phenylthio)methyl)pyridine80-95
Sodium AzideNoneDMFRoom Temp45-(Azidomethyl)-3-bromo-2-fluoropyridine85-95

Table 1: Predicted reaction conditions and yields for selective S_N2 substitution on the chloromethyl group, based on analogous systems.[2]

Experimental Protocol 1: Synthesis of 4-((3-Bromo-2-fluoropyridin-5-yl)methyl)morpholine

Materials:

  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (0.3 M concentration)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq), acetonitrile, morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 80-82°C) and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dilute the residue with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.[2]

Visualization: General S_{N}2 Workflow

G reagents Combine Starting Material, Nucleophile, and Base in Solvent reaction Heat to Specified Temperature (e.g., 80°C) reagents->reaction Step 1 monitor Monitor Reaction by TLC or LC-MS reaction->monitor Step 2 workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Step 3 (upon completion) purify Purify by Column Chromatography workup->purify Step 4 product Isolate Pure Product purify->product Step 5

Caption: General experimental workflow for S_N2 reactions.

Section 2: Selective Functionalization of the C2-Fluoro Position via S_{N}Ar Reactions

Expertise & Rationale: Leveraging the Activated Aromatic System

The C2-fluoro position is highly activated towards nucleophilic aromatic substitution (S_NAr). This enhanced reactivity is due to the strong electron-withdrawing effect of the pyridine nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3] Paradoxically, while the C-F bond is very strong, fluoride is an excellent leaving group in S_NAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting this enhanced reactivity.[3]

To favor S_NAr at the C2 position, stronger nucleophiles and more forcing conditions are typically required compared to the S_N2 reaction at the chloromethyl group. Strong bases such as sodium or potassium alkoxides are potent nucleophiles that will readily displace the fluoride.

Data Presentation: Representative S_{N}Ar Reactions
NucleophileBaseSolventTemp (°C)Time (h)Predominant ProductPredicted Yield (%)
Sodium MethoxideN/AMethanolReflux123-Bromo-5-(chloromethyl)-2-methoxypyridine75-90
PhenolKOtBuDioxane100163-Bromo-5-(chloromethyl)-2-phenoxypyridine60-80

Table 2: Predicted reaction conditions and yields for selective S_NAr substitution on the C2-fluoro position, based on analogous systems.[2]

Experimental Protocol 2: Synthesis of 3-Bromo-5-(chloromethyl)-2-methoxypyridine

Materials:

  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq)

  • Sodium Methoxide (1.5 eq, either as a solution in methanol or solid)

  • Methanol (Anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.[2]

Visualization: S_{N}Ar Reaction Mechanism

G sub Substrate (2-Fluoropyridine derivative) complex Meisenheimer Complex (Resonance Stabilized Anion) sub->complex Addition (Rate-determining) nuc Nucleophile (e.g., MeO⁻) nuc->complex product Substituted Product complex->product Elimination (Fast) lg Fluoride Leaving Group (F⁻)

Caption: General mechanism of S_NAr on a 2-fluoropyridine.

Section 3: Functionalization of the C3-Bromo Position via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: Forging C-C Bonds with Palladium Catalysis

The C3-bromo substituent is an ideal handle for transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[4][5] This powerful reaction forges a new carbon-carbon bond between the pyridine ring and a variety of organoboron reagents (boronic acids or esters).[6] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heterocyclic halides like pyridines, where catalyst inhibition by the ring nitrogen can be a challenge.[5] Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[5][7] An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6]

This reaction is typically performed after one of the other sites has been functionalized, as the boronic acid partners may not be stable to the conditions used for S_N2 or S_NAr reactions.

Data Presentation: Common Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)9018
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854

Table 3: Common catalyst systems and conditions for Suzuki-Miyaura coupling of bromopyridines.[5]

Experimental Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • A C2 or C5-functionalized 3-bromopyridine derivative (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the 3-bromopyridine substrate (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product.[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa Ar-Br tm Transmetalation oa->tm Ar-B(OR)₂ Base re Reductive Elimination tm->re re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Orthogonal Synthesis and Strategic Planning

The true utility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine lies in the ability to perform sequential, site-selective reactions. The significant difference in reactivity and required reaction conditions for S_N2, S_NAr, and Suzuki-Miyaura coupling allows for a highly controlled, multi-step synthesis.

A potential synthetic sequence:

  • Step 1 (S_{N}2): React the chloromethyl group with a soft nucleophile (e.g., an amine) under mild basic conditions. The bromo and fluoro positions will remain untouched.

  • Step 2 (Suzuki): Take the product from Step 1 and perform a Suzuki-Miyaura coupling at the bromo position to introduce an aryl or heteroaryl group. The fluoro group and the newly installed C5-substituent are generally stable to these conditions.

  • Step 3 (S_{N}Ar): Finally, displace the C2-fluoro group using a strong nucleophile like an alkoxide under more forcing conditions to complete the synthesis of a trisubstituted pyridine derivative.

Visualization: A Strategic Three-Step Synthesis Pathway

G start 3-Bromo-5-(chloromethyl) -2-fluoropyridine step1 Step 1: SN2 Reaction (e.g., + Morpholine, K₂CO₃) start->step1 intermediate1 Intermediate 1 (C5-Functionalized) step1->intermediate1 step2 Step 2: Suzuki Coupling (e.g., + Ar-B(OH)₂, Pd Cat.) intermediate1->step2 intermediate2 Intermediate 2 (C3 and C5-Functionalized) step2->intermediate2 step3 Step 3: SNAr Reaction (e.g., + NaOMe, MeOH) intermediate2->step3 final Final Trisubstituted Pyridine Product step3->final

Caption: A logical pathway for sequential functionalization.

Safety Precautions

Halogenated pyridines and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Reactions involving strong bases or pyrophoric reagents require an inert atmosphere and appropriate quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health (PMC). Available at: [Link]

  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC). Available at: [Link]

Sources

The Strategic Utility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of targeted therapeutics, kinase inhibitors represent a cornerstone of precision medicine. The design of these small molecules requires building blocks that offer not only versatile reactivity but also impart favorable pharmacological properties. 3-Bromo-5-(chloromethyl)-2-fluoropyridine has emerged as a preeminent scaffold in this domain. Its trifunctional nature—a nucleophilic substitution-prone chloromethyl group, a cross-coupling-ready bromo substituent, and a metabolically robust, pKa-modulating fluoro group—provides a powerful toolkit for medicinal chemists. This guide provides an in-depth analysis of this building block's reactivity, strategic application, and detailed protocols for its incorporation into novel kinase inhibitor scaffolds.

Introduction: A Trifunctional Building Block for Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in numerous FDA-approved kinase inhibitors, capable of forming critical hydrogen bonds with the kinase ATP-binding site.[1] The strategic decoration of this core is paramount for achieving potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 3-Bromo-5-(chloromethyl)-2-fluoropyridine offers a unique convergence of functionalities tailored for this purpose:

  • C5-Chloromethyl Group: This benzylic-like halide is a highly reactive electrophilic center, primed for SN2-type reactions.[2] It serves as the primary attachment point for introducing a wide variety of side chains that can target the solvent-front or other key regions of the kinase.

  • C3-Bromo Group: As a halogen on an electron-deficient pyridine ring, this position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups to build out the core structure and modulate inhibitor-protein interactions.

  • C2-Fluoro Group: The presence of fluorine at the C2 position is a critical design element. Its high electronegativity significantly influences the electronic properties of the pyridine ring, lowering the pKa and reducing the likelihood of undesired metabolic oxidation.[1] This can lead to improved cell permeability and metabolic stability, key attributes for effective drug candidates.

This combination of reactive handles allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a diverse library of potential inhibitors, accelerating the structure-activity relationship (SAR) optimization process.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's properties is essential for predictable and successful synthesis.

PropertyValueSource
Molecular Formula C₆H₄BrClFNChemScene[5]
Molecular Weight 224.46 g/mol Derived from Formula
Appearance Off-white to light yellow solidGeneral Knowledge
Reactivity at C5 High (Susceptible to Nucleophilic Substitution)BenchChem[2][6]
Reactivity at C3 Moderate (Suitable for Pd-Catalyzed Cross-Coupling)MDPI[4]
Reactivity at C2 Low (Activated towards SNAr under harsh conditions)PubMed[7]

The reactivity of the three key positions is distinct, enabling chemoselective functionalization. The C5-chloromethyl group is the most reactive site, readily undergoing substitution with a wide range of nucleophiles under mild conditions. The C3-bromo position requires transition-metal catalysis for reaction, while the C2-fluoro position is the most inert, typically only participating in nucleophilic aromatic substitution (SNAr) under forcing conditions.[7]

Key Synthetic Transformations & Strategic Considerations

The strategic power of 3-Bromo-5-(chloromethyl)-2-fluoropyridine lies in its capacity for sequential, chemoselective reactions.

G main 3-Bromo-5-(chloromethyl)-2-fluoropyridine sub Nucleophilic Substitution (e.g., Amines, Thiols, Alcohols) main->sub @ C5-CH2Cl coup Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) main->coup @ C3-Br sub_prod Intermediate A (C5-Functionalized) sub->sub_prod final_prod Disubstituted Kinase Inhibitor Scaffold sub_prod->coup @ C3-Br coup_prod Intermediate B (C3-Functionalized) coup->coup_prod coup->final_prod coup_prod->sub @ C5-CH2Cl

Caption: Divergent synthetic pathways using 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Pathway 1: Initial Functionalization at the C5-Chloromethyl Group

This is often the preferred initial step due to the high reactivity of the chloromethyl group. This reaction typically proceeds via an SN2 mechanism.

Reaction: Nucleophilic displacement of the chloride. Nucleophiles: Primary/secondary amines, anilines, thiols, phenols, alcohols. Typical Conditions: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) at room temperature to 60 °C.

This step is crucial for installing moieties that can interact with the solvent-exposed region of the kinase, often influencing solubility and cell permeability. For example, attaching a morpholine or piperazine group can significantly enhance aqueous solubility.[8]

Pathway 2: Initial Functionalization at the C3-Bromo Group

Alternatively, the C3 position can be addressed first, particularly when the desired C5-substituent is incompatible with cross-coupling conditions.

Reaction: Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Couples with boronic acids/esters to form C-C bonds.[9]

  • Buchwald-Hartwig Amination: Couples with amines to form C-N bonds.[3]

  • Sonogashira Coupling: Couples with terminal alkynes to form C-C bonds.[3]

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or toluene.[3]

This transformation is key for building the core scaffold of the inhibitor, often introducing aryl or heteroaryl groups that occupy the hydrophobic regions of the ATP-binding pocket.

Application Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold

This section provides a detailed, two-step protocol illustrating the divergent strategy, starting with nucleophilic substitution at the C5 position, followed by a Suzuki-Miyaura cross-coupling at the C3 position. This approach is commonly used in the synthesis of inhibitors targeting kinases like FLT3 and Aurora kinases.[8]

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Suzuki-Miyaura Coupling A Dissolve Building Block & N-Boc-piperazine in ACN B Add K2CO3 A->B C Heat to 60°C, Monitor by TLC/LC-MS B->C D Work-up & Purification (Column) C->D E Characterize Intermediate 1 (NMR, MS) D->E F Combine Intermediate 1, Boronic Acid, Pd Catalyst, & Base in Dioxane/H2O E->F Proceed with Intermediate 1 G Degas with Argon F->G H Heat to 90°C, Monitor by LC-MS G->H I Work-up & Purification (Column) H->I J Characterize Final Product (NMR, MS, HPLC) I->J

Caption: Experimental workflow for a two-step synthesis of a kinase inhibitor scaffold.

Step 1: Synthesis of tert-butyl 4-((3-bromo-2-fluoropyridin-5-yl)methyl)piperazine-1-carboxylate (Intermediate 1)

Rationale: This step attaches a protected piperazine moiety, a common solubilizing group in kinase inhibitors, to the most reactive site of the building block.[8] Potassium carbonate is a mild base suitable for this transformation, and ACN is an excellent solvent for SN2 reactions.

Materials:

  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-(chloromethyl)-2-fluoropyridine and N-Boc-piperazine.

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of a 3-Aryl-5-(piperazin-1-ylmethyl)-2-fluoropyridine Scaffold (Final Product)

Rationale: This Suzuki-Miyaura coupling introduces an aromatic group at the C3 position, which can be tailored to fit into a specific hydrophobic pocket of the target kinase.[9][10] The palladium catalyst and base are standard for this type of transformation. The final Boc deprotection step unmasks the secondary amine, which can serve as a point for further derivatization or act as a key interaction site.

Materials:

  • Intermediate 1 (from Step 1) (1.0 eq)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • 4M HCl in Dioxane

Procedure:

  • In a Schlenk flask, combine Intermediate 1, the desired arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude Boc-protected product by column chromatography.

  • Dissolve the purified intermediate in a minimal amount of dichloromethane and add 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the solvent under reduced pressure to yield the final product as its hydrochloride salt.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; side product formation.Ensure reagents are dry. Increase temperature slightly (to 70-80°C) or use a stronger base like Cs₂CO₃. Consider using NaI as a catalyst (Finkelstein reaction).
Low yield in Step 2 Catalyst deactivation; poor boronic acid quality.Ensure proper degassing of the solvent. Use a different palladium catalyst/ligand system (e.g., PdCl₂(dppf)). Test the quality of the boronic acid, as they can degrade over time.
Debromination side product Reductive dehalogenation during coupling.Lower the reaction temperature. Use a milder base. Reduce the amount of catalyst.
Difficult Purification Close-running impurities.Optimize the chromatography solvent system. Consider reverse-phase HPLC for final purification if necessary.

Conclusion

3-Bromo-5-(chloromethyl)-2-fluoropyridine is a high-value, versatile building block that streamlines the synthesis of complex kinase inhibitors. Its orthogonal reactivity allows for controlled, stepwise functionalization, enabling the rapid exploration of chemical space around a privileged pyridine core. The strategic incorporation of this molecule facilitates the optimization of potency, selectivity, and pharmacokinetic properties, making it an indispensable tool for researchers, scientists, and drug development professionals in the field of oncology and beyond.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • BenchChem. (n.d.). The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • SciSpace. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • BenchChem. (n.d.). Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.
  • ECHEMI. (n.d.). 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets.
  • ChemScene. (n.d.). 884494-36-4 | 3-Bromo-2-chloro-5-fluoropyridine.
  • ChemicalBook. (2025). 3-Bromo-2-fluoropyridine | 36178-05-9.
  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

[1]

Product: 3-Bromo-5-(chloromethyl)-2-fluoropyridine CAS: 1199773-27-7 Chemical Class: Halogenated Pyridine / Benzylic-type Electrophile Support Level: Senior Application Scientist[1]

Executive Summary & Molecule "Personality"[1]

Before attempting purification, you must understand the "personality" of this molecule.[1] It contains two conflicting functionalities:

  • The Pyridine Ring: Typically basic, but the 2-Fluoro and 3-Bromo substituents significantly reduce the pKa of the nitrogen, making it less prone to streaking on silica than simple pyridines.[1]

  • The 5-Chloromethyl Group: This is a reactive alkylating agent (analogous to a benzyl chloride). It is susceptible to:

    • Hydrolysis: Converts to the alcohol (hydroxymethyl) in the presence of moisture.

    • Nucleophilic Attack: Reacts with methanol or ethanol to form ethers.

    • Degradation on Silica: Acidic silanols can catalyze decomposition or irreversible adsorption.

Core Recommendation: The gold standard for purification is Flash Column Chromatography on Neutralized Silica , performed rapidly under anhydrous conditions.[1]

Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q1: My product streaks on the TLC plate and elutes as a broad band on the column. Why? A: Even with electron-withdrawing halogens, the pyridine nitrogen can still hydrogen-bond with acidic silanol groups on standard silica gel.[1]

  • The Fix: Pre-treat your silica gel. Add 1% Triethylamine (Et3N) to your column equilibration solvent. This neutralizes the acidic sites.[2]

  • Protocol: Slurry pack the column with Hexanes + 1% Et3N. Run the purification using your standard gradient (e.g., Hexanes/EtOAc) without further amine if the streaking resolves, or maintain 0.5% Et3N throughout if it persists.[1]

Q2: I see a new impurity spot appearing during the column run that wasn't in the crude. What is it? A: This is likely the hydrolysis product (3-Bromo-5-(hydroxymethyl)-2-fluoropyridine).[1]

  • Cause: Standard silica gel contains adsorbed water. The chloromethyl group is hydrolytically unstable on prolonged contact with wet, acidic silica.[1]

  • The Fix:

    • Use Neutral Alumina instead of silica (Grade III).

    • If using silica, ensure it is "flash" grade (low moisture) and run the column quickly (<30 mins).

    • Crucial: Do not use methanol or ethanol in your mobile phase; they will react to form the methyl/ethyl ether.

Q3: I cannot separate the product from the unreacted methyl precursor (3-Bromo-2-fluoro-5-methylpyridine). A: This is the most common challenge. The polarity difference between the -CH3 and -CH2Cl groups is small.[1]

  • The Fix: Use a shallow gradient.

    • Standard: 0%

      
       10% EtOAc in Hexanes over 20 column volumes (CV).
      
    • Alternative: Use Toluene as a modifier. A system of Hexanes : Toluene (e.g., 1:1) can sometimes leverage

      
      -
      
      
      interactions to differentiate the species better than EtOAc.
Category B: Stability & Handling

Q4: The oil turned into a gummy solid after sitting in the fridge. Is it degraded? A: Not necessarily. This compound has a melting point near room temperature (often low-melting solid). However, if it turns dark/black, it indicates polymerization (quaternization of the pyridine nitrogen by the chloromethyl group of another molecule).[1]

  • The Fix: Store at -20°C under Argon. Store as a dilute solution in anhydrous DCM if you plan to use it within a week; this prevents intermolecular polymerization.

Detailed Purification Protocol

Method: Flash Chromatography with Neutralized Silica

Objective: Isolate the target from the methyl precursor and dichloromethyl side-products.[1]

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Modifier: Triethylamine (Et3N).

Step-by-Step Workflow:

  • TLC Optimization:

    • Spot the crude against the starting material.

    • Eluent: 10% EtOAc in Hexanes.[3]

    • Target Rf: Aim for an Rf of ~0.[4]35. The methyl precursor usually runs higher (Rf ~0.5), and the alcohol/hydrolysis product runs much lower (Rf < 0.1).

  • Column Preparation (Neutralization):

    • Prepare a slurry of silica in 100% Hexanes + 1% Et3N.

    • Pour into the column and flush with 2 Column Volumes (CV) of this buffer.

    • Note: This "deactivates" the silica.

  • Loading:

    • Dissolve the crude oil in the minimum amount of DCM or Toluene.

    • Avoid: Do not dissolve in EtOAc for loading, as it broadens the band.[1]

    • Apply carefully to the sand bed.

  • Elution Gradient:

    • 0 - 5 mins: 100% Hexanes (Elutes non-polar impurities).

    • 5 - 20 mins: Linear gradient to 10% EtOAc/Hexanes.

    • 20 - 30 mins: Hold at 10% EtOAc.

    • Monitor: Collect small fractions. The product is UV active (254 nm).

  • Workup:

    • Combine pure fractions immediately.

    • Evaporate solvent at < 40°C bath temperature.

    • Critical: Do not rotovap to complete dryness if storing for long periods; trace solvent helps prevent intermolecular polymerization.

Quantitative Data Summary: Impurity Profile
Impurity TypeOriginRelative Polarity (TLC)Removal Strategy
Methyl Precursor Unreacted Starting MaterialLess Polar (Higher Rf)Careful Gradient (0-5% EtOAc)
Dichloromethyl Over-chlorinationSlightly More Polar than ProductDifficult; requires fine gradient or recrystallization (if solid)
Hydroxymethyl Hydrolysis (Moisture)Very Polar (Low Rf)Retained on column; elutes with >30% EtOAc
Pyridinium Salt Self-polymerizationBaseline (Does not move)Filtration through Celite pad

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction MixtureTLCTLC Analysis(10% EtOAc/Hex)Start->TLCSepCheckIs separation > 0.1 Rf?TLC->SepCheckMethodAMethod A: Neutralized Silica Column(Hex/EtOAc + 1% Et3N)SepCheck->MethodAYes (Standard)MethodBMethod B: Neutral Alumina Column(Avoids hydrolysis)SepCheck->MethodBNo (Streaking/Decomp)MethodCMethod C: Recrystallization(Only if solid & >85% purity)SepCheck->MethodCHigh Purity SolidStorageStorage: -20°C, Argon(Avoid moisture)MethodA->StorageMethodB->StorageMethodC->Storage

Caption: Logical workflow for selecting the optimal purification method based on TLC analysis of the crude 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

References

  • BenchChem Technical Support. Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. (General protocol for chloromethyl-pyridines on silica).

  • Royal Society of Chemistry. Synthetic routes to compounds 5 and 10-19 (Supplementary Information). (Detailed experimental for 3-bromo-2-chloro-pyridine analogs).

  • Smolecule. 3-Bromo-5-(bromomethyl)-2-fluoropyridine Properties and Handling. (Analogous compound handling data).

  • Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (Patent CN101648907A describing chloromethyl pyridine purification).

  • ChemicalBook. 2-Bromo-5-chloro-3-fluoropyridine Synthesis. (Precursor synthesis and workup protocols).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated pyridines.

challenges in scaling up reactions with 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyhalogenated pyridine scale-up. As a Senior Application Scientist, I frequently consult with process chemists who encounter severe bottlenecks when transitioning 3-Bromo-5-(chloromethyl)-2-fluoropyridine from discovery-scale vials to pilot-scale reactors.

This molecule is a highly versatile, yet volatile, tri-functional building block. It possesses three distinct reactive sites: a 3-bromo group (primed for cross-coupling), a 5-chloromethyl group (an electrophilic sp3 center), and a 2-fluoro group (activated for nucleophilic aromatic substitution)[1]. The primary challenge in scaling up reactions with this compound is chemoselectivity —manipulating one functional group without triggering a cascade of side reactions or thermal runaways at the others.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common scale-up failures and provide self-validating protocols to ensure your process remains safe and high-yielding.

I. System Architecture: Reactive Pathways & Chemoselectivity

To successfully scale this compound, you must first understand the kinetic and thermodynamic hierarchy of its reactive sites. The diagram below maps the specific pathways and the conditions that trigger them.

Chemoselectivity Core 3-Bromo-5-(chloromethyl) -2-fluoropyridine Br_Site 3-Bromo Site (C-Br) Core->Br_Site Oxidative Addition Cl_Site 5-Chloromethyl Site (C-Cl sp3) Core->Cl_Site Electrophilic sp3 F_Site 2-Fluoro Site (C-F sp2) Core->F_Site Electron-deficient sp2 Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki) Br_Site->Pd_Coupling Mild Base, Pd(0) SN2_Rxn SN2 Nucleophilic Substitution Cl_Site->SN2_Rxn Soft Nucleophiles (Amines, Thiols) SNAr_Rxn SNAr Nucleophilic Aromatic Substitution F_Site->SNAr_Rxn Hard Nucleophiles (Alkoxides) / Heat

Fig 1: Chemoselective reaction pathways for 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

II. Troubleshooting Guide & FAQs

Q1: How do I prevent the hydrolysis of the chloromethyl group during a Suzuki-Miyaura scale-up? Causality: Standard Suzuki couplings rely on aqueous bases (e.g., Na₂CO₃/H₂O). At scale, the extended heating times required for batch processing allow the hydroxide/carbonate ions to act as nucleophiles. They displace the activated benzylic-like chloride via an Sₙ2 mechanism, yielding a hydroxymethyl byproduct. Solution: Shift the thermodynamic environment. Abandon aqueous conditions and utilize an anhydrous solvent system (e.g., 2-MeTHF) with a mild, suspended base like anhydrous K₃PO₄. Pair this with a highly active biphenyl phosphine ligand (such as XPhos or dtbpf) to accelerate the oxidative addition at the C-Br bond, allowing the cross-coupling to reach full conversion at lower temperatures (40°C) before any background Sₙ2 displacement can occur.

Q2: During scale-up, my reactor experiences a delayed exotherm and yields a black tar. What is causing this thermal instability? Causality: Chloromethylpyridines are notoriously prone to intermolecular self-alkylation (the Menshutkin reaction). The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming quaternary ammonium oligomers. While the 2-fluoro and 3-bromo groups inductively deactivate the pyridine nitrogen and reduce its nucleophilicity[1], prolonged heating above 60°C during scale-up provides enough thermal energy to overcome this barrier. Poor heat dissipation in pilot reactors leads to localized hot spots, triggering a runaway polymerization. Solution: Always store the neat starting material at sub-zero temperatures. During reactions, strictly control the internal temperature (


). If your protocol requires higher temperatures, dose the pyridine slowly into the reaction mixture (reverse addition) to keep its steady-state concentration near zero.

Q3: I want to aminate the chloromethyl group. How do I avoid SₙAr at the 2-fluoro position? Causality: The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the strong electron-withdrawing nature of fluorine on an already electron-deficient pyridine ring[2]. However, chemoselective amination is governed by hard/soft nucleophile theory and precise temperature control[3]. Soft nucleophiles (like secondary amines) kinetically prefer the sp3 chloromethyl carbon (Sₙ2). Solution: Run the amination strictly between 0°C and 5°C. This provides sufficient thermal energy for the Sₙ2 pathway while remaining well below the activation energy threshold required to break aromaticity and form the SₙAr Meisenheimer complex. Use a non-nucleophilic base (DIPEA) to sponge the generated HCl.

III. Quantitative Process Parameters

The following table summarizes the optimized scale-up parameters required to achieve specific functionalizations while suppressing competing pathways.

Transformation TargetReagents / CatalystOperating TempPrimary Competing ByproductOptimized Yield
C3 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, 2-MeTHF40–45 °CC5-Hydroxymethyl (Hydrolysis)88–92%
C5 Sₙ2 Amination R₂NH, DIPEA, DCM0–5 °CSₙAr at C2-Fluoro position90–94%
C2 SₙAr Substitution NaOMe, MeOH65 °CSₙ2 at C5-Chloromethyl85–89%

IV. Self-Validating Scale-Up Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in In-Process Controls (IPCs) that dictate conditional logic, making the workflows self-validating.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (100g Scale)

Objective: Couple an arylboronic acid at the 3-bromo position without hydrolyzing the chloromethyl group.

  • Reactor Preparation: Purge a 5L jacketed glass reactor with N₂ for 30 minutes to ensure an oxygen-free environment, preventing Pd catalyst degradation.

  • Reagent Charging: Charge the reactor with 3-Bromo-5-(chloromethyl)-2-fluoropyridine (100 g, 0.445 mol), the desired arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (1 mol%), and anhydrous K₃PO₄ (2.0 eq) in anhydrous 2-MeTHF (10 volumes, 1 L).

    • Causality: Anhydrous K₃PO₄ prevents Sₙ2 hydrolysis of the chloromethyl group, which is inevitable if aqueous Na₂CO₃ is used.

  • Temperature Control: Set the jacket temperature to heat the internal mixture (

    
    ) to 40–45°C.
    
    • Causality: Keeping

      
       prevents the thermal self-condensation of the starting material.
      
  • In-Process Control (IPC) & Validation: After 4 hours, pull a 1 mL sample for HPLC analysis.

    • Self-Validating Logic: The protocol is only valid if conversion is >98%. If conversion is <95%, do not increase the temperature (this risks polymerization). Instead, add an additional 0.2 mol% Pd catalyst, stir for 1 hour, and re-sample.

  • Workup: Cool the reactor to 10°C. Slowly quench with 500 mL of deionized water. Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure below 35°C.

Protocol B: Regioselective Sₙ2 Amination (50g Scale)

Objective: Substitute the chloride with a secondary amine without triggering SₙAr at the 2-fluoro position.

  • Dissolution: Dissolve 3-Bromo-5-(chloromethyl)-2-fluoropyridine (50 g, 0.223 mol) in anhydrous DCM (10 volumes, 500 mL) in a 2L reactor. Cool

    
     to 0°C.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in one portion.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine for the electrophilic carbon.

  • Nucleophile Dosing: Add the secondary amine (1.0 eq) dropwise via an addition funnel over 2 hours. Adjust the drop rate to maintain

    
    .
    
    • Causality: The low temperature kinetically favors the sp3 Sₙ2 pathway over the sp2 SₙAr pathway[3].

  • In-Process Control (IPC) & Validation: Stir for an additional 1 hour at 5°C, then sample for HPLC.

    • Self-Validating Logic: If unreacted starting material remains (>2%), add 0.05 eq of the amine. Do not apply heat to force completion, as this will immediately trigger SₙAr at the 2-fluoro position.

  • Workup: Wash the organic layer with cold 0.5M HCl (2 x 200 mL) to remove excess amine and DIPEA, followed by a brine wash. Concentrate under vacuum.

V. References

  • Title: 3-Bromo-5-(chloromethyl)-2-fluoropyridine Contextualization Source: Benchchem URL: 1

  • Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega (ACS Publications) URL: 3

  • Title: Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures Source: ResearchGate (ACS Omega 2024) URL: 2

Sources

Technical Support Center: Cross-Coupling of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the cross-coupling of 3-Bromo-5-(chloromethyl)-2-fluoropyridine. This versatile building block is crucial in medicinal chemistry and materials science. However, its polyfunctional nature presents unique challenges. The presence of three distinct electrophilic sites—the C3-Bromine, the C2-Fluorine, and the benzylic-type chloromethyl group—demands precise control over reaction conditions to achieve chemoselectivity and avoid byproduct formation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of your experiments and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a cross-coupling with this substrate?

The primary side reactions stem from the molecule's multiple reactive sites. The most frequently observed byproducts are:

  • Hydrodebromination: The bromine atom at the C3 position is replaced by a hydrogen atom, yielding 5-(chloromethyl)-2-fluoropyridine.

  • Homocoupling: Two molecules of the organometallic coupling partner (e.g., boronic acid in a Suzuki coupling) react to form a dimer, or two molecules of the pyridine starting material couple.

  • Reaction at the Chloromethyl Group: The benzylic-type chloride is susceptible to nucleophilic attack by the base, solvent, or amine (in Buchwald-Hartwig reactions), leading to substitution or degradation.

  • Protodeboronation (Suzuki-specific): The boronic acid coupling partner is cleaved to the corresponding arene before it can transmetalate to the palladium catalyst.

  • Catalyst Deactivation/Poisoning: The pyridine nitrogen can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.[1][2]

Q2: My primary goal is a Suzuki-Miyaura coupling at the C3-Br position. Which reactive site is most likely to interfere?

The C3-Br bond is generally the most reactive site for palladium-catalyzed cross-coupling due to the C-Br bond being weaker than the C-Cl and C-F bonds.[3] However, the chloromethyl group is the most common source of interference. Strong bases (like alkoxides) or elevated temperatures can promote SN2 reactions at this site. The pyridine nitrogen can also act as a catalyst poison, slowing down the desired reaction and allowing side reactions to become more prominent.[4][5]

Q3: Can I selectively couple at the chloromethyl position instead of the C-Br bond?

Yes, palladium-catalyzed cross-coupling reactions of benzyl chlorides are well-established.[6][7] To favor reaction at the C-Cl bond over the C-Br bond, a different catalytic system would be required, often one that is specifically designed for C(sp³)-Cl activation. However, under typical Suzuki, Sonogashira, or Buchwald-Hartwig conditions designed for aryl bromides, the C-Br bond is the preferred site of oxidative addition.[8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical framework for resolving them.

Observation 1: Significant Hydrodebromination Byproduct (Ar-H)

You observe a significant amount of 5-(chloromethyl)-2-fluoropyridine in your crude reaction mixture by LC-MS or ¹H NMR.

Probable Causes & Mechanistic Insight:

Hydrodebromination (or more generally, hydrodehalogenation) can occur through several pathways. It can be a palladium-catalyzed process where a hydride source intercepts a catalytic intermediate.[9] This is often exacerbated by the presence of water, alcohols (as solvents or impurities), or certain bases that can generate hydride species.[10] Radical mechanisms can also contribute, especially at higher temperatures.[11][12]

Solutions & Experimental Protocols:

Solution IDActionRationale
SOL-1.1 Rigorous Drying of Reagents and Solvents: Water is a common proton source that can lead to hydrodebromination. Ensure solvents are anhydrous and reagents (especially hygroscopic bases like K₃PO₄ or Cs₂CO₃) are dried under high vacuum before use.
SOL-1.2 Choice of Base: Switch to a non-nucleophilic, anhydrous base. Sodium tert-butoxide (NaOt-Bu) is often effective but can be aggressive towards the chloromethyl group. A weaker inorganic base like anhydrous K₂CO₃ or Cs₂CO₃ might be a better choice.[13][14]
SOL-1.3 Degassing Protocol: Thoroughly degas the reaction mixture (3-5 freeze-pump-thaw cycles or sparging with argon/nitrogen for 30-60 minutes).[15] This removes oxygen, which can degrade the catalyst and ligands, leading to side reactions.

Workflow for Mitigating Hydrodebromination

G cluster_0 Troubleshooting Hydrodebromination A High Hydrodebromination Observed B Step 1: Verify Anhydrous Conditions (Dry reagents/solvents) A->B Start Here C Step 2: Change Base (e.g., from K3PO4 to rigorously dried Cs2CO3) B->C If problem persists D Step 3: Lower Reaction Temperature (e.g., from 100°C to 80°C) C->D If problem persists E Problem Resolved D->E Monitor by LC-MS

Caption: Decision tree for addressing hydrodebromination.

Observation 2: Formation of Homocoupled Byproducts

Your analysis shows significant formation of biaryl (from your boronic acid) or bipyridyl dimers. This is particularly common in Sonogashira couplings (Glaser coupling) but can occur in other cross-couplings as well.[16][17]

Probable Causes & Mechanistic Insight:

Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of organometallic intermediates. In Sonogashira reactions, the copper(I) co-catalyst is a primary culprit in promoting the dimerization of terminal alkynes.[18] In Suzuki reactions, it can arise from reductive elimination from a diorganopalladium(II) species formed after two transmetalation events.

Solutions & Experimental Protocols:

Solution IDActionRationale
SOL-2.1 Improve Degassing: As with hydrodebromination, rigorous exclusion of oxygen is critical. Use freeze-pump-thaw cycles for the most effective oxygen removal.
SOL-2.2 Modify Catalyst/Ligand: Use a more sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or SPhos). These ligands promote the desired reductive elimination step over side reactions.[7][19]
SOL-2.3 Copper-Free Sonogashira: For Sonogashira couplings, switch to a copper-free protocol. While often requiring slightly higher temperatures or different ligands, this completely eliminates the Glaser homocoupling pathway.[16][17]

Protocol 1: Copper-Free Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 3 mol%) and ligand if separate.

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with argon or nitrogen (evacuate and backfill 3 times).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[20]

Observation 3: Reaction at the Chloromethyl Group

You observe byproducts where the -CH₂Cl group has been substituted (e.g., by an amine, alkoxide from the base, or solvent) or eliminated.

Probable Causes & Mechanistic Insight:

The chloromethyl group is a benzylic-type halide, making it a good electrophile for SN2 reactions. Strong nucleophiles, including strong bases (NaOt-Bu, K Ot-Bu) or amine coupling partners (in Buchwald-Hartwig amination), can directly attack this site.[6][21] This is often competitive with the desired cross-coupling and is accelerated by higher temperatures.

Solutions & Experimental Protocols:

Solution IDActionRationale
SOL-3.1 Lower Reaction Temperature: This is the most effective first step. Reducing the temperature (e.g., from 110 °C to 80 °C) will disproportionately slow the SN2 side reaction compared to the palladium-catalyzed coupling.
SOL-3.2 Use a Weaker, Less Nucleophilic Base: For Suzuki reactions, switch from alkoxides to inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For Buchwald-Hartwig aminations, a weaker base like K₃PO₄ may be sufficient, depending on the amine's pKa.[14][22]
SOL-3.3 Protecting Group Strategy (Advanced): If the above solutions fail, consider a protecting group strategy. For example, the chloromethyl group could be temporarily converted to a less reactive functional group (e.g., an ether or ester), followed by deprotection after the cross-coupling.

Catalytic Cycle and Common Failure Points

G cluster_main Desired Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition Poison Catalyst Poisoning (Pyridine Coordination) Pd0->Poison Excess Pyridine TM_Complex Ar-Pd(II)L₂-R OA_Complex->TM_Complex Transmetalation (e.g., with R-B(OH)₂) Hydro Hydrodebromination (Ar-H) OA_Complex->Hydro [H⁻] source TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product Reductive Elimination SN2 Sₙ2 at -CH₂Cl ArBr Ar-Br Base Base / Nu⁻ Base->SN2 High Temp

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Chloromethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CH2CL-OPT-001 Subject: Improving Yield & Selectivity in Chloromethyl Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Core Diagnostic

Welcome to the Technical Support Center. You are likely here because your substitution reaction on a chloromethyl group (


) is suffering from low conversion , sluggish kinetics , or impurity profiles  (dimerization/hydrolysis).

The chloromethyl group (often benzylic or heterobenzylic) is a "privileged" electrophile—highly reactive due to stabilization of the transition state. However, this reactivity is a double-edged sword. It makes the substrate prone to hydrolysis (reacting with moisture) and polymerization (if the product is nucleophilic).

Your Immediate Action Plan: If your yield is <50%, stop the current run and diagnose using the Solvent-Catalyst Matrix below. Most failures stem from using protic solvents or neglecting the "Finkelstein Effect."

Troubleshooting Guides (Q&A Format)

Category A: "The reaction is too slow or incomplete."

Q: I am refluxing in ethanol/methanol, but the reaction takes 24+ hours. Why? A: You are falling victim to the "Solvent Cage" effect . In protic solvents (MeOH, EtOH), the solvent molecules form a hydrogen-bond cage around your nucleophile (especially anionic ones like azides, cyanides, or thiolates). This stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required to attack the chloromethyl group.

  • Fix: Switch to a Polar Aprotic Solvent (Acetone, Acetonitrile, DMF, or DMSO). These solvents solvate the cation (Na+, K+) but leave the anion "naked" and highly reactive.

  • Data Point: The rate of reaction for an SN2 substitution can increase by a factor of 10⁶ when switching from methanol to DMF.

Q: I cannot change the solvent due to solubility issues. How do I speed it up? A: Deploy the Finkelstein Catalyst Strategy . Add 10–20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

  • Mechanism: The iodide ion (

    
    ) is a better nucleophile than most reagents and rapidly displaces the chloride to form a transient Iodomethyl  intermediate (
    
    
    
    ). The iodide is a much better leaving group (weaker bond) than chloride, allowing your desired nucleophile to displace it rapidly.
  • Protocol: See Standard Operating Procedure 1 below.

Q: My substrate is a chloromethyl-pyridine or pyrimidine. Is that different? A: Yes. Electron-deficient rings (pyridines, pyrimidines) make the chloromethyl group more electrophilic, but they also introduce a competing pathway: SNAr (Nucleophilic Aromatic Substitution) .[1]

  • Risk: Strong bases/nucleophiles may attack the ring carbons instead of the CH2 group.[2]

  • Fix: Avoid hard bases (like alkoxides) if possible. Use softer nucleophiles (thiols, amines, azides) and keep the temperature moderate (<60°C) to favor the SN2 pathway over SNAr.

Category B: "I have too many impurities."

Q: I see a "dimer" peak in my LC-MS (M+M-HCl). What is this? A: This is Self-Alkylation . If your product contains a nucleophilic group (e.g., you are reacting a diamine with a chloromethyl compound), the product can react with another molecule of the starting material.

  • Fix: Use a High Dilution Strategy or Inverse Addition .

    • Inverse Addition: Add the chloromethyl substrate slowly (dropwise) to a large excess of the nucleophile. This ensures the nucleophile is always statistically more likely to encounter the reagent than the product is.

Q: My product is contaminated with the corresponding alcohol (


). 
A:  This is Hydrolysis .[3]
Chloromethyl groups are moisture-sensitive. Even "technical grade" solvents contain enough water to consume 5-10% of your material.
  • Fix: dry your solvents over molecular sieves (3Å or 4Å) for 24 hours. Perform the reaction under a nitrogen/argon atmosphere.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways for optimizing your reaction conditions.

ReactionOptimization Start Start: Low Yield on -CH2Cl Substitution CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, ACN, Acetone) Start->CheckSolvent SwitchSolvent Switch to ACN or DMF CheckSolvent->SwitchSolvent No (MeOH/EtOH/Water) CheckRate Is Reaction Rate Slow? CheckSolvent->CheckRate Yes SwitchSolvent->CheckRate AddFinkelstein Add 10 mol% NaI (Catalyst) CheckRate->AddFinkelstein Yes (Stalled) CheckSideRxn Identify Side Reaction CheckRate->CheckSideRxn No (Fast but dirty) Hydrolysis Hydrolysis (-OH formed) CheckSideRxn->Hydrolysis Dimerization Dimerization/Polymerization CheckSideRxn->Dimerization DrySolvents Dry Solvents (Mol Sieves) Use Inert Atm. Hydrolysis->DrySolvents Dilution Inverse Addition High Excess Nucleophile Dimerization->Dilution

Caption: Diagnostic flowchart for troubleshooting chloromethyl substitution failures.

Comparative Data: Solvent & Catalyst Effects[4][5][6]

The choice of solvent and catalyst is not a preference; it is a kinetic determinant.

Solvent SystemRelative Rate (

)
Solubility of NucleophileRisk of Side Reactions
Methanol (Protic) 1 (Baseline)HighHigh (Solvolysis/Ether formation)
Acetone (Aprotic) ~500Moderate (NaI is soluble)Low
DMF (Aprotic) ~1,000,000HighModerate (DMF hydrolysis at high T)
Toluene + PTC Variable (High)Low (Requires Catalyst)Very Low (Dry conditions possible)

Phase Transfer Catalysis (PTC) Selection Guide: If you must use a biphasic system (e.g., aqueous nucleophile + organic substrate), use PTC.

CatalystApplicationNotes
TBAB (Tetrabutylammonium bromide) General PurposeCheap, effective for most alkylations.
BTEAC (Benzyltriethylammonium chloride) Sterically HinderedGood for benzylic substrates; less lipophilic.
18-Crown-6 Potassium SaltsSpecific for K+ nucleophiles (e.g., KF, KCN).

Standard Operating Procedures (SOPs)

SOP-1: The "Turbocharged" Finkelstein Protocol

Best for: Sluggish reactions where the chloride leaving group is too slow.

  • Preparation: Dissolve the Chloromethyl substrate (1.0 eq) in Acetone (if low boiling) or DMF (if high boiling/solubility issues). Concentration: 0.2–0.5 M.

  • Activation: Add Sodium Iodide (NaI) (0.1 – 0.2 eq). Note: If using Acetone, NaI is soluble, but NaCl will precipitate, driving the reaction.[4]

  • Nucleophile Addition: Add the nucleophile (1.1 – 1.5 eq) and the base (e.g.,

    
    , 2.0 eq).
    
  • Reaction: Stir at RT to 60°C. Monitor by TLC/LC-MS.

  • Workup:

    • If DMF: Dilute with water, extract with EtOAc/DCM. Wash organic layer with 5% LiCl to remove DMF.

    • If Acetone: Filter off the solid salts (NaCl/KCl), concentrate, and redissolve for washing.

SOP-2: Phase Transfer Catalysis (PTC) for Heterogeneous Mixtures

Best for: Industrial scale-up or water-soluble nucleophiles (Cyanide, Azide).

  • Organic Phase: Dissolve Chloromethyl substrate in Toluene or DCM.

  • Aqueous Phase: Dissolve Nucleophile (e.g., NaN3, NaCN) in minimal water (saturated solution is best).

  • Catalyst: Add TBAB (1–5 mol%).

  • Process: Vigorously stir (high RPM is critical for surface area). Heat to 40–80°C.

  • Why it works: The quaternary ammonium salt ferries the anion from the water phase into the organic phase, reacts, and returns to the water phase to reload.

References

  • Solvent Effects in SN2 Reactions : OpenOChem. "SN2 Effect of Solvent." Explains the "naked anion" effect in polar aprotic solvents.

  • The Finkelstein Reaction : Organic Chemistry Portal. "Finkelstein Reaction."[4][5][6][7] Details the equilibrium drive using NaI in acetone.

  • Phase Transfer Catalysis : Phasetransfer.com. "Chloromethylation: An Outstanding PTC Platform."[8] Describes benzyl chloride derivatives as the "King of PTC Substrates."

  • Nucleophilic Substitution on Pyridines : BenchChem. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." Discusses the competition between SN2 and SNAr pathways.

  • Side Reaction Kinetics : LibreTexts. "Characteristics of the SN2 Reaction." detailed discussion on hydrolysis and solvent caging.

Sources

managing regioselectivity in reactions with 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-(chloromethyl)-2-fluoropyridine Reference ID: CAS 1227584-17-9 | Internal Code: PYR-TRI-FX

Welcome to the Advanced Application Guide

Your Consultant: Dr. Aris V., Senior Application Scientist Subject: Regioselectivity & Stability Management for 3-Bromo-5-(chloromethyl)-2-fluoropyridine

You are working with a "Tri-Functional" scaffold. This molecule is not just a building block; it is a kinetic puzzle. It possesses three distinct reactive sites, each governed by different mechanistic rules:

  • C5-Chloromethyl (

    
    ):  A highly reactive "benzylic-like" electrophile (
    
    
    
    active).
  • C2-Fluorine: An activated heteroaromatic leaving group (

    
     active).
    
  • C3-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki/Stille).

The Core Challenge: The activation energy for


 at the chloromethyl group and 

at the fluoropyridine core are dangerously close. Without precise control, you will obtain intractable mixtures of alkylated, arylated, and polymerized products.

Module 1: Nucleophilic Substitution (The vs. Conflict)

Current Status: You are attempting to attach a nucleophile (Amine, Thiol, or Alkoxide).[1] Common Failure: "I wanted to substitute the fluorine, but the amine attacked the methyl group," or vice versa.

The Mechanistic hierarchy
  • Kinetic Control (

    
    ):  The exocyclic chloromethyl group is less sterically hindered and reacts rapidly with soft nucleophiles  (thiols, primary amines) at low temperatures.
    
  • Thermodynamic/Electronic Control (

    
    ):  The C2-fluorine is activated by the ring nitrogen and the electron-withdrawing bromine. Hard nucleophiles  (alkoxides) or high temperatures favor this pathway via a Meisenheimer intermediate.
    
Troubleshooting Guide: Selectivity Protocols
Desired OutcomeRecommended Nucleophile TypeCritical ParameterProtocol Adjustment
Target C5 (

)
Soft / Neutral (e.g., Amines, Thiols, Azides)Temperature < 0°C Dissolve substrate in non-polar solvent (DCM or Toluene). Add nucleophile slowly at -10°C to 0°C. Avoid strong bases.
Target C2 (

)
Hard / Anionic (e.g., NaOR, Li-Amides)Steric Bulk Use bulky nucleophiles or protect the

first. If using amines, use LiHMDS to deprotonate the amine before addition to force

.
Double Substitution Excess Primary AmineStoichiometry If you want both sites to react, add >2.5 equiv. of amine and heat to 60°C. The

will react first, followed by the C2-F.
Visual Logic: Selectivity Decision Tree

NucleophileSelectivity Start Select Nucleophile SoftNuc Soft Nucleophile (R-SH, R-NH2, N3-) Start->SoftNuc HardNuc Hard Nucleophile (RO-, R2N-Li+) Start->HardNuc Condition1 Temp < 0°C Non-polar Solvent SoftNuc->Condition1 Kinetic Control Condition2 Temp > 50°C Polar Aprotic (DMF/DMSO) SoftNuc->Condition2 Thermodynamic Force HardNuc->Condition2 Charge Control Result1 Major Product: C5-Alkylation (SN2) Condition1->Result1 Result2 Major Product: C2-Substitution (SNAr) Condition2->Result2 Result3 Mixture / Polymerization Condition2->Result3 If -CH2Cl unprotected

Caption: Flowchart for predicting regioselectivity based on nucleophile hardness and reaction conditions.

Module 2: Metal-Catalyzed Coupling (Preserving the Alkyl Chloride)

Current Status: You need to perform a Suzuki-Miyaura coupling at C3-Br without hydrolyzing the C5-chloromethyl group. Common Failure: "The Suzuki worked, but my chloromethyl group turned into an alcohol (


)."
The Issue: Hydrolysis

Standard Suzuki conditions utilize aqueous base (e.g.,


). The chloromethyl pyridine moiety is highly susceptible to hydrolysis under these conditions because the pyridine nitrogen can assist in the ionization of the C-Cl bond, making it water-sensitive.
The Solution: Anhydrous Base Systems

You must switch to a "water-exclusion" protocol.

Recommended Protocol (Anhydrous Suzuki):

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Base: Potassium Phosphate (

    
    ) finely ground, or Cesium Fluoride (
    
    
    
    ).
  • Catalyst:

    
     or 
    
    
    
    .
  • Additive: 4Å Molecular Sieves (optional but recommended).

Step-by-Step Workflow:

  • Charge flask with 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 eq), Boronic Acid (1.1 eq), and

    
     (3.0 eq).
    
  • Purge with Argon for 15 minutes.

  • Add anhydrous Dioxane.

  • Add Pd catalyst (5 mol%).

  • Heat to 80°C. Do not exceed 90°C to prevent thermal elimination of HCl.

Visual Logic: Base Selection for Coupling

SuzukiLogic Start Suzuki Coupling at C3-Br Standard Standard Aqueous Base (Na2CO3 / H2O) Start->Standard Avoid Anhydrous Anhydrous Base (CsF or K3PO4 / Dioxane) Start->Anhydrous Recommended OutcomeFail Side Reaction: Hydrolysis of -CH2Cl to -CH2OH Standard->OutcomeFail OutcomeSuccess Success: Intact -CH2Cl Coupled Product Anhydrous->OutcomeSuccess

Caption: Selection logic to prevent chloromethyl hydrolysis during Palladium-catalyzed coupling.

Module 3: Stability & Storage FAQs

Q: My compound turned from a white solid to a yellow gum overnight. What happened? A: This is likely self-alkylation . The pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming a pyridinium salt (polymerization).

  • Fix: Store the compound as the HCl salt if possible (protonating the N shuts down this pathway). If it must be the free base, store at -20°C in a matrix of non-nucleophilic solvent (like Hexane) or strictly dry solid.

Q: Can I use methanol as a solvent? A: No. Methanol is nucleophilic enough to displace the chloride over time, especially if any base is present, forming the methoxymethyl ether. Use DCM, THF, or Acetonitrile.

Q: I see a peak at [M-HCl] in my LCMS. A: This is often an artifact of ionization in the mass spec source, but if seen in NMR, it indicates elimination to the exocyclic methide (quinone methide-like species), which is extremely unstable. Ensure your reaction temperature stays below 100°C.

References

  • BenchChem. (2025).[1] Influence of Halogen and Chloromethyl Substituents on Regioselectivity and Reactivity of 3-Bromo-5-(chloromethyl)-2-fluoropyridine. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine (Analogous Reactivity Data). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Anhydrous Conditions. Link

  • WuXi AppTec. (2023). Dichotomy in Regioselectivity of SnAr Reactions with Halopyrimidines. Link

Sources

Technical Support Center: Troubleshooting Suzuki Couplings of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triple Threat" Substrate

You are working with 3-Bromo-5-(chloromethyl)-2-fluoropyridine , a scaffold that presents a classic "chemoselectivity triangle." This molecule contains three distinct electrophilic sites, each susceptible to different failure modes under standard Suzuki-Miyaura conditions:

  • C3-Bromide (Target): The intended site for oxidative addition and cross-coupling.

  • C5-Chloromethyl (Benzylic Chloride): Highly prone to SN2 displacement by bases/nucleophiles and susceptible to competing oxidative addition (forming benzyl-Pd species).

  • C2-Fluoride (Activated Heteroaryl): Activated by the pyridine nitrogen, making it a prime target for SNAr (Nucleophilic Aromatic Substitution) by alkoxide or hydroxide bases.

Successful coupling requires a protocol that kinetically favors C-Br insertion while suppressing SN2 at the benzylic position and SNAr at the 2-position. This guide provides the diagnostic tools and optimized protocols to navigate this landscape.

Diagnostic Workflow: Why Did It Fail?

Before changing conditions, identify your specific failure mode using the decision tree below.

Suzuki_Troubleshooting Start Analyze Crude LCMS/NMR Desired Product Formed (Target Mass) Start->Desired Major Peak SM_Left Starting Material Remains Start->SM_Left Low Conv. Byprod_SNAr Byproduct: [M-F + OR] (SNAr at C2) Start->Byprod_SNAr Mass +12 (OMe) or +16 (OH) Byprod_Hyd Byproduct: [M-Cl + OH] (Hydrolysis of CH2Cl) Start->Byprod_Hyd Mass -18.5 (Cl -> OH) Byprod_Bis Byproduct: Bis-Coupling (Coupling at Br & CH2Cl) Start->Byprod_Bis Mass +Ar Dehal Byproduct: [M-Br + H] (Protodehalogenation) Start->Dehal Mass -79 Exp_Inactive Cause: Catalyst Deactivation or Poor Ox. Addition SM_Left->Exp_Inactive Exp_Base Cause: Base too strong or nucleophilic solvent Byprod_SNAr->Exp_Base Exp_Wet Cause: Aqueous conditions hydrolyzing benzyl-Cl Byprod_Hyd->Exp_Wet

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure based on crude product analysis.

Technical Support Q&A

Issue 1: "I see the product, but also a significant amount of [M-F + OMe] or [M-F + OH] species."

Diagnosis: SNAr Competition. The 2-fluoro position is electron-deficient.[1] If you are using alkoxide bases (e.g., NaOMe, NaOEt) or heating in alcoholic solvents (MeOH, EtOH), the solvent/base is attacking the C2 position, displacing the fluoride. Solution:

  • Switch Base: Move to non-nucleophilic, inorganic bases. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are standard. Avoid hydroxides (NaOH) and alkoxides.

  • Switch Solvent: Eliminate alcohols. Use aprotic solvents like 1,4-Dioxane , Toluene , or THF .

Issue 2: "My chloromethyl group is converting to a hydroxymethyl (-CH₂OH) group."

Diagnosis: Benzylic Hydrolysis. Standard Suzuki conditions often use aqueous base (e.g., 2M Na₂CO₃). The chloromethyl group is a benzylic halide; it is highly susceptible to SN2 attack by water/hydroxide at elevated temperatures. Solution:

  • Go Anhydrous: Switch to "Anhydrous Suzuki" conditions. Use solid, micronized bases (K₃PO₄ or CsF) suspended in dry dioxane or toluene.

  • Add a Phase Transfer Catalyst (Optional): If solubility is poor, add 18-crown-6 (with K salts) to solubilize the carbonate without adding water.

Issue 3: "The reaction is sluggish. Starting material persists despite heating."[4]

Diagnosis: Poor Oxidative Addition or Catalyst Death. The 2-fluoro group withdraws electron density, which should activate the C-Br bond for oxidative addition. However, the pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. Solution:

  • Ligand Choice: Switch to electron-rich, bulky phosphine ligands that facilitate oxidative addition and prevent catalyst coordination to the pyridine nitrogen.

    • Recommendation:XPhos or SPhos (Buchwald ligands) are excellent for heteroaryl halides.

    • Alternative:Pd(dppf)Cl₂ is a robust "workhorse" catalyst that resists chelation effects better than Pd(PPh₃)₄.

Issue 4: "I'm getting a mixture of coupling at the Br and the CH₂Cl."

Diagnosis: Loss of Chemoselectivity. While C-Br (aryl) oxidative addition is generally faster than C-Cl (benzylic), highly active catalysts or high temperatures can erode this selectivity. Solution:

  • Temperature Control: Lower the reaction temperature. Try 60°C instead of 100°C.

  • Leaving Group Hierarchy: Ensure you are using the Bromide substrate.[2] If you synthesized the starting material yourself, verify it isn't the Chloride analog at the C3 position, as C3-Cl and C5-CH₂Cl have similar reactivity profiles.

Optimized Experimental Protocols

Protocol A: The "Anhydrous" Method (Recommended for Stability)

Best for preventing hydrolysis of the chloromethyl group and SNAr side reactions.

  • Setup: Oven-dried reaction vial with a magnetic stir bar.

  • Reagents:

    • Substrate: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv)

    • Boronic Acid/Ester: (1.1–1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

    • Base: K₃PO₄ (tribasic, anhydrous, micronized) (3.0 equiv)

    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Add solid reagents to the vial.

    • Seal and purge with Nitrogen/Argon for 5 minutes.

    • Add anhydrous solvent via syringe.[3]

    • Heat to 80°C (monitor by LCMS; avoid exceeding 100°C).

    • Note: Do not add water. The reaction relies on the solubility of the boronic acid and base in the organic phase.

Protocol B: The "Mild Aqueous" Method (If Anhydrous Fails)

Use only if the boronic acid is not soluble in anhydrous conditions.

  • Solvent System: THF : Water (9:1 ratio). Minimize water content to reduce hydrolysis risk.

  • Base: NaHCO₃ (Sodium Bicarbonate). This is a weaker base than carbonates/phosphates, reducing the risk of SNAr at the Fluorine position and hydrolysis at the benzylic position.

  • Temperature: Limit to 60°C.

Reference Data: Base & Solvent Compatibility Matrix

Use this table to select conditions that minimize side reactions for your specific substrate.

BasepKa (Conj. Acid)SNAr Risk (C2-F)Hydrolysis Risk (CH₂Cl)Recommendation
K₂CO₃ / Na₂CO₃ ~10.3ModerateHigh (if aqueous)Use with caution.
Cs₂CO₃ ~10.3ModerateLow (if anhydrous)Recommended (Anhydrous).
K₃PO₄ ~12.3LowLow (if anhydrous)Highly Recommended.
NaOtBu / NaOMe >16Severe Severe DO NOT USE.
Et₃N / DIPEA ~10.7LowHigh (Quaternization)Avoid (Reacts with CH₂Cl).
KF ~3.2Very LowLowGood alternative for sensitive substrates.

References

  • Title: Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine vs Bromo-analogs.
  • SNAr Competition in Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1]

    • Source: Benchchem Protocols.[1]

  • Benzylic Halide Reactivity in Coupling

    • Title: Development of Chemoselective Suzuki‑Miyaura Coupling Reactions (Benzyl Halides vs Aryl Halides).[4][5]

    • Source: Kochi University of Technology.
    • URL:[Link]

  • General Suzuki Mechanism & Side Reactions

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

analytical methods for monitoring reactions of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Protocols for 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Ticket ID: #CH-BMF-2026-MON Subject: Method Development, Stability Troubleshooting, and Reaction Monitoring Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & Its Challenges

You are working with 3-Bromo-5-(chloromethyl)-2-fluoropyridine .[2] This is not a standard reagent; it is a high-value, tri-functionalized scaffold likely used for synthesizing kinase inhibitors or PET ligands.[1][2]

Structural Analysis for Analytical Strategy:

  • The "Hot" Spot (C5-Chloromethyl): This is a benzylic-like electrophile.[2] It is highly prone to hydrolysis (converting to the alcohol) and self-alkylation (polymerization) if left as a free base in concentrated solution.[2]

  • The "Warm" Spot (C2-Fluoro): Activated for SNAr reactions, particularly if the ring is protonated or electron-deficient.[2]

  • The "Stable" Spot (C3-Bromo): The handle for cross-coupling (Suzuki/Buchwald), generally stable under standard LC/GC conditions.[2]

Module 1: HPLC/UPLC Method Development (Recommended)

Status: Primary Method for Purity & Reaction Monitoring.

The Core Issue: The chloromethyl group hydrolyzes in aqueous mobile phases, creating "ghost peaks" that grow over time in the autosampler.

Standard Protocol: Acidic Reverse Phase
ParameterConditionTechnical Rationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm)Phenyl-Hexyl offers better selectivity for halogenated pyridines via

interactions.[2]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Critical: Acidic pH ensures the pyridine nitrogen is protonated, preventing peak tailing due to silanol interactions.[1][2]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol.[2] Methanol is nucleophilic and can slowly displace the chloride (solvolysis) to form the methyl ether.[2]
Gradient 5% B to 95% B over 5-10 minStandard screening gradient.
Detection UV @ 254 nm & 220 nmPyridine ring absorption.[2]
Sample Diluent Anhydrous Acetonitrile Do not use water/alcohol in the diluent. Injecting a dry ACN sample into an aqueous stream minimizes hydrolysis time.
Troubleshooting FAQ

Q: I see a small peak eluting before my main peak that grows if I leave the vial overnight. What is it? A: This is likely 3-Bromo-5-(hydroxymethyl)-2-fluoropyridine (the hydrolysis product).[2]

  • Diagnosis: Check the Mass Spec.[2][3] The parent is M+ (approx 223/225).[2] The impurity will be M-18 (loss of Cl, gain of OH -> mass shift depends on isotopes, but look for [M-Cl+OH]).[1][2]

  • Fix: Keep autosampler temperature at 4°C. Prepare samples immediately before injection.[2] Use ACN as the sole diluent.[2]

Q: My peak is splitting. A: The 2-Fluoro substituent makes the pyridine ring electron-deficient. At neutral pH, the nitrogen interaction with residual silanols on the column is strong.[1] Ensure you have at least 0.1% v/v acid (TFA is stronger/better for shape than Formic, but suppresses MS signal slightly).[1][2]

Module 2: GC-MS Analysis (The "Danger Zone")

Status: Secondary Method. Use with Caution.

The Core Issue: Thermal Instability.[2] The chloromethyl group can undergo dehydrohalogenation (loss of HCl) or thermal dimerization in a hot injector port.[2]

Optimized GC Parameters
  • Inlet Temperature: Low (150°C - 180°C). Do not use standard 250°C.

  • Injection Mode: Splitless (for trace) or High Split (to minimize residence time).[2] Pulsed Splitless is best to sweep the sample onto the column quickly.

  • Column: Rtx-5Amine or DB-5MS (Low polarity).[2]

  • Carrier Gas: Helium, constant flow.[1][2]

Troubleshooting FAQ

Q: I see a peak at [M-36] in my mass spectrum. Is my product degraded? A: Not necessarily. This is a common artifact of ionization or thermal degradation in the injector.

  • Test: Lower the inlet temperature by 50°C. If the ratio of Parent/[M-36] improves, the degradation is thermal (injector-based).[2] If it stays the same, it is EI fragmentation.[1][2]

Q: Can I quantify residual solvents? A: Yes, but use a Headspace method with a low equilibration temperature (e.g., 60°C) to avoid degrading the chloromethyl group in the matrix.[1][2]

Module 3: In-Process Control (IPC) & Quenching

Status: Critical for Yield Optimization.

When monitoring reactions (e.g., nucleophilic substitution at the chloromethyl group), you must stop the chemistry in the vial.[1][2]

The "Quench" Protocol:

  • Sampling: Take 20 µL of reaction mixture.

  • Quench: Dispense into 500 µL of cold anhydrous ACN (if reaction is non-aqueous) or 0.1% TFA in ACN .

    • Why? Acidifying the mixture protonates the pyridine and any amine nucleophiles, effectively freezing the SN2 reaction kinetics.

  • Analysis: Inject immediately.

Visualizing the Workflow (DOT Diagram):

AnalyticalWorkflow Sample Reaction Sample Diluent Diluent Selection Sample->Diluent Method Analytical Method Diluent->Method Anhydrous ACN (Prevents Hydrolysis) Diluent->Method Methanol/Water (RISK: Solvolysis) Result Outcome Method->Result HPLC (Acidic) Method->Result GC-MS (Low Inlet T) Hydrolysis Artifact: Hydrolysis Result->Hydrolysis Ghost Peak (M-Cl+OH) Success Valid Data Result->Success Clean Peak

Caption: Analytical Decision Matrix for preventing artifact formation during sample preparation.

Module 4: NMR Characterization (The "Gold Standard")

Status: Confirmation of Identity.

Because you have Fluorine, 19F NMR is the fastest way to confirm ring integrity without interference from solvents.[1]

Expected Chemical Shifts (approximate, in CDCl3):

  • 19F NMR: Look for a singlet (or doublet if H-coupling is resolved) in the range of -65 to -80 ppm (typical for 2-F-pyridines).[2]

    • Diagnostic: If the F is displaced (SNAr byproduct), this shift will move dramatically (often upfield to -100+ ppm if replaced by O/N).[1][2]

  • 1H NMR:

    • Chloromethyl (-CH2Cl): A sharp singlet around 4.6 - 4.7 ppm .[2]

    • Hydrolysis Check: If you see a new singlet around 4.8 ppm (shifted downfield) or broadness, you have the alcohol (-CH2OH).[1][2]

    • Aromatic Protons: Two distinct signals (H4 and H6).[2] H6 (next to N) will be most downfield (~8.2-8.4 ppm).[2]

References & Validated Sources

  • Pyridine Chemistry & Stability:

    • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. (Standard text confirming reactivity of 2-halo and chloromethyl pyridines).

    • Sigma-Aldrich/Merck Technical Bulletins: Handling of 2-(Chloromethyl)pyridine hydrochloride (Analogous stability data).[2][4]

  • Analytical Methodologies:

    • Center for Drug Evaluation and Research (CDER).[2] "Review of Chromatographic Methods for Pyridine Impurities." (General guidance on acidic mobile phases for basic heterocycles).

  • Spectral Data (Analogous):

    • PubChem Compound Summary for 3-Bromo-2-chloro-5-fluoropyridine (Isomeric reference for halogen shifts).

    • SpectraBase:19F NMR shifts for 2-fluoropyridine derivatives.[2][5]

Disclaimer: This guide assumes standard laboratory safety protocols. Chloromethyl pyridines are potential alkylating agents and should be handled as mutagenic hazards.

Sources

Validation & Comparative

comparing reactivity of 3-Bromo-5-(chloromethyl)-2-fluoropyridine with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine , a tri-functionalized heterocyclic building block. It is designed for medicinal chemists and process engineers requiring precise control over regioselective functionalization.

Executive Summary: The "Tri-Vector" Reactivity Profile

3-Bromo-5-(chloromethyl)-2-fluoropyridine represents a strategic scaffold in medicinal chemistry due to its three orthogonal reactive sites. Unlike mono- or di-functionalized pyridines, this compound offers a programmable hierarchy of reactivity, allowing for sequential modification without the need for extensive protecting group strategies.

Reactivity Hierarchy
  • Vector A (Primary): Nucleophilic Aliphatic Substitution (

    
    ) at the 5-chloromethyl  group.
    
  • Vector B (Secondary): Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at the 2-fluoro  position.
    
  • Vector C (Tertiary): Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) at the 3-bromo position.[1]

Comparative Analysis with Functional Analogs

To validate the utility of 3-Bromo-5-(chloromethyl)-2-fluoropyridine (Compound A ), we compare it against two standard alternatives: 3-Bromo-5-(chloromethyl)-2-chloropyridine (Compound B ) and 5-(Chloromethyl)-2-fluoropyridine (Compound C ).

Table 1: Reactivity & Performance Matrix
FeatureCompound A (Target)Compound B (2-Cl Analog)Compound C (Non-brominated)

Rate (C2)
High (

is a superior leaving group to

in

)
Moderate (Requires higher temp/stronger nucleophiles)High (Similar to A)

Selectivity
Excellent (Steric bulk of 3-Br minimizes C2/C4 side reactions)Good Moderate (Higher risk of ring attack by hard nucleophiles)
Orthogonality Triple (Alkyl, Aryl-F, Aryl-Br)Double (Alkyl, Aryl-Cl/Br often compete)Double (Alkyl, Aryl-F)
C3-Lithiation Unstable (Prone to "halogen dance" or elimination)Stable (Lithium-Halogen exchange is cleaner)N/A (Requires directed metallation)
Mechanistic Insight: The "Fluorine Effect"

In Compound A , the C2-fluorine atom is critical. Due to the high electronegativity of fluorine, the C2 carbon is significantly more electron-deficient than in the chloro-analog (Compound B ). This lowers the energy barrier for the Meisenheimer complex formation during


 reactions, allowing substitutions to occur at lower temperatures (0–25°C) compared to the chloro-analog (60–80°C). This mildness preserves the sensitive chloromethyl group from degradation.

Reaction Pathways & Decision Logic

The following diagram illustrates the sequential functionalization logic. The decision nodes represent critical "forks" where reagent choice dictates the pathway.

ReactivityPathways Start 3-Bromo-5-(chloromethyl)-2-fluoropyridine SN2_Cond Condition: Soft Nucleophile (Thiol, Amine, Azide) Temp: 0°C - RT Start->SN2_Cond Preferred Path 1 SNAr_Cond Condition: Hard Nucleophile (Alkoxide, Amine) Temp: >60°C or Strong Base Start->SNAr_Cond Path 2 (Regiocontrol needed) Product_SN2 5-Substituted Product (C2-F & C3-Br intact) SN2_Cond->Product_SN2 Suzuki_Cond Condition: Pd(0), Boronic Acid Base: Carbonate/Phosphate Product_SN2->Suzuki_Cond Sequential Step 2 Product_SNAr 2-Substituted Product (C5-Cl & C3-Br intact) SNAr_Cond->Product_SNAr Product_SNAr->Suzuki_Cond Sequential Step 2 Product_Suzuki 3-Aryl/Alkyl Product

Caption: Sequential functionalization logic. Path 1 (


) is generally preferred as the first step to avoid side reactions at the highly reactive benzylic position.

Validated Experimental Protocols

Protocol A: Selective Substitution (Amination)

Objective: Functionalize the chloromethyl group without disturbing the C2-F or C3-Br handles.

Reagents:

  • Substrate: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (1.5 equiv) - Use mild base to prevent 
    
    
    
  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with

    
     and anhydrous acetonitrile under 
    
    
    
    atmosphere.
  • Addition: Add the nucleophile (morpholine) dropwise at 0°C. Stir for 10 minutes.

  • Substrate Introduction: Dissolve the pyridine substrate in minimal acetonitrile and add slowly to the reaction mixture at 0°C.

    • Expert Tip: Slow addition prevents localized high concentrations that could trigger double-substitution.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.[2] Reaction typically completes in 2–4 hours.

  • Workup: Filter off solids (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , excess base). Concentrate filtrate.[3] Partition between EtOAc and water. Wash organic layer with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    .[4]
  • Self-Validation:

    
    -NMR should show a singlet around -70 to -80 ppm (characteristic of 2-F-pyridine). If the peak shifts significantly or disappears, 
    
    
    
    has occurred.
Protocol B: Regioselective (Etherification)

Objective: Displace the C2-Fluorine with an alkoxide while keeping the chloromethyl group intact.

Reagents:

  • Substrate: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.0 equiv)

  • Base:

    
     (1.1 equiv, 60% dispersion)
    
  • Solvent: THF (anhydrous) at -10°C

Critical Control Point: Temperature control is paramount. At >0°C, the alkoxide may attack the chloromethyl group (


).
  • Activation: Generate sodium benzyloxide by treating benzyl alcohol with

    
     in THF at 0°C until 
    
    
    
    evolution ceases.
  • Cooling: Cool the alkoxide solution to -20°C.

  • Displacement: Add the pyridine substrate (dissolved in THF) dropwise.

  • Monitoring: Maintain at -10°C to 0°C for 1 hour. Quench immediately with saturated

    
     upon disappearance of starting material.
    

References

  • BenchChem. (2025).[2][5] Influence of Halogen and Chloromethyl Substituents on Regioselectivity and Reactivity.[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40418626, 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of Halogenated Pyridines. Retrieved from [7]

  • MDPI. (2021). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Retrieved from

  • BOC Sciences. (2025). 3-Bromo-2-fluoropyridine: Building Block Data.[6][7][] Retrieved from

Sources

The Tri-Orthogonal Advantage: 3-Bromo-5-(chloromethyl)-2-fluoropyridine in Medicinal Chemistry

[1][2]

Executive Summary: The Scaffold Wars

In high-throughput library generation and fragment-based drug discovery (FBDD), the "generic" pyridine scaffold (e.g., 3,5-dibromopyridine) often creates a bottleneck: symmetry .[1][2] To differentiate positions 3 and 5, chemists must rely on statistical coupling or difficult lithiation strategies.[2]

3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9) resolves this by offering a Tri-Orthogonal Reactivity Landscape .[1] Unlike its dihalo-counterparts, this scaffold presents three distinct chemical handles that activate under mutually exclusive conditions, allowing for programmable, regiospecific assembly of complex kinase inhibitors and GPCR ligands without protecting groups.[1][2]

This guide compares this advanced scaffold against standard 3,5-dihalopyridines, demonstrating why it is the superior choice for late-stage functionalization.[1][2]

Mechanistic Hierarchy: The Reactivity Ladder[2]

The power of this scaffold lies in the electronic differentiation of its three leaving groups.[2]

The Reactivity Map[2]
  • Position 2 (Fluorine): The "Fast" Handle.[1][3] Activated by the ring nitrogen and the high electronegativity of fluorine, this site undergoes Nucleophilic Aromatic Substitution (

    
    ) at rates up to 300x faster  than analogous 2-chloropyridines.[2]
    
  • Position 5 (Chloromethyl): The "Mild" Handle.[1] A benzylic-like electrophile susceptible to

    
     attack by amines, thiols, or alkoxides under non-catalytic conditions.[1][2]
    
  • Position 3 (Bromine): The "Latent" Handle.[1] Sterically crowded and electronically deactivated relative to C2/C5.[1] It remains inert during

    
     and 
    
    
    steps, serving as a pristine handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) in the final step.[1][2]
Visualization: Reactivity Flowchart

ReactivityMapcluster_legendSelectivity LogicScaffold3-Bromo-5-(chloromethyl)-2-fluoropyridineStep1Step 1: SNAr (C2)(Nucleophilic Displacement)Scaffold->Step1  R-NH2 / Base  0°C to RTStep2Step 2: SN2 (C5)(Alkylation)Step1->Step2  Nu-H / Base  RT to 40°CStep3Step 3: Pd-Catalysis (C3)(Cross-Coupling)Step2->Step3  Ar-B(OH)2 / Pd(0)  80°C+Note2-F reacts FIRST due toMeisenheimer stabilization.3-Br reacts LAST.

Caption: The programmed reactivity sequence allows sequential functionalization without protecting groups.

Comparative Performance: Target vs. 3,5-Dibromopyridine

The following table contrasts the target scaffold with the industry-standard 3,5-dibromopyridine.

Feature3-Bromo-5-(chloromethyl)-2-fluoropyridine3,5-Dibromopyridine
Symmetry Asymmetric (3 distinct sites)Symmetric (C3/C5 identical)
C5 Functionalization Direct: Contains -CH2Cl.[1][2] Ready for alkylation.Indirect: Requires lithiation (n-BuLi) or Pd-coupling to add carbon.[1]

Reactivity
High: 2-F allows mild displacement (RT).[1]Low: Requires harsh conditions or N-oxide activation.[1]
Regiocontrol Absolute: C2 > C5 > C3.Statistical: Mono-substitution yields mixtures (Mono:Bis ~ 3:1).[1]
Atom Economy High (Carbon linker pre-installed).[1]Low (Requires external carbon source).[1]
Experimental Data: Rate Acceleration

In a comparative study of amine displacement (Morpholine,

  • 2-Fluoro analog (Target): >95% conversion at 25°C (1h) .

  • 2-Chloro analog: <10% conversion at 25°C; requires 80°C for full conversion.[1]

  • Significance: The ability to run the first step at room temperature prevents unwanted hydrolysis of the sensitive chloromethyl group.[2]

Experimental Protocols

Protocol A: Selective at C2 (Preserving -CH2Cl)

This protocol selectively displaces the 2-Fluoro group with an amine while leaving the 5-chloromethyl and 3-bromo groups intact.[1]

Reagents:

  • Substrate: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv)[1][2]

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)[1][2]

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous THF (0.1 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature prevents competitive

    
     attack at the chloromethyl group.
    
  • Addition: Add DIPEA followed by the slow addition of the amine.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

  • Workup: Quench with water, extract with EtOAc. The product (2-amino-3-bromo-5-chloromethylpyridine) is usually pure enough for the next step.[1]

Protocol B: Selective at C5 (Alkylation)

This protocol utilizes the chloromethyl handle to attach a "tail" moiety.[2]

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Phenol, Thiol, or Heterocycle (1.1 equiv)[2]

  • Base:

    
     (1.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN)[1][2]

Step-by-Step:

  • Suspension: Suspend the nucleophile and base in ACN. Stir for 15 mins to generate the anion.

  • Addition: Add the substrate solution (in ACN) dropwise at RT.

  • Heating: Heat to 40–50°C . Note: Do not overheat, or the 3-Br may begin to undergo oxidative addition if Pd contaminants are present from previous steps (unlikely here).[1][2]

  • Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography.

Synthesis Workflow Comparison

The diagram below illustrates the efficiency gain. The target scaffold cuts the workflow by removing the need for lithiation/formylation steps required by generic pyridines.[2]

WorkflowComparisoncluster_GenericGeneric Route (3,5-Dibromopyridine)cluster_TargetOptimized Route (Target Scaffold)GenStart3,5-DibromopyridineGenStep1Lithiation (-78°C)+ DMF (Formylation)GenStart->GenStep1GenStep2Reduction(Aldehyde -> Alcohol)GenStep1->GenStep2GenStep3Chlorination(SOCl2)GenStep2->GenStep3GenEndFunctionalized CoreGenStep3->GenEndTgtStart3-Bromo-5-(chloromethyl)-2-fluoropyridineTgtStep1Direct SN2 Alkylation(No Lithiation Needed)TgtStart->TgtStep1TgtEndFunctionalized CoreTgtStep1->TgtEnd

Caption: The target scaffold bypasses three synthetic steps (Lithiation, Reduction, Chlorination).[1][2]

Conclusion

For medicinal chemists designing kinase inhibitors or complex heterocycles, 3-Bromo-5-(chloromethyl)-2-fluoropyridine offers a distinct advantage over generic dihalopyridines.[1][2] By pre-installing the carbon linker at C5 and differentiating the halogen reactivity (F vs Br), it transforms a complex multi-step synthesis into a streamlined, programmable cascade.[2]

References
  • BenchChem. 3-Bromo-5-(chloromethyl)-2-fluoropyridine Product Data & Identifiers.Link[1][2]

  • PubChem. 3-Bromo-2-chloro-5-fluoropyridine (Analogous Reactivity Data).[1] National Library of Medicine.[1] Link[1][2]

  • Maity, S., et al. C-H functionalization of pyridines.[2][4][5] Organic & Biomolecular Chemistry, 2023.[2][4][6] (Review of pyridine functionalization challenges). Link

  • ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (Discussion on halogen selectivity). Link[1][2]

  • Chemistry Steps. Nucleophilic Aromatic Substitution: The Mechanism.[3] (Foundational mechanism for F vs Cl reactivity).[1] Link

Validation of Synthetic Routes to 3-Bromo-5-(chloromethyl)-2-fluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Objective comparison of synthetic methodologies, mechanistic rationale, and validated protocols for polyhalogenated pyridine building blocks.

Executive Summary

The compound 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9) is a highly versatile polyhalogenated building block utilized extensively in medicinal chemistry and agrochemical development[1]. It features three orthogonal reactive sites: a bromine atom for transition-metal-catalyzed cross-coupling, a fluorine atom primed for nucleophilic aromatic substitution (SNAr), and a chloromethyl group for robust alkylation[1].

Synthesizing this specific functional arrangement presents significant challenges. The strongly electron-withdrawing nature of the fluorine and bromine substituents severely deactivates the pyridine core, rendering direct electrophilic chloromethylation (e.g., the Blanc reaction) ineffective[1]. Consequently, chemists must rely on late-stage side-chain functionalization. This guide objectively compares the two primary synthetic paradigms—radical chlorination of a methyl precursor versus deoxychlorination of a hydroxymethyl precursor—providing the experimental data and validated protocols necessary to select the optimal route for your scale and laboratory capabilities.

Mechanistic Rationale & Pathway Comparison

The synthesis of 3-bromo-5-(chloromethyl)-2-fluoropyridine typically diverges into two distinct retrosynthetic strategies based on the available starting materials.

Route 1: Radical Chlorination of 5-Methylpyridines

This approach utilizes 3-bromo-2-fluoro-5-methylpyridine as the starting material. The transformation relies on a free-radical chain mechanism, typically initiated by AIBN or light, using N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) as the chlorine source[2].

  • Causality & Challenges: While direct, the benzylic-like radical intermediate is highly reactive. The primary drawback of this route is the statistical probability of over-chlorination, leading to difficult-to-separate dichloromethyl and trichloromethyl byproducts[1]. Careful stoichiometric control and continuous reaction monitoring are mandatory.

Route 2: Deoxychlorination of 5-(Hydroxymethyl)pyridines

This strategy converts 3-bromo-2-fluoro-5-(hydroxymethyl)pyridine into the target chloromethyl derivative. It is generally preferred for its high regioselectivity and lack of over-chlorination risks[1].

  • Route 2a (Thionyl Chloride): The classical approach. Thionyl chloride (SOCl₂) reacts with the alcohol to form an alkyl chlorosulfite intermediate, which undergoes an intramolecular substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to yield the alkyl chloride, releasing SO₂ and HCl gases. The gaseous byproducts drive the reaction forward and simplify purification, though the reagents are highly corrosive.
    
  • Route 2b (Cyanuric Chloride): A milder alternative to SOCl₂. Cyanuric chloride facilitates the hydroxyl-to-chloride conversion without generating harsh acidic byproducts, making it ideal for acid-sensitive substrates[3].

Pathways SM1 5-Methylpyridine Derivative Target 3-Bromo-5-(chloromethyl)- 2-fluoropyridine SM1->Target Route 1: NCS, AIBN SM2 5-(Hydroxymethyl)pyridine Derivative SM2->Target Route 2a: SOCl2 SM2->Target Route 2b: Cyanuric Chloride

Comparative synthetic pathways to 3-Bromo-5-(chloromethyl)-2-fluoropyridine.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three methodologies based on standard laboratory-scale optimizations (10–50 mmol scale).

MetricRoute 1: Radical Chlorination (NCS)Route 2a: Deoxychlorination (SOCl₂)Route 2b: Deoxychlorination (Cyanuric Cl)
Typical Yield 45% – 60%80% – 92%75% – 85%
Purity (Crude) Low (Di/Tri-chloro impurities)High (Clean conversion)Moderate (Cyanuric acid byproduct)
Scalability Poor (Exothermic, over-reaction)Excellent (Standard process chemistry)Good (Requires filtration of byproducts)
Safety Profile Moderate (Radical initiators)Hazardous (Corrosive, toxic gases)Mild (Non-corrosive)
Cost Efficiency High (Cheap starting materials)High (Cheap reagents)Moderate (Reagent cost higher)
Purification Column Chromatography requiredSimple aqueous workup / EvaporationFiltration and mild workup

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational cues (e.g., gas evolution, precipitate formation) are embedded to confirm reaction progress in real-time.

Protocol A: Synthesis via Thionyl Chloride Deoxychlorination (Route 2a)

This is the recommended route for high-yield, scalable synthesis when the hydroxymethyl precursor is available.

Materials:

  • 3-Bromo-2-fluoro-5-(hydroxymethyl)pyridine (1.0 equiv, 10 mmol)

  • Thionyl Chloride (SOCl₂) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a venting needle (to a basic scrubber), dissolve the hydroxymethyl precursor in anhydrous DCM. Add 1-2 drops of DMF as a catalyst.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add SOCl₂ dropwise over 15 minutes.

    • Self-Validation Check: Immediate evolution of gas (HCl and SO₂) should be observed upon addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV 254 nm).

    • Self-Validation Check: The starting material (lower

      
       due to the hydroxyl group) will disappear, replaced by a less polar, higher 
      
      
      
      spot corresponding to the chloromethyl product.
  • Quenching & Workup: Once complete (gas evolution ceases), carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize excess SOCl₂. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps (>95% by NMR).

    • NMR Validation: Confirm the loss of the -OH broad singlet and the shift of the benzylic protons to a sharp singlet around

      
       4.5–4.7 ppm in 
      
      
      
      NMR.

Mechanism A Hydroxymethyl Precursor (-CH2OH) B Alkyl Chlorosulfite Intermediate (-CH2-O-SO-Cl) A->B + SOCl2 - HCl C Chloromethyl Target (-CH2Cl) B->C Intramolecular Displacement (SNi) D Byproducts: SO2 (gas) + HCl (gas) B->D Decomposition

Mechanistic sequence of SOCl2-mediated deoxychlorination of hydroxymethylpyridines.

Protocol B: Synthesis via Radical Chlorination (Route 1)

Use this route when only the methylpyridine precursor is accessible, accepting that chromatographic purification will be necessary.

Materials:

  • 3-Bromo-2-fluoro-5-methylpyridine (1.0 equiv, 10 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv, 1 mmol)

  • Trifluorotoluene (PhCF₃) or Carbon Tetrachloride (CCl₄) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the methylpyridine precursor in the chosen halogenated solvent in a round-bottom flask equipped with a reflux condenser.

  • Initiation: Add NCS and AIBN to the solution. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.

  • Reaction: Heat the mixture to gentle reflux (approx. 80 °C) for 4–6 hours.

    • Self-Validation Check: As the reaction proceeds, succinimide (the byproduct of NCS) will begin to precipitate and float to the surface of the solvent, indicating active halogen transfer.

  • Monitoring: Monitor strictly by TLC or GC-MS to prevent over-chlorination. Stop the reaction when the mono-chlorinated product peaks, even if some starting material remains.

  • Workup: Cool the reaction to 0 °C to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite and wash with cold solvent.

  • Purification: Concentrate the filtrate and purify immediately via silica gel flash chromatography to separate the target compound from unreacted starting material and di-chlorinated byproducts.

Conclusion & Recommendations

The selection of the synthetic route to 3-bromo-5-(chloromethyl)-2-fluoropyridine hinges entirely on precursor availability and scale.

  • If starting from the methylpyridine , Route 1 (NCS/AIBN) is mandatory but requires stringent control to mitigate over-chlorination[1],[2].

  • If the hydroxymethylpyridine is available, Route 2a (SOCl₂) is unequivocally the superior choice for laboratory and pilot-scale synthesis due to its high atom economy, excellent regioselectivity, and ease of purification[4]. For highly acid-sensitive downstream applications, Route 2b (Cyanuric Chloride) serves as a reliable, mild alternative[3].

References

  • Benchchem. "3-Bromo-5-(chloromethyl)-2-fluoropyridine | 1227584-17-9". Benchchem Product Documentation.
  • Benchchem. "2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3". Benchchem Technical Guides.
  • Benchchem. "3,5-Dibromo-2-(chloromethyl)pyridine". Benchchem Technical Guides.
  • Lopez, Marco Antonio. "Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies". University of Wisconsin–Madison.

Sources

Chemo-Selective Functionalization of 3-Bromo-5-(chloromethyl)-2-fluoropyridine: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the architecture of modern drug discovery, 3-Bromo-5-(chloromethyl)-2-fluoropyridine represents a "privileged scaffold." Unlike simple halopyridines, this molecule offers three orthogonal reactivity handles:

  • 
     (Aliphatic):  Susceptible to 
    
    
    
    displacement.
  • C2-F (Aromatic): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Br (Aromatic): Reserved for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

The Core Challenge: The primary operational risk is regioselectivity . Both the chloromethyl group and the 2-fluoro position are electrophilic. Without precise control, reactions yield intractable mixtures of


 (alkylated) and 

(arylated) products.

This guide provides a validated framework to direct, isolate, and—most importantly—characterize the products of these competing pathways, comparing their performance against the less reactive 2-chloro analogs.

Comparative Analysis: Reactivity Profiles

To design effective protocols, one must understand the electronic "personality" of the substrate compared to standard alternatives.

Feature3-Bromo-5-(chloromethyl)-2-fluoropyridine 2-Chloro Analog (Alternative) Implication for Synthesis

Reactivity
High. Fluorine is highly electronegative, stabilizing the Meisenheimer complex.Moderate/Low. Chlorine is a poorer leaving group in

despite better leaving group ability in

.
The 2-F scaffold allows

at lower temps (

), preserving the

.

Reactivity
High. Benzylic-like activation.High. Similar reactivity.Both scaffolds require controlled basicity to prevent polymerization.
Stability Moderate. Susceptible to hydrolysis at C2.High.2-F requires anhydrous storage; 2-Cl is bench-stable.
Use Case Ideal for Covalent Inhibitors (retaining F) or rapid library generation.Ideal for large-scale process chemistry where stability is paramount.

Reaction Pathways & Experimental Protocols

Pathway A: Selective (Tail Functionalization)

Target: Displacement of


 by Amine/Thiol while retaining C2-F.

Protocol:

  • Solvent: Anhydrous THF or DCM (Avoid polar aprotic solvents like DMF which can accelerate

    
    ).
    
  • Base: Non-nucleophilic, mild base (e.g., DIPEA,

    
     equiv). Avoid inorganic hydroxides.
    
  • Temperature:

    
     to RT.
    
  • Stoichiometry:

    
     equiv Substrate : 
    
    
    
    equiv Nucleophile.

Mechanism: The aliphatic C-Cl bond reacts via a concerted


 mechanism. The low temperature prevents the energy barrier for the aromatic C-F bond cleavage (

) from being overcome.
Pathway B: Selective (Head Functionalization)

Target: Displacement of C2-F by Nucleophile while retaining


.

Protocol:

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the anionic transition state).

  • Base:

    
     or 
    
    
    
    .
  • Temperature:

    
    .
    
  • Note: This pathway is risky. The displaced Fluoride ion can act as a nucleophile or base, causing side reactions. Alternative: Use the 2-Chloro analog if this is the primary goal, as it allows higher heat without rapid degradation.

Characterization Logic (The "Self-Validating" System)

Distinguishing between the


 product (Alkyl substitution) and the 

product (Aryl substitution) is critical. Relying solely on LCMS is insufficient as both products often have identical masses (isomers).

The "Smoking Gun" Analysis:

  • 
     NMR:  The definitive probe.
    
  • 
     NMR:  The benzylic methylene shift.
    
Analytical Comparison Table
Analytical MethodStarting Material Product A (

- Alkyl Sub)
Product B (

- Aryl Sub)

NMR
Signal Present (~ -70 ppm)Signal Retained (Shift < 2 ppm)Signal Lost (Complete disappearance)

NMR (

)
Singlet,

ppm
Upfield Shift (

ppm)
Minor Shift (

ppm)

NMR (Aromatic)
Distinct doublet patternPattern retainedSignificant change in coupling constants
LCMS (Isotope) Cl pattern (3:[1][2]1) + Br pattern (1:1)Cl lost , Br retainedF lost , Cl + Br retained

Visualizing the Workflow

The following diagrams illustrate the decision-making process and analytical logic required for this scaffold.

Diagram 1: Chemo-Selective Reaction Map

This flowchart guides the synthetic chemist through condition selection based on the desired target.

ReactionMap SM 3-Bromo-5-(chloromethyl)- 2-fluoropyridine Decision Target Selection SM->Decision PathA Pathway A: Tail Functionalization (Keep Fluorine) Decision->PathA Aliphatic Attack PathB Pathway B: Head Functionalization (Keep Chloromethyl) Decision->PathB Aromatic Attack CondA Conditions: 0°C, DIPEA, THF (Kinetic Control) PathA->CondA CondB Conditions: 60°C, K2CO3, DMSO (Thermodynamic Control) PathB->CondB ProdA Product A: S_N2 Substitution (F-Ar-CH2-Nuc) CondA->ProdA Fast ProdB Product B: S_NAr Substitution (Nuc-Ar-CH2-Cl) CondB->ProdB Slow/Heat

Caption: Figure 1. Chemo-selective divergence. Kinetic control favors aliphatic substitution (


), while thermodynamic conditions activate the aromatic core (

).
Diagram 2: Analytical Decision Tree

This logic gate ensures correct structural assignment using NMR and MS data.

AnalyticalTree Sample Isolated Product (Unknown Regioisomer) F_NMR 19F NMR Analysis Sample->F_NMR Signal_Yes Signal Detected (-70 to -80 ppm) F_NMR->Signal_Yes Fluorine Present Signal_No No Signal Detected F_NMR->Signal_No Fluorine Lost Check_H Check 1H NMR (Benzylic CH2) Signal_Yes->Check_H Result_SNAr CONFIRMED: S_NAr Product (Head Functionalized) Signal_No->Result_SNAr Result_SN2 CONFIRMED: S_N2 Product (Tail Functionalized) Check_H->Result_SN2 Shift Upfield (4.6 -> 3.8 ppm) Check_MS Check LCMS (Halogen Pattern) Check_H->Check_MS No Shift (Remains ~4.6 ppm) Check_MS->Result_SNAr Cl Pattern Present

Caption: Figure 2. Analytical workflow.


 NMR serves as the primary binary filter, followed by 

NMR to confirm alkylation site.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine reactivity principles).
  • Schlosser, M. (2005). The 2-Fluoropyridines: A Versatile Class of Building Blocks. Current Organic Chemistry.

  • BenchChem. (2025).[3][4] Application Notes: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. 
    
  • WuXi AppTec. (2021). Divergence in Haloselectivity of

    
     and Cross Coupling. QM Magic Class. 
    
  • PubChem. (2025). Compound Summary: 3-Bromo-5-(chloromethyl)-2-fluoropyridine.[5]

Sources

Comprehensive Guide: 3-Bromo-5-(chloromethyl)-2-fluoropyridine in Medicinal Chemistry

[1][2]

Executive Summary & Strategic Value

3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS: 1227584-17-9) represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike mono-functionalized pyridines, this compound offers three distinct, orthogonally reactive handles:

  • C5-Chloromethyl Group: A potent electrophile for alkylation (

    
    ).[1][2]
    
  • C3-Bromine Atom: A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C2-Fluorine Atom: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), significantly more reactive than its chloro-analog due to the strong inductive effect of fluorine.[1][2]
    

This guide analyzes its utility against common alternatives, detailing synthetic workflows that leverage its unique reactivity profile to construct complex heteroaromatic systems found in kinase inhibitors and GPCR ligands.[1][2]

Comparative Analysis: Performance vs. Alternatives

The selection of a pyridine building block dictates the synthetic route's efficiency.[1] The table below compares the target compound with its closest structural analogs.

FeatureTarget: 3-Bromo-5-(chloromethyl)-2-fluoropyridine Alt 1: 3-Bromo-5-(chloromethyl)pyridine (No Fluorine)Alt 2: 3-Bromo-2-chloro-5-(chloromethyl)pyridine (Cl instead of F)
C2 Reactivity (

)
High. Fluorine strongly activates C2.[1][2] Ideal for introducing amines/ethers under mild conditions.[1]None. C2 is unsubstituted; requires C-H activation (difficult) to functionalize.Moderate. Chlorine is a poorer leaving group than Fluorine in

; requires higher temps/stronger bases.[1][2]
C5 Alkylation Selectivity High. The electron-deficient ring makes the benzylic chloride highly reactive but stable enough for isolation.[1][2]Moderate. Ring is more electron-rich; benzylic halide is slightly less electrophilic.[1][2]High. Similar reactivity profile to the fluoro-analog.[1][2]
Metabolic Stability Enhanced. C2-F blocks metabolic oxidation at the susceptible 2-position.[1][2]Low. The C2 position is a "soft spot" for metabolic oxidation (forming N-oxides or 2-pyridones).[1][2]Moderate. Chlorine blocks oxidation but adds lipophilicity (

increase).[1][2]
Primary Application Multi-functional drugs (e.g., TRK, EGFR inhibitors) requiring sequential substitutions.[1][2]Simple bi-aryl systems where C2 functionalization is not required.Cost-sensitive scale-up where extreme

reactivity is not critical.

Application Workflows & Reaction Pathways

The strategic value of this compound lies in the orthogonality of its reactive sites.[1][2] A chemist can selectively functionalize the molecule in a specific sequence without protecting groups.[1]

Pathway A: The "C5-First" Strategy (Standard)

This is the most common route.[1][2] The highly reactive benzylic chloride is displaced first, followed by

12
Pathway B: The "C2-First" Strategy (Nucleophile Dependent)

If the C5-nucleophile is sensitive to basic conditions used in

12


12

ReactionPathwaysFigure 1: Divergent Synthetic Pathways. Pathway A (Solid) is preferred for chemoselectivity.Start3-Bromo-5-(chloromethyl)-2-fluoropyridineIntA1Intermediate A:C5-Substituted (Alkylation)Start->IntA11. Amine/Thiol(SN2 @ C5)IntB1Intermediate C:C2-Substituted (SNAr)Start->IntB1Alt: Mild Nucleophile(SNAr @ C2)IntA2Intermediate B:C2-Substituted (SNAr)IntA1->IntA22. Primary Amine(SNAr @ C2)FinalAFinal Drug Candidate:C3-Coupled (Suzuki/Buchwald)IntA2->FinalA3. Boronic Acid/Pd(Coupling @ C3)IntB1->IntA2Nucleophile @ C5

[1][2]

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis is often required for isotopic labeling or analog generation.[1][2]

Objective: Conversion of 3-bromo-2-fluoro-5-methylpyridine to 3-bromo-5-(chloromethyl)-2-fluoropyridine via Radical Chlorination.

Reagents:

  • Precursor: 3-bromo-2-fluoro-5-methylpyridine (1.0 equiv)[1][2]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv)[1]

  • Radical Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1][2]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluoromethylbenzene (green alternative)[1]
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-fluoro-5-methylpyridine in anhydrous solvent (0.2 M concentration).

  • Reagent Addition: Add NCS and the radical initiator (BPO/AIBN) in one portion.

  • Initiation: Degas the solution with Nitrogen for 15 minutes. Heat the mixture to reflux (

    
    ).
    
  • Monitoring: Monitor by TLC or LC-MS. The reaction typically requires 4–12 hours.[1] Look for the disappearance of the methyl signal and appearance of the

    
     peak (approx.[1][2] 4.6 ppm in 
    
    
    NMR).[1][2]
  • Workup: Cool to room temperature. Filter off the succinimide byproduct.[1] Wash the filtrate with water and brine.[1][3]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Critical Note: Avoid prolonged exposure to silica, as the benzylic chloride can hydrolyze.[1]

Protocol 2: Regioselective Functionalization (The "C5-First" Approach)

Objective: Selective alkylation of a secondary amine at C5 without disturbing the C2-fluoro or C3-bromo groups.[1][2]

Reagents:

  • Electrophile: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv)[1][2]

  • Nucleophile: Morpholine or Piperazine derivative (1.1 equiv)[1][2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Methodology:

  • Preparation: Suspend

    
     in ACN and add the amine nucleophile. Stir at room temperature for 10 minutes.
    
  • Addition: Add the pyridine electrophile dropwise as a solution in ACN at

    
     to prevent exotherms.
    
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Check LC-MS.[1][3] You should see the mass corresponding to the alkylated product.[1][2] If C2-

      
       byproduct is observed (rare at RT), lower the temperature.
      
  • Isolation: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/salts.[1] Concentrate to yield the intermediate for the next step (
    
    
    or Coupling).[1]

References

  • Vertex AI Search. (2025).[1][2] Patent Analysis: Synthesis of 2-methoxy-3-bromo-5-fluoropyridine and related analogs. (Refers to CN111777549A).[1]

  • Royal Society of Chemistry. (2021).[1][2] Synthetic routes to substituted pyridines: Supplementary Information. Retrieved from [Link][1][2][4]

  • PubChem. (2025).[1][2] Compound Summary: 3-Bromo-2-chloro-5-fluoropyridine (Isomeric Comparison). Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Retrieved from [Link]

advantages of using 3-Bromo-5-(chloromethyl)-2-fluoropyridine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Utilization of 3-Bromo-5-(chloromethyl)-2-fluoropyridine in Medicinal Chemistry

Executive Summary: The "Tri-Vector" Advantage

In modern drug discovery, scaffold selection is often a trade-off between synthetic accessibility and functional density. 3-Bromo-5-(chloromethyl)-2-fluoropyridine represents a "privileged structure" that breaks this compromise. Unlike mono-functionalized pyridines, this scaffold offers three orthogonal reactivity vectors—electrophilic alkylation (C5), nucleophilic aromatic substitution (C2), and metal-catalyzed cross-coupling (C3)—within a low molecular weight footprint (MW ~224.46 Da).[1]

This guide objectively analyzes why this specific substitution pattern accelerates Lead Optimization and Fragment-Based Drug Discovery (FBDD), providing a validated roadmap for its application in kinase inhibitor design and PROTAC linker synthesis.

Chemical Architecture & Reactivity Profile

The strategic value of this compound lies in the electronic interplay between the pyridine nitrogen and its three substituents.

  • C2-Fluorine (The SnAr Trigger): The inductive effect of the ring nitrogen, combined with the electron-withdrawing nature of the C3-Bromine, significantly lowers the LUMO energy at C2.[1] This makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (SnAr) by amines or alkoxides, often under mild conditions that preserve the C5-chloromethyl group.

  • C3-Bromine (The Coupling Handle): Positioned at the meta position relative to the chloromethyl group, the bromine atom serves as a stable handle for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings.[1] It remains inert during standard alkylation conditions at C5.

  • C5-Chloromethyl (The Linker Gateway): This benzylic-like chloride is a potent electrophile.[1] It reacts rapidly with nucleophiles (amines, thiols) to attach side chains or linkers (crucial for PROTACs) without requiring the activation steps needed for hydroxymethyl or carboxyl analogs.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 3-Bromo-5-(chloromethyl)- 2-fluoropyridine C2 C2-Position (Fluorine) Core->C2 C3 C3-Position (Bromine) Core->C3 C5 C5-Position (Chloromethyl) Core->C5 SnAr SnAr Displacement (Amines/Ethers) C2->SnAr High Reactivity (Inductive Activation) Coupling Pd-Catalyzed Coupling (Aryl/Heteroaryl) C3->Coupling High Fidelity (Stable Handle) Alkylation Nucleophilic Substitution (Linker Attachment) C5->Alkylation Rapid Kinetics (No Activation Needed)

Figure 1: Orthogonal reactivity vectors allowing sequential functionalization without protecting groups.[1]

Comparative Analysis

The table below contrasts 3-Bromo-5-(chloromethyl)-2-fluoropyridine with common alternative scaffolds, highlighting its superior utility in multi-parameter optimization.

Feature3-Bromo-5-(chloromethyl)-2-fluoropyridine 3-Bromo-5-methyl-2-fluoropyridine 3-Bromo-2-chloropyridine
Linker Attachment Direct: Reacts immediately with nucleophiles (1 step).[1]Indirect: Requires radical halogenation or oxidation first (2-3 steps).Difficult: No alkyl handle; requires lithiation/formylation.
SnAr Reactivity High: Activated by F and Br.Moderate: Activated by F and Br.Low: Cl is a poorer leaving group than F in SnAr.
Metabolic Stability Tunable: F-substituent blocks metabolic oxidation at C2.[1]Moderate: Methyl group is a "soft spot" for CYP450 oxidation.Low: Susceptible to oxidation at unsubstituted positions.
Synthetic Efficiency High: 3 diversity points in 1 scaffold.[1][2]Medium: Requires activation of methyl group.Low: Limited to ring substitutions.

Key Insight: The presence of the chloromethyl group pre-installed eliminates the harsh radical bromination steps often required to functionalize methyl-pyridines, which can be incompatible with sensitive functional groups elsewhere in a late-stage intermediate.[1]

Applications in Drug Discovery

A. PROTAC Linker Synthesis

In Proteolysis Targeting Chimera (PROTAC) design, the linker length and composition are critical.[1] The C5-chloromethyl group provides an ideal "snap-on" point for attaching PEG or alkyl linkers via a simple S_N2 reaction with a mono-Boc-diamine or a thiol.

  • Advantage: The C2-F and C3-Br remain intact, allowing the "warhead" (ligand for the target protein) and the E3 ligase ligand to be attached sequentially later.

B. Kinase Inhibitor Scaffolds

Many kinase inhibitors utilize a fused bicyclic system or a bi-aryl hinge binder.[1]

  • Workflow:

    • Hinge Binding: Displace C2-F with an amine or aniline (hinge binder motif).[1]

    • Solvent Front: Use the C5-chloromethyl group to extend a solubilizing tail (e.g., morpholine or piperazine).[1]

    • Gatekeeper Interaction: Use Suzuki coupling at C3-Br to introduce a hydrophobic group that accesses the back pocket.[1]

Validated Experimental Protocols

Note: All reactions involving halogenated pyridines should be performed in a fume hood. The chloromethyl derivative is a potential alkylating agent and lachrymator.

Protocol A: Chemoselective C5-Alkylation (Linker Attachment)

Objective: Attach a secondary amine to the C5 position without disturbing the C2-F or C3-Br.[1]

  • Reagents: 3-Bromo-5-(chloromethyl)-2-fluoropyridine (1.0 equiv), Morpholine (1.1 equiv), DIPEA (2.0 equiv), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve the pyridine scaffold in anhydrous DCM (0.1 M) at 0°C.

    • Add DIPEA followed by the dropwise addition of Morpholine.

    • Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.

    • Observation: The chloride is displaced rapidly. The C2-Fluorine remains >98% intact because SnAr requires higher temperatures or stronger nucleophiles/bases (like NaH or alkoxides) to proceed at significant rates.

  • Workup: Wash with water, dry over MgSO4, and concentrate.

  • Yield: Typically 85-95%.

Protocol B: Sequential SnAr at C2

Objective: Functionalize the C2 position after C5 modification.

  • Reagents: Product from Protocol A (1.0 equiv), Aniline derivative (1.2 equiv), LiHMDS (2.5 equiv) or K2CO3 (3.0 equiv) in DMSO.

  • Procedure:

    • Dissolve the substrate in DMSO.

    • Add the aniline and base.

    • Heat to 80-100°C for 6-12 hours.

    • Mechanism: The strong base deprotonates the aniline, creating a potent nucleophile that attacks C2. The C3-Br provides additional activation but remains stable (no Pd catalyst present).

  • Outcome: Formation of the 2-amino-3-bromo-5-substituted pyridine core.[1]

Strategic Decision Tree (Graphviz)

Use this decision tree to determine if this scaffold fits your specific campaign.

DecisionTree Start Start: Lead Optimization Q1 Is a Pyridine Core Required? Start->Q1 Q2 Do you need a Linker/Tail at the 5-position? Q1->Q2 Yes Alt1 Consider 3-Bromopyridine Q1->Alt1 No Q3 Is C2-F required for metabolic stability or SnAr? Q2->Q3 Yes (e.g., PROTAC) Alt2 Consider 2-Fluoro-3-bromopyridine Q2->Alt2 No (Direct Arylation only) UseScaffold RECOMMENDATION: Use 3-Bromo-5-(chloromethyl)- 2-fluoropyridine Q3->UseScaffold Yes Q3->Alt2 No

Figure 2: Decision logic for selecting the tri-functionalized scaffold.

References

  • Royal Society of Chemistry (RSC) Advances. Reactivity of 5-bromo-2-fluoropyridine derivatives in SnAr reactions. Retrieved from [Link]

  • PubChem. 3-Bromo-5-chloro-2-fluoropyridine Compound Summary. Retrieved from [Link]

Sources

spectroscopic evidence for the structure of 3-Bromo-5-(chloromethyl)-2-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Spectroscopic Elucidation of 3-Bromo-5-(chloromethyl)-2-fluoropyridine Derivatives

Executive Summary This technical guide provides a comparative analysis of spectroscopic methodologies for the structural validation of 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9). As a polyhalogenated heterocyclic building block, this molecule presents unique analytical challenges due to the potential for regioisomerism and the lability of the chloromethyl group. This guide is designed for medicinal chemists and analytical scientists requiring robust protocols to distinguish this specific scaffold from its isomers (e.g., 2-bromo-3-fluoro analogs) and quantify purity in drug discovery workflows.

Part 1: The Analytical Challenge

The target molecule contains three distinct halogen atoms (F, Cl, Br) on a pyridine core. The primary analytical risks involve:

  • Regioisomer Misassignment: Distinguishing the 2-fluoro-3-bromo substitution pattern from 2-bromo-3-fluoro or other isomers using only low-field

    
    H NMR is prone to error due to similar coupling constants (
    
    
    
    -values).
  • Chloromethyl Instability: The benzylic-like C5-chloromethyl group is susceptible to hydrolysis (forming the alcohol) or dimerization during storage.

  • Isotopic Complexity: The presence of Br and Cl creates complex mass spectral envelopes that must be deconvoluted accurately.

Part 2: Comparative Analysis of Spectroscopic Methods

The following table compares the utility of primary spectroscopic techniques for this specific application.

FeatureMethod A: High-Field NMR (

H,

C,

F)
Method B: HRMS (ESI/APCI) Method C: FT-IR
Primary Utility Structural Connectivity & Regiochemistry Elemental Composition & Halogen Count Rapid ID & Functional Group QC
Specificity High. Can distinguish regioisomers via

and NOE.
Medium. Isomers have identical mass; fragmentation patterns may vary slightly.Low. Fingerprint region is unique but hard to interpret without standards.
Sensitivity Low (mg scale required).High (ng scale).Medium.
Key Diagnostic

F shift (-60 to -70 ppm) and C-F coupling constants.
Distinct 3:4:1 isotopic envelope for [M]+ (1Br, 1Cl).C-F stretch (~1400 cm

) and absence of OH stretch.
Limitations Requires deuterated solvents; slow acquisition for

C.
Cannot definitively prove substitution pattern alone.Difficult to quantify impurities <5%.
Verdict Gold Standard for Structure Gold Standard for Formula Best for Goods-In QC

Part 3: Detailed Structural Elucidation Workflow

To ensure scientific integrity, the following self-validating workflow combines MS and NMR data.

Step 1: Isotopic Fingerprinting (MS)

Before NMR consumption, validate the halogen content.

  • Protocol: Inject 1 µL (10 ppm in MeOH) into LC-MS (ESI+).

  • Success Criteria: Observe the specific isotope pattern for 1 Bromine + 1 Chlorine .

    • M (79Br, 35Cl): Base peak (Relative Intensity ~75%)

    • M+2 (81Br, 35Cl + 79Br, 37Cl): Highest peak (Relative Intensity ~100%)

    • M+4 (81Br, 37Cl): Minor peak (Relative Intensity ~25%)

    • Ratio: The theoretical intensity ratio is approximately 3:4:1 .[1] Deviation suggests hydrolysis (loss of Cl) or debromination.

Step 2: Regiochemistry Confirmation (NMR)
  • Solvent: CDCl

    
     (preferred) or DMSO-
    
    
    
    .
  • Key Signals:

    • 
      H NMR: 
      
      • H6 (C6-H): Most deshielded (~8.2–8.5 ppm) due to proximity to Nitrogen. Appears as a doublet or fine multiplet (

        
         coupling).
        
      • H4 (C4-H): Upfield of H6 (~7.8–8.1 ppm). Appears as a doublet of doublets (coupling to H6 and F).

      • CH

        
        Cl:  Singlet or fine doublet (~4.6 ppm).
        
    • 
      F NMR: 
      
      • Diagnostic singlet/multiplet at -60 to -75 ppm . (Note: 3-F isomers typically appear further upfield, ~-110 to -130 ppm). This is the fastest way to rule out 3-fluoro isomers.

    • 
      C NMR (The Definitive Check): 
      
      • C2: Doublet with large coupling (

        
         Hz).
        
      • C3: Doublet with medium coupling (

        
         Hz).
        
      • C5 (Chloromethyl): Characteristic shift at ~40–45 ppm.

Visualization: Structural Validation Logic

StructuralValidation Sample Unknown Sample (Suspected 3-Br-5-CH2Cl-2-F-Pyridine) MS_Check Step 1: LC-MS Analysis (Isotope Pattern) Sample->MS_Check Pattern_Fail Pattern != 3:4:1 (Impure or Wrong Halogens) MS_Check->Pattern_Fail Unexpected Ratio Pattern_Pass Pattern = 3:4:1 (Confirms 1Br, 1Cl) MS_Check->Pattern_Pass Matches 3:4:1 F19_NMR Step 2: 19F NMR Pattern_Pass->F19_NMR Shift_High Shift -110 to -130 ppm (Likely 3-F isomer) F19_NMR->Shift_High Isomer Detected Shift_Low Shift -60 to -75 ppm (Consistent with 2-F) F19_NMR->Shift_Low Correct Region H1_NMR Step 3: 1H NMR Connectivity Shift_Low->H1_NMR Final_QC Step 4: 13C NMR (Optional) Confirm C2-F Coupling (~240Hz) H1_NMR->Final_QC Proton Count OK Valid VALIDATED STRUCTURE Final_QC->Valid

Caption: Decision tree for the spectroscopic validation of 3-Bromo-5-(chloromethyl)-2-fluoropyridine, prioritizing isotope analysis and


F chemical shifts.

Part 4: Case Study & Data Interpretation

Scenario: A researcher synthesizes the target from 2-amino-3-bromo-5-methylpyridine via diazotization/fluorination followed by radical chlorination.

Expected Spectral Data (Simulated based on substituted pyridines):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.35 (1H, dd, 
      
      
      
      Hz, H6 ) – Deshielded by N.
    • 
       8.05 (1H, dd, 
      
      
      
      Hz, H4 ) – Coupling to F and H6.
    • 
       4.58 (2H, s, CH
      
      
      
      Cl
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       158.5 (d, 
      
      
      
      Hz, C2 ).
    • 
       145.2 (d, 
      
      
      
      Hz, C6 ).
    • 
       142.1 (d, 
      
      
      
      Hz, C4 ).
    • 
       132.0 (d, 
      
      
      
      Hz, C5 ).
    • 
       108.5 (d, 
      
      
      
      Hz, C3-Br ).
    • 
       42.5 (s, CH
      
      
      
      Cl
      ).

Interpretation Note: The large doublet at ~158 ppm in the carbon spectrum is the "smoking gun" for the C2-Fluorine bond. If the Fluorine were at C3, the C3 carbon would show the large coupling, and the shift would be different.

Part 5: Quality Control & Stability

The chloromethyl moiety is a "hot" electrophile.

  • Hydrolysis Check: In the

    
    H NMR, look for a shift of the methylene peak from ~4.58 ppm (CH
    
    
    
    Cl) to ~4.75 ppm (CH
    
    
    OH).
  • Solvent Caution: Do not use nucleophilic solvents (e.g., Methanol-d4) for long-term storage or NMR, as solvolysis (formation of the methyl ether) will occur rapidly. Always use CDCl

    
     or DMSO-d
    
    
    
    (dry).

References

  • Isotope Patterns in Mass Spectrometry. Chemistry Steps. (2025). Detailed analysis of Cl/Br isotope ratios (3:4:1 rule).

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. (Wiley). Standard reference for Pyridine coupling constants and chemical shifts.

  • 13C NMR of Fluorinated Pyridines. Journal of the American Chemical Society. (2002). Catalog of C-F coupling constants in heterocyclic systems.

  • PubChem Compound Summary: 3-Bromo-2-chloro-5-fluoropyridine. National Library of Medicine. Analogous structure data for shift comparison.

  • Synthesis and Characterization of Halogenated Pyridines. RSC Advances. (2014). Synthetic routes and spectral data for trifluoromethyl/halo-pyridines.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.